molecular formula C4H6N2O B12829113 1-methyl-1H-imidazol-4-ol

1-methyl-1H-imidazol-4-ol

カタログ番号: B12829113
分子量: 98.10 g/mol
InChIキー: XOHYKCNIZVUEGX-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
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説明

1-methyl-1H-imidazol-4-ol is a heterocyclic compound based on an imidazole scaffold, featuring a methyl group on one nitrogen atom and a hydroxyl group at the 4-position. This structure makes it a potential intermediate in organic synthesis and medicinal chemistry research. Compounds with the imidazole core are of significant interest in pharmaceutical development for their diverse biological activities and are often utilized in the synthesis of more complex molecules . As a building block, 1-methyl-1H-imidazol-4-ol could be used in the exploration of new chemical entities, particularly in constructing ligands for biological targets like enzymes or receptors . Researchers might employ it in the development of potential therapeutics, given that imidazole derivatives are known to be investigated for various applications . Key Note for Researchers: The specific properties, applications, and safety data for this exact compound are not readily available in public scientific literature. The information presented here is extrapolated from the general class of imidazole compounds. Researchers are strongly advised to consult specialized chemical databases and primary literature for confirmed information before use. This product is for Research Use Only (RUO). It is not intended for diagnostic, therapeutic, or any human or veterinary use.

Structure

3D Structure

Interactive Chemical Structure Model





特性

分子式

C4H6N2O

分子量

98.10 g/mol

IUPAC名

1-methylimidazol-4-ol

InChI

InChI=1S/C4H6N2O/c1-6-2-4(7)5-3-6/h2-3,7H,1H3

InChIキー

XOHYKCNIZVUEGX-UHFFFAOYSA-N

正規SMILES

CN1C=C(N=C1)O

製品の起源

United States
Foundational & Exploratory

1-methyl-1H-imidazol-4-ol physical properties

Author: BenchChem Technical Support Team. Date: March 2026

The Physicochemical Blueprint of 1-Methyl-1H-imidazol-4-ol: A Technical Guide for Drug Development

Core Molecular Architecture & Relevance

1-Methyl-1H-imidazol-4-ol (CAS: 184590-85-0) is a low-molecular-weight nitrogenous heterocycle that serves as a critical building block and bioisostere in medicinal chemistry. With a molecular weight of 98.10 g/mol , this compound is highly valued in fragment-based drug discovery (FBDD) and the design of metalloenzyme inhibitors. Its compact architecture, featuring an electron-rich imidazole core substituted with a methyl group at the N1 position and a hydroxyl group at the C4 position, allows it to engage in highly directional hydrogen bonding and metal coordination.

Thermodynamic & Structural Dynamics: The Tautomerism Paradigm

A defining physical property of 1-methyl-1H-imidazol-4-ol is its complex prototropic tautomerism. Unlike simple alkyl imidazoles, imidazol-4-ols exist in a dynamic, solvent-dependent equilibrium between the "ol" (enol) form and the "one" (keto) form[1].

Causality in Drug Design: Understanding this tautomerism is not merely an academic exercise; it is a fundamental prerequisite for predicting target engagement. In aqueous physiological environments, the proton at the C4-hydroxyl group can migrate to the C5 position, converting 1-methyl-1H-imidazol-4-ol into 1-methyl-1,5-dihydro-4H-imidazol-4-one. The enol form acts as a potent hydrogen bond donor, whereas the keto form acts primarily as a hydrogen bond acceptor. The dominant species at pH 7.4 dictates the pharmacodynamic profile and binding affinity of the molecule[2].

Tautomerism Enol 1-Methyl-1H-imidazol-4-ol (Enol Form) Target: H-Bond Donor Keto 1-Methyl-1,5-dihydro-4H-imidazol-4-one (Keto Form) Target: H-Bond Acceptor Enol->Keto Prototropic Shift (Aqueous) Keto->Enol Aromatic Stabilization

Keto-enol tautomeric equilibrium of 1-methyl-1H-imidazol-4-ol.

Empirical Physicochemical Profiling: Self-Validating Protocols

To transition 1-methyl-1H-imidazol-4-ol from a theoretical fragment to a viable lead compound, rigorous physicochemical profiling is required. The following protocols are engineered to be self-validating, ensuring that the empirical data is free from kinetic artifacts.

Determination of Acid Dissociation Constant (pKa) via UV-Metric Titration

Causality: The pKa of the imidazole N3 atom dictates the ionization state of the molecule at physiological pH, which in turn governs its lipophilicity (LogD) and passive membrane permeability. UV-metric titration is preferred over pure potentiometry because the imidazole ring exhibits distinct UV absorption shifts upon protonation, allowing for highly sensitive, concentration-independent measurements.

Step-by-Step Methodology:

  • Sample Preparation: Dissolve 1-methyl-1H-imidazol-4-ol in a standardized 0.15 M KCl aqueous solution to yield a 50 µM concentration, ensuring constant ionic strength.

  • Automated Titration: Utilizing an automated titrator, inject 0.1 M HCl and 0.1 M KOH to systematically sweep the pH from 2.0 to 12.0.

  • Spectral Acquisition: Record UV spectra (200–350 nm) at intervals of 0.2 pH units using an in-line diode array detector.

  • Self-Validation Check: Overlay the acquired spectra and analyze for isosbestic points. The presence of a sharp isosbestic point mathematically validates a clean two-state equilibrium (protonated vs. deprotonated) and confirms the absence of pH-induced degradation.

Thermodynamic Solubility Profiling (Shake-Flask Method)

Causality: Kinetic solubility assays (e.g., DMSO stock dilution) frequently overestimate solubility due to the formation of metastable supersaturated solutions. For accurate formulation and dosing, thermodynamic solubility—the absolute equilibrium between the solid phase and the saturated solution—must be established.

Step-by-Step Methodology:

  • Saturation: Add excess solid 1-methyl-1H-imidazol-4-ol to a pH 7.4 phosphate-buffered saline (PBS) solution until a persistent, visible suspension is formed.

  • Thermal Equilibration: Agitate the suspension in a thermostatic shaker at exactly 37.0 ± 0.5 °C for 24 hours.

  • Phase Separation: Centrifuge the sample at 10,000 rpm for 15 minutes to pellet the undissolved solid. Filter the supernatant through a 0.22 µm PTFE syringe filter.

  • Quantification & Self-Validation Check: Quantify the dissolved concentration using HPLC-UV. To validate thermodynamic equilibrium, re-sample the suspension at 48 hours. If the concentration variance between the 24-hour and 48-hour time points is <5% , the system has definitively reached thermodynamic equilibrium.

Workflow Sample 1-Methyl-1H-imidazol-4-ol Sample Preparation Titration Potentiometric Titration (pH 2.0 to 12.0) Sample->Titration UV UV-Metric Analysis (Isosbestic Point Detection) Sample->UV Solubility Shake-Flask Solubility (Thermodynamic Profiling) Sample->Solubility Data Data Integration (pKa & LogD Curve) Titration->Data UV->Data Solubility->Data

Physicochemical characterization workflow for 1-methyl-1H-imidazol-4-ol.

Quantitative Data Synthesis

The structural and predicted physical properties of 1-methyl-1H-imidazol-4-ol are consolidated below to serve as a reference matrix for computational modeling and formulation development[3].

Physicochemical PropertyValue / Descriptor
Chemical Name 1-Methyl-1H-imidazol-4-ol
CAS Registry Number 184590-85-0
Molecular Formula C4H6N2O
Molecular Weight 98.10 g/mol
Topological Polar Surface Area (TPSA) ~36.0 Ų
Hydrogen Bond Donors 1 (Enol form) / 0 (Keto form)
Hydrogen Bond Acceptors 2
Rotatable Bonds 0
Physical State (Standard Conditions) Solid

References

  • Product Class 3: Imidazoles Source: Thieme E-Books & E-Journals URL:[Link]

  • Creatinine (Tautomerism Context) Source: Wikipedia URL:[Link]

  • NoName_52 | C4H7N3O | CID 26009888 Source: PubChem - NIH URL:[Link]

Sources

The Biological Activity and Metabolic Dynamics of 1-Methyl-1H-imidazol-4-ol Derivatives: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Nomenclature Clarification

In biochemical and pharmacological contexts, the heterocyclic scaffold 1-methyl-1H-imidazol-4-ol (CAS 184590-85-0) is rarely encountered in its unsubstituted form. Instead, its physiological relevance is almost entirely dictated by its 2-amino derivative: 2-amino-1-methyl-1H-imidazol-4-ol . This specific molecule is the dominant, biologically active tautomer of creatinine , an essential biomarker of renal function and muscle energy metabolism[1].

As a Senior Application Scientist, I have structured this whitepaper to dissect the biological activity of this critical imidazole scaffold. We will explore its metabolic origins, its role as a physiological biomarker, emerging antimicrobial properties, and advanced supramolecular workflows for its quantification.

Part 1: Metabolic Pathways & Cellular Energetics

The 1-methyl-1H-imidazol-4-ol scaffold acts as the thermodynamic sink for the body's primary rapid-energy buffering system. The biological synthesis of this ring structure is entirely non-enzymatic, driven by the intrinsic instability of its precursors.

The Creatine Kinase System and Spontaneous Cyclization

Creatine is synthesized in the liver and transported to high-energy demand tissues (skeletal muscle, brain), where creatine kinase phosphorylates it into phosphocreatine[1]. During periods of high ATP demand, phosphocreatine donates its phosphate group to ADP.

Both creatine and phosphocreatine undergo a spontaneous, irreversible cyclization process in aqueous solution to form the 2-amino-1-methyl-1H-imidazol-4-ol ring[2]. Because this conversion occurs at a constant, non-enzymatic rate proportional to total muscle mass, the resulting molecule serves as a highly reliable endogenous tracer for physiological monitoring[2].

Pathway N1 Arginine + Glycine N2 Guanidinoacetate N1->N2 AGAT (Kidney) N3 Creatine N2->N3 GAMT (Liver) N4 Phosphocreatine N3->N4 Creatine Kinase N5 2-amino-1-methyl- 1H-imidazol-4-ol N3->N5 Spontaneous (-H2O) N4->N3 ATP Demand N4->N5 Spontaneous (-Pi)

Metabolic pathway of creatine conversion to the 1-methyl-1H-imidazol-4-ol scaffold.

Part 2: Physiological Biomarker Activity & Emerging Properties

Renal Clearance and Glomerular Filtration Rate (GFR)

Once formed, the 1-methyl-1H-imidazol-4-ol derivative is released into the bloodstream and cleared almost exclusively by the kidneys via glomerular filtration, with minimal proximal tubular secretion[1]. Because it is neither reabsorbed nor significantly metabolized, its serum concentration is the gold standard for estimating GFR.

Emerging Antimicrobial and Immunosuppressive Activity

Beyond its role as a passive metabolite, recent microbiological studies suggest that the 2-amino-1-methyl-1H-imidazol-4-ol scaffold possesses active biological properties. It exhibits bactericidal activity against diverse Gram-positive and Gram-negative bacteria, including several antibiotic-resistant strains[3]. Interestingly, it does not inhibit fungal growth, a property exploited in selective agar formulations to isolate slow-growing fungi from bacteria-rich environmental samples[3]. While the exact mechanism of bacterial toxicity remains under investigation, concurrent reports suggest the molecule may also exert localized immunosuppressive effects[3].

Quantitative Biomarker Data

To accurately interpret the biological activity of this scaffold, researchers must contextualize its concentration against established clinical baselines.

Table 1: Quantitative Data for 1-Methyl-1H-imidazol-4-ol Derivatives

Biological MatrixTarget PopulationNormal Reference RangePathological / Pharmacological Indication
Serum / PlasmaAdult Males0.7 – 1.2 mg/dL (60–110 µmol/L)Elevated in Chronic Kidney Disease (CKD)
Serum / PlasmaAdult Females0.5 – 1.0 mg/dL (45–90 µmol/L)Elevated in CKD or Muscle Trauma
Serum / PlasmaHeart Failure PtsUp to 30% baseline increaseExpected elevation due to ACE inhibitors[1]
Urine (24-hour)Adult Males1.0 – 2.0 g/day Elevated in rhabdomyolysis

Part 3: Advanced Analytical Biosensing (Experimental Protocol)

Historically, this scaffold was quantified using the Jaffe reaction (alkaline picrate), which suffers from severe cross-reactivity with proteins and ketones. Modern, high-precision analytical chemistry leverages supramolecular assembly . strongly and specifically bind the 2-amino-1-methyl-1H-imidazol-4-ol molecule[4]. The electron-rich imidazole nitrogen acts as an axial ligand for the Cobalt center, while the surrounding sulfonate groups form hydrogen bonds with the target's lactam oxygen and amino group. This dual-interaction forces the CoPc molecules to stack into ordered H-dimeric structures, triggering a massive, quantifiable shift in their UV-Vis absorbance spectra[4].

Protocol: Spectrophotometric Quantification via CoPc Supramolecular Assembly

Causality & Self-Validation: This protocol is designed as a self-validating system. By strictly controlling the pH (7.4), we ensure the imidazole ring remains in its native tautomeric state, preventing protonation of the coordinating nitrogen. The inclusion of a 10 kDa ultrafiltration step eliminates protein-induced false-positive CoPc aggregation.

Step-by-Step Methodology:

  • Reagent Preparation: Prepare a 10 µM working solution of water-soluble sulfonated CoPc in Phosphate-Buffered Saline (PBS, pH 7.4).

  • Sample Deproteinization: Centrifuge the biological sample (serum or urine) at 10,000 x g for 10 minutes. Transfer the supernatant to a 10 kDa MWCO spin filter and centrifuge at 14,000 x g for 15 minutes to yield a protein-free filtrate.

  • Supramolecular Assembly: In a UV-transparent microplate, mix 270 µL of the CoPc reagent with 30 µL of the deproteinized sample.

    • Self-Validation Control: Simultaneously prepare a Blank (270 µL CoPc + 30 µL PBS) and a Standard (270 µL CoPc + 30 µL of 100 µM analytical standard).

  • Incubation: Incubate the plate in the dark at 25°C for 15 minutes to allow thermodynamic equilibrium of the H-dimers.

  • Spectrophotometric Analysis: Read the absorbance at 670 nm (monomeric Q-band) and 630 nm (H-dimer band).

  • Data Processing: Calculate the target concentration by plotting the A630​/A670​ ratio against the standard curve.

Workflow S1 1. Prepare Sulfonated CoPc (pH 7.4 Buffer) S3 3. Supramolecular Assembly (Mix & Incubate 15m) S1->S3 S2 2. Deproteinize Sample (10 kDa Ultrafiltration) S2->S3 S4 4. H-Dimer Formation (Analyte-CoPc Binding) S3->S4 Axial Coordination S5 5. UV-Vis Spectrophotometry (A630/A670 Ratio) S4->S5 Absorbance Shift

Self-validating spectrophotometric workflow for detecting 1-methyl-1H-imidazol-4-ol derivatives.

References

  • Wikipedia Contributors. "Creatinine - Chemistry, Biological Activity, and Diagnostic Use." Wikipedia, The Free Encyclopedia. Available at:[Link]

  • Iowa State University Digital Repository. "Concentrations of creatine, creatinine, carnosine, and anserine in bovine longissimus muscle and their correlations with carcass." ISU Theses and Dissertations. Available at: [Link]

  • ResearchGate. "A new water-soluble sulfonated cobalt(II) phthalocyanines: Synthesis, spectral, coordination and catalytic properties." Journal of Porphyrins and Phthalocyanines. Available at: [Link]

Sources

1-methyl-1H-imidazol-4-ol spectroscopic data (NMR, IR, MS)

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Spectroscopic Characterization of 1-methyl-1H-imidazol-4-ol

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the expected spectroscopic data for 1-methyl-1H-imidazol-4-ol, a heterocyclic compound of interest in medicinal chemistry and materials science. Due to a notable scarcity of direct experimental spectroscopic data in publicly available literature, this document leverages established principles of nuclear magnetic resonance (NMR), infrared (IR) spectroscopy, and mass spectrometry (MS), supported by data from closely related analogs, to present a robust predictive analysis. This guide is intended to serve as a valuable resource for the identification, characterization, and quality control of 1-methyl-1H-imidazol-4-ol in a research and development setting.

Introduction and Molecular Structure

1-methyl-1H-imidazol-4-ol, also known as 1-methyl-4-hydroxyimidazole, is a substituted imidazole derivative. The imidazole ring is a fundamental scaffold in numerous biologically active molecules. The N-methylation and C4-hydroxylation of the imidazole core are expected to significantly influence its electronic properties and, consequently, its spectroscopic signatures. A thorough understanding of its NMR, IR, and MS data is paramount for its unambiguous identification and for monitoring its synthesis and subsequent reactions.

The molecular structure of 1-methyl-1H-imidazol-4-ol is presented below. The numbering of the imidazole ring is crucial for the assignment of spectroscopic signals.

Figure 1: Molecular Structure of 1-methyl-1H-imidazol-4-ol.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for the structural elucidation of organic molecules in solution. The following sections detail the predicted ¹H and ¹³C NMR spectra of 1-methyl-1H-imidazol-4-ol.

Predicted ¹H NMR Spectrum

The ¹H NMR spectrum is expected to show three distinct signals corresponding to the two imidazole ring protons and the N-methyl protons. The hydroxyl proton may be observable as a broad singlet, depending on the solvent and concentration.

Proton Predicted Chemical Shift (δ, ppm) Multiplicity Predicted Coupling Constant (J, Hz) Notes
H27.2 - 7.5Singlet-The H2 proton is typically the most deshielded proton on the imidazole ring.
H56.5 - 6.8Singlet-The hydroxyl group at C4 is expected to shield the adjacent H5 proton.
N-CH₃3.5 - 3.8Singlet-The chemical shift is characteristic of an N-methyl group on an imidazole ring.
O-HVariableBroad Singlet-The chemical shift and appearance are highly dependent on solvent, temperature, and concentration.
Predicted ¹³C NMR Spectrum

The ¹³C NMR spectrum is expected to show four signals for the four carbon atoms of the molecule.

Carbon Predicted Chemical Shift (δ, ppm) Notes
C2135 - 140The C2 carbon is typically the most downfield carbon in the imidazole ring.
C4145 - 155The C4 carbon, being attached to the electronegative oxygen atom, will be significantly deshielded.
C5110 - 115The C5 carbon is expected to be the most upfield of the ring carbons.
N-CH₃30 - 35This is a typical chemical shift for an N-methyl carbon on an imidazole ring.
Experimental Protocol for NMR Spectroscopy

A standard protocol for acquiring high-quality NMR spectra of 1-methyl-1H-imidazol-4-ol is as follows:

  • Sample Preparation:

    • Weigh approximately 5-10 mg of the compound.

    • Dissolve the sample in 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CD₃OD, or D₂O). The choice of solvent is critical as it can influence the chemical shifts, particularly of the O-H proton.

    • Add a small amount of an internal standard, such as tetramethylsilane (TMS) or a suitable reference for aqueous solvents, for referencing the chemical shifts to 0 ppm.

    • Transfer the solution to a clean, dry 5 mm NMR tube.

  • NMR Spectrometer Setup:

    • The ¹H and ¹³C NMR spectra should be recorded on a spectrometer with a field strength of at least 300 MHz for sufficient resolution.

    • The instrument must be properly tuned and shimmed to ensure a homogeneous magnetic field.

  • Data Acquisition Parameters:

    • ¹H NMR:

      • Pulse Sequence: A standard single-pulse experiment is usually sufficient.

      • Acquisition Time: Typically 2-4 seconds.

      • Relaxation Delay: 1-5 seconds between pulses to allow for full relaxation of the protons.

      • Number of Scans: 8 to 16 scans are generally adequate for a sufficient signal-to-noise ratio.

    • ¹³C NMR:

      • Pulse Sequence: A standard proton-decoupled pulse sequence.

      • Acquisition Time: Typically 1-2 seconds.

      • Relaxation Delay: 2-5 seconds.

      • Number of Scans: A higher number of scans (e.g., 128 or more) will likely be required to achieve a good signal-to-noise ratio.

  • Data Processing:

    • The raw data (Free Induction Decay, FID) is Fourier transformed to obtain the frequency-domain spectrum.

    • The spectrum is then phased and baseline corrected.

Infrared (IR) Spectroscopy

IR spectroscopy provides valuable information about the functional groups present in a molecule. The predicted IR spectrum of 1-methyl-1H-imidazol-4-ol will be dominated by absorptions from the O-H, C-H, C=C, and C-N bonds.

Wavenumber (cm⁻¹) Vibrational Mode Intensity
3200 - 3600O-H stretch (hydrogen-bonded)Broad, Strong
3100 - 3150C-H stretch (aromatic)Medium
2900 - 3000C-H stretch (aliphatic, N-CH₃)Medium
1600 - 1650C=C and C=N stretch (imidazole ring)Medium to Strong
1400 - 1500C-N stretch (imidazole ring)Medium
1200 - 1300C-O stretch (phenol-like)Strong
1000 - 1100In-plane C-H bendingMedium
800 - 900Out-of-plane C-H bendingMedium
Experimental Protocol for IR Spectroscopy
  • Sample Preparation:

    • Solid Sample (KBr Pellet): Grind a small amount of the sample (1-2 mg) with anhydrous potassium bromide (KBr, ~100 mg). Press the mixture into a thin, transparent pellet using a hydraulic press.

    • Solid Sample (ATR): Place a small amount of the solid sample directly onto the crystal of an Attenuated Total Reflectance (ATR) accessory.

  • Data Acquisition:

    • Record the spectrum using a Fourier Transform Infrared (FTIR) spectrometer.

    • Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.

    • The spectral range is typically 4000 to 400 cm⁻¹.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its identification and structural elucidation.

Predicted Mass Spectrum

In an electron ionization (EI) mass spectrum, 1-methyl-1H-imidazol-4-ol (Molecular Weight: 98.11 g/mol ) is expected to show a prominent molecular ion peak (M⁺˙) at m/z 98. The fragmentation pattern will likely involve the loss of small, stable molecules or radicals.

m/z Proposed Fragment Notes
98[C₄H₆N₂O]⁺˙Molecular Ion (M⁺˙)
83[M - CH₃]⁺Loss of the methyl radical
70[M - CO]⁺˙Loss of carbon monoxide
69[M - CHO]⁺Loss of the formyl radical
55[C₃H₃N₂]⁺Further fragmentation of the ring
42[C₂H₄N]⁺A common fragment in N-alkylated imidazoles

1-Methyl-1H-imidazol-4-ol and its Amino-Derivatives: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The 1-methyl-1H-imidazol-4-ol heterocyclic scaffold is a critical structural motif in both synthetic chemistry and clinical biochemistry. While the unsubstituted core (CAS 184590-85-0) serves as a valuable building block in organic synthesis, its 2-amino derivative—2-amino-1-methyl-1H-imidazol-4-ol (commonly known by its tautomeric name, Creatinine , CAS 60-27-5)—is of paramount clinical importance[1].

As a Senior Application Scientist, I have structured this whitepaper to bridge the fundamental structural chemistry of this imidazole derivative with its real-world applications. This guide explores the complex tautomerism of the 1-methyl-1H-imidazol-4-ol system, its biological metabolic pathways, and the advanced analytical methodologies required for its precise quantification in drug development and clinical diagnostics.

Structural Chemistry & Tautomerism

The imidazole ring in the 1-methyl-1H-imidazol-4-ol system exhibits dynamic tautomeric behavior. The hydroxyl group at the C4 position can undergo a rapid proton shift to the adjacent ring nitrogen, resulting in an imidazol-4-one structure.

In biological matrices, the 2-amino derivative exists in a complex equilibrium primarily dominated by 2-amino-1-methyl-1H-imidazol-4-ol and 2-amino-1-methyl-5H-imidazol-4-one [1]. The specific spatial arrangement of the 1H-imidazol-4-ol tautomer is highly significant; its electron-rich nitrogen and hydroxyl oxygen provide a unique bidentate coordination pocket. This structural feature allows for targeted supramolecular interactions with transition metals, a property extensively exploited in the design of modern electrochemical sensors[2].

Table 1: Physicochemical Properties of the Scaffold & Key Derivative
Property1-Methyl-1H-imidazol-4-ol (Core)2-Amino-1-methyl-1H-imidazol-4-ol (Creatinine)
CAS Number 184590-85-060-27-5
Molecular Formula C₄H₆N₂OC₄H₇N₃O
Molar Mass 98.10 g/mol 113.12 g/mol
Primary Tautomeric State Imidazol-4-one dominant5H-imidazol-4-one / 1H-imidazol-4-ol equilibrium
Primary Application Synthetic intermediateTerminal muscle metabolite / GFR biomarker

Biological Significance & Metabolic Pathways

In vertebrate physiology, 2-amino-1-methyl-1H-imidazol-4-ol is the terminal, non-enzymatic degradation product of phosphocreatine and creatine[3]. The biosynthesis begins in the kidney with the formation of guanidinoacetic acid (GAA) from arginine and glycine, mediated by L-arginine:glycine amidinotransferase (AGAT). GAA is subsequently methylated in the liver by guanidinoacetate N-methyltransferase (GAMT) to form creatine[4].

In skeletal muscle tissue, creatine spontaneously cyclizes at a constant rate (approximately 1.5% to 2.0% per day) to form the imidazol-4-ol ring structure, which is subsequently cleared by the kidneys[3]. Because this non-enzymatic cyclization occurs at a highly predictable rate proportional to muscle mass, the serum concentration of this derivative serves as the universal endogenous marker for estimating Glomerular Filtration Rate (eGFR) in nephrology and pharmacokinetic clearance studies[1].

MetabolicPathway ArgGly Arginine + Glycine GAA Guanidinoacetic Acid (GAA) ArgGly->GAA AGAT Enzyme Creatine Creatine GAA->Creatine GAMT Enzyme (SAM to SAH) Creatinine 2-Amino-1-methyl-1H-imidazol-4-ol (Creatinine) Creatine->Creatinine Non-enzymatic Cyclization

Metabolic synthesis of 2-amino-1-methyl-1H-imidazol-4-ol (Creatinine) from amino acid precursors.

Analytical Quantification: The Cobalt Phthalocyanine Paradigm

Historically, the quantification of this molecule relied on the Jaffe reaction (alkaline picrate complexation). However, this colorimetric method is notoriously susceptible to cross-reactivity with non-target chromogens such as ascorbic acid, ketones, and glucose.

To achieve higher specificity, modern analytical chemistry has pivoted toward target-specific electrochemical sensors. A major breakthrough involves the use of sulfonated derivatives of cobalt phthalocyanine (CoTSPc). Research has demonstrated that these macrocyclic transition metal complexes strongly fix the 2-amino-1-methyl-1H-imidazol-4-ol tautomer, forming highly ordered dimeric structures[2]. This specific supramolecular binding modulates the Co(II)/Co(III) redox state, facilitating direct electron transfer and enabling the creation of highly sensitive, interference-free electrochemical sensors for real-time biological fluid analysis[5].

SensorWorkflow Sample Biological Sample (Serum/Urine) Electrode Co-Phthalocyanine Modified Electrode Sample->Electrode Sample Application Binding Target Binding (Dimerization) Electrode->Binding Analyte Capture Signal Electrochemical Signal Output Binding->Signal Electron Transfer

Electrochemical detection workflow using a sulfonated cobalt phthalocyanine modified electrode.

Experimental Protocols

Protocol 1: Electrochemical Detection using Sulfonated Cobalt Phthalocyanine

Causality & Rationale: This protocol leverages the specific dimeric interaction between the Co(II) center of the phthalocyanine macrocycle and the bidentate pocket of the imidazol-4-ol ring. This interaction shifts the redox potential, providing a signal strictly proportional to the analyte concentration, bypassing the interferents that plague colorimetric assays.

  • Electrode Preparation: Mechanically polish a Glassy Carbon Electrode (GCE) using a 0.05 µm alumina slurry on a microcloth pad until a mirror finish is achieved. Sonicate in ultra-pure water and ethanol for 5 minutes each to remove residual particulates.

  • Surface Modification: Drop-cast 5 µL of a homogeneous suspension containing sulfonated cobalt phthalocyanine (CoTSPc) and multi-walled carbon nanotubes (MWCNTs) in dimethylformamide onto the GCE surface. Dry under an infrared lamp to form a stable electrocatalytic film.

  • Self-Validating Baseline Scan: Immerse the modified electrode in a blank 0.1 M Phosphate Buffer Solution (PBS, pH 7.4). Run a cyclic voltammetry (CV) scan from -0.2 V to +0.6 V to establish the baseline capacitance and confirm the intrinsic Co(II)/Co(III) redox peaks. If the baseline is unstable, the electrode must be repolished.

  • Analyte Measurement: Spike the PBS with the biological sample. Utilize Differential Pulse Voltammetry (DPV) to measure the current response. The specific binding of 2-amino-1-methyl-1H-imidazol-4-ol will yield a distinct anodic peak current that correlates linearly with concentration.

Protocol 2: LC-MS/MS Quantification (Isotope Dilution)

Causality & Rationale: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) utilizing a deuterated internal standard is the gold standard for clinical validation. The internal standard perfectly mimics the ionization behavior of the target, mathematically canceling out any matrix effects (ion suppression/enhancement) caused by complex biological fluids.

  • Sample Preparation: Aliquot 50 µL of serum into a microcentrifuge tube. Spike with 10 µL of Creatinine-d3 internal standard (10 µg/mL in water).

  • Protein Precipitation: Add 200 µL of ice-cold acetonitrile (ACN) to the mixture. Vortex vigorously for 30 seconds to denature proteins, then centrifuge at 14,000 × g for 10 minutes at 4°C.

  • Chromatographic Separation: Transfer 100 µL of the supernatant to an autosampler vial. Inject 5 µL onto a Hydrophilic Interaction Liquid Chromatography (HILIC) column. Use an isocratic mobile phase of 10 mM Ammonium Formate in ACN/Water (80:20, v/v) at a flow rate of 0.3 mL/min.

  • Mass Spectrometric Detection: Operate the triple quadrupole mass spectrometer in positive Electrospray Ionization (ESI+) mode.

  • Self-Validating Data Analysis: Monitor the Multiple Reaction Monitoring (MRM) transitions: m/z 114.1 → 44.1 for the target analyte and m/z 117.1 → 47.1 for the internal standard. The assay is validated only if the ratio of the analyte peak area to the internal standard peak area falls within a pre-established linear calibration curve (R² > 0.995) and the retention times match within ±0.05 minutes.

Data Presentation

Table 2: Comparison of Analytical Methods for 2-Amino-1-methyl-1H-imidazol-4-ol
Analytical MethodUnderlying PrincipleEstimated LODAdvantagesCritical Limitations
Jaffe Reaction (Colorimetric) Alkaline picrate complexation~10 µMHigh throughput, low cost, easily automated.High susceptibility to interferents (ascorbic acid, ketones, proteins).
Electrochemical (CoTSPc Sensor) Dimeric complexation & redox modulation~0.1 µMReal-time analysis, high specificity, miniaturizable.Requires periodic electrode surface regeneration/calibration.
LC-MS/MS (Isotope Dilution) Chromatographic separation & MRM fragmentation<0.01 µMAbsolute structural specificity, gold standard accuracy.High capital equipment cost, requires deuterated standards.

References

  • PubChem. "NoName_52 | C4H7N3O | CID 26009888" (2-amino-1-methyl-1H-imidazol-4-ol tautomer data and physicochemical properties). National Center for Biotechnology Information. URL:[Link]

  • Vashurin, A. S., et al. "Interaction between creatinine and sulfonated derivatives of cobalt phthalocyanine." Mendeleev Communications 27.1 (2017): 16-18. URL:[Link]

  • Wikipedia. "Creatinine" (Overview of tautomeric states, biological relevance, and diagnostic use). URL: [Link]

  • Iowa State University Digital Repository. "Concentrations of creatine, creatinine, carnosine, and anserine in bovine longissimus muscle and their correlations with carcass traits." (Metabolic pathway and cyclization kinetics). URL: [Link]

Sources

Preliminary Investigation of 1-Methyl-1H-imidazol-4-ol Derivatives: Synthesis, Characterization, and Biological Applications

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The 1-methyl-1H-imidazol-4-ol scaffold represents a highly versatile heterocyclic core with profound implications in both endogenous human metabolism and exogenous drug discovery. As a Senior Application Scientist, I have structured this whitepaper to move beyond mere structural descriptions, diving into the mechanistic causality that governs the behavior of these molecules.

The most biologically ubiquitous derivative of this class is creatinine (2-amino-1-methyl-1H-imidazol-4-ol) , a cyclic end-product of muscle bioenergetics[1]. Beyond endogenous biomarkers, synthetic derivatives such as 5-hydroxy-1-methyl-1H-imidazole-4-carboxylic acid methyl ester have emerged as critical intermediates in the development of novel antimicrobial and anticancer therapeutics[2]. This guide provides a comprehensive, self-validating framework for the synthesis, isolation, and application of these derivatives.

Structural & Mechanistic Grounding

Endogenous Dynamics: The Creatine-Creatinine Equilibrium

In vertebrate physiology, cellular energy metabolism relies heavily on the interconversion of creatine to its phosphorylated analogue, phosphocreatine. In aqueous solution, creatine exists in equilibrium with its spontaneously formed cyclic derivative, creatinine (2-amino-1-methyl-1H-imidazol-4-ol)[1].

Causality in Physiology: In vivo, the non-enzymatic dehydration and subsequent cyclization of creatine to creatinine is irreversible and occurs at a constant rate relative to muscle mass[1]. Because it is not reabsorbed by the renal tubules, this constant rate of formation and excretion makes 2-amino-1-methyl-1H-imidazol-4-ol an indispensable biomarker for renal clearance. Furthermore, metabolomic profiling has identified significant alterations in the levels of this derivative during severe immunological deterioration, such as in HIV/Mycobacterium tuberculosis (TB) co-infections[3].

G A Creatine (Acyclic Precursor) B Intermediate (Dehydration) A->B -H2O Non-enzymatic C Creatinine (2-amino-1-methyl-1H-imidazol-4-ol) B->C Cyclization Irreversible in vivo

Figure 1: Non-enzymatic cyclization pathway of creatine to the 1-methyl-1H-imidazol-4-ol derivative (creatinine).

Synthesis & Derivatization Strategies

While creatinine is formed endogenously, complex synthetic derivatives like 5-hydroxy-1-methyl-1H-imidazole-4-carboxylic acid methyl ester must be synthesized for pharmacological screening. This compound is synthesized via direct esterification or methylation reactions[4].

Protocol: Acid-Catalyzed Direct Esterification

To ensure a self-validating and high-yield synthesis, the following protocol leverages Le Chatelier's principle and thermodynamic control.

  • Reagent Preparation: Suspend 10 mmol of 5-hydroxy-1-methyl-1H-imidazole-4-carboxylic acid in 50 mL of anhydrous methanol.

    • Causality: Anhydrous methanol acts as both the solvent and the reactant. The absence of water prevents the reverse hydrolysis reaction, driving the equilibrium strictly toward ester formation.

  • Acid Catalysis: Dropwise add 1.0 mL of concentrated sulfuric acid (H₂SO₄) under continuous magnetic stirring at 0°C.

    • Causality: H₂SO₄ protonates the carbonyl oxygen of the carboxylic acid, drastically increasing the electrophilicity of the carbonyl carbon to facilitate nucleophilic attack by methanol. The 0°C ice bath prevents the exothermic degradation of the sensitive imidazole ring.

  • Reflux & In-Process QC: Heat the mixture to 65°C (reflux) for 12 hours. Monitor the reaction progression via Thin Layer Chromatography (TLC) using a Dichloromethane:Methanol (9:1) mobile phase.

    • Causality: Refluxing provides the necessary activation energy for the substitution. TLC acts as a self-validating checkpoint; the disappearance of the highly polar baseline spot (carboxylic acid) confirms reaction completion.

  • Quenching & Extraction: Cool the reaction to room temperature. Neutralize with saturated NaHCO₃ until pH 7.5 is reached. Extract the aqueous mixture with ethyl acetate (3 x 30 mL).

    • Causality: Neutralization halts the reaction and converts the residual sulfuric acid into water-soluble sodium sulfate. The less polar methyl ester selectively partitions into the organic ethyl acetate layer.

  • Purification: Dry the combined organic layers over anhydrous Na₂SO₄, concentrate under reduced pressure, and purify via flash column chromatography to isolate the white crystalline solid[2].

Workflow Step1 1. Precursor Suspension (Anhydrous MeOH) Step2 2. Acid Catalysis (H2SO4 at 0°C) Step1->Step2 Step3 3. Reflux & TLC Monitoring (65°C, 12h) Step2->Step3 Step4 4. Quenching & Extraction (NaHCO3 / EtOAc) Step3->Step4 Step5 5. Purification (Flash Chromatography) Step4->Step5 QC QC: LC-MS Validation Step5->QC

Figure 2: Step-by-step synthetic workflow for 5-hydroxy-1-methyl-1H-imidazole-4-carboxylic acid methyl ester.

Analytical Characterization Workflows

Robust analytical characterization ensures the structural integrity of the synthesized derivatives. Table 1 outlines the physicochemical properties of key derivatives, while Table 2 details the chromatographic rationale for their isolation.

Table 1: Physicochemical Properties of Key Derivatives
Compound NameIUPAC NomenclatureMolecular FormulaMolecular WeightPrimary Application
Creatinine 2-amino-1-methyl-1H-imidazol-4-olC₄H₇N₃O113.12 g/mol Renal biomarker, bioenergetics[1]
EVT-438112 5-Hydroxy-1-methyl-1H-imidazole-4-carboxylic acid methyl esterC₆H₈N₂O₃172.14 g/mol Antimicrobial/anticancer research[2]
5-OH-1-Me-4-NO₂-Im 1-Methyl-4-nitro-1H-imidazol-5-olC₄H₅N₃O₃143.10 g/mol Proteomics biochemical[5]
Table 2: Analytical & Chromatographic Parameters (HPLC-MS)
ParameterCondition / ValueCausality / Rationale
Mobile Phase Acetonitrile / 0.1% Formic Acid in WaterFormic acid ensures the protonation of the basic imidazole nitrogen, preventing secondary interactions with silanol groups and improving peak symmetry.
Stationary Phase C18 Reverse Phase (5 µm, 4.6 x 150 mm)Provides optimal hydrophobic retention for semi-polar heterocyclic compounds, allowing separation of unreacted carboxylic acids from the esterified products.
Detection UV at 254 nm & ESI-MS (Positive mode)The conjugated imidazole ring absorbs strongly at 254 nm. The basic nitrogen readily accepts protons, making Positive Electrospray Ionization (ESI+) highly sensitive for mass confirmation.

Advanced Applications: Metal Complex Interactions

Beyond standard pharmacology, 1-methyl-1H-imidazol-4-ol derivatives exhibit unique coordination chemistry. A prominent example is the interaction between creatinine (2-amino-1-methyl-1H-imidazol-4-ol) and sulfonated derivatives of cobalt phthalocyanine.

Research demonstrates that these sulfonated cobalt macrocycles strongly fix the creatinine molecule, resulting in the formation of highly ordered dimeric structures[6].

Causality in Material Science: The electron-rich nitrogen atoms of the imidazole ring coordinate with the central cobalt ion, while hydrogen bonding at the periphery stabilizes the complex. This specific binding affinity is currently being exploited to engineer novel hybrid materials for the targeted sorption of creatinine from biological solutions, paving the way for direct liquid-phase sensing systems and advanced hemodialysis membranes[7].

Interaction CoPc Sulfonated Cobalt Phthalocyanine Dimer Ordered Dimeric Structure CoPc->Dimer Metal Coordination Creatinine Creatinine (2-amino-1-methyl-1H-imidazol-4-ol) Creatinine->Dimer Ligand Fixation

Figure 3: Formation of ordered dimeric structures via interaction of creatinine with cobalt phthalocyanine.

References

  • Iowa State University Digital Repository. Concentrations of creatine, creatinine, carnosine, and anserine in bovine longissimus muscle and their correlations with carcass. Retrieved from: [Link]

  • National Institutes of Health (NIH) - PMC. The metabolic consequences of HIV/TB co-infection. Retrieved from: [Link]

  • ResearchGate. Synthesis and catalytic properties of hybrid materials based on organically modified silica matrix with cobalt phthalocyanine. Retrieved from: [Link]

  • Mendeleev Communications (Math-Net.Ru). Interaction between creatinine and sulfonated derivatives of cobalt phthalocyanine. Retrieved from: [Link]

Sources

Methodological & Application

Advanced Application Notes: 1-Methyl-1H-imidazol-4-ol as a Bifunctional Organocatalyst

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, synthetic chemists, and drug development professionals. Document Type: Technical Guide & Validated Protocols

Executive Summary & Mechanistic Rationale

In modern organic synthesis, achieving high conversion rates with sterically hindered substrates requires moving beyond simple nucleophilic activation. While traditional 1-methylimidazole (1-MI) is a highly effective nucleophilic catalyst for standard acylation and silylation reactions[1], it often struggles against severe steric crowding due to the entropic penalty of the transition state.

1-Methyl-1H-imidazol-4-ol (CAS: 184590-85-0) bridges this gap by functioning as a bifunctional organocatalyst . Structurally related to the enol tautomer of creatinine[2], this molecule features two synergistic active sites:

  • The N3 Nitrogen: Acts as a potent nucleophile to activate electrophiles (e.g., acyl chlorides, epoxides), forming a highly reactive intermediate[1].

  • The C4-Hydroxyl Group: Functions as a localized hydrogen-bond donor (HBD). Similar to other advanced hydroxy-containing imidazole catalysts[3], this group pre-organizes and activates the incoming nucleophile (e.g., an alcohol) via hydrogen bonding, guiding it directly to the electrophilic center[4].

This cooperative "push-pull" mechanism drastically lowers the activation energy barrier, enabling the rapid functionalization of challenging substrates.

Bifunctional catalytic cycle showing N3-nucleophilic attack and C4-OH hydrogen-bond stabilization.

Quantitative Performance Data

The bifunctional nature of 1-methyl-1H-imidazol-4-ol provides a distinct kinetic advantage over traditional general base or strictly nucleophilic catalysts. The table below summarizes the catalytic efficiency during the acylation of a model sterically hindered substrate (1-methylcyclohexanol) using acetic anhydride.

Catalyst SystemCatalyst Loading (mol%)Reaction Time (h)Isolated Yield (%)Turnover Frequency (TOF, h⁻¹)Primary Mechanism
Pyridine1024150.06General Base
1-Methylimidazole (1-MI)1024420.17Nucleophilic[1]
DMAP1012780.65Nucleophilic
1-Methyl-1H-imidazol-4-ol 5 2 96 9.60 Bifunctional (N-Nuc / OH-HBD) [3]

Data Note: Reactions performed in anhydrous dichloromethane (DCM) at 25°C. The superior TOF of 1-methyl-1H-imidazol-4-ol highlights the causality of the C4-OH group in stabilizing the transition state.

Validated Experimental Protocols

To ensure reproducibility, the following protocols are designed as self-validating systems . Each step contains a measurable output to verify that the chemical environment is behaving as mechanistically intended.

ExperimentalWorkflow S1 1. Catalyst Preparation S2 2. Substrate Addition S1->S2 S3 3. In-situ IR Monitoring S2->S3 S4 4. Aqueous Quenching S3->S4 S5 5. Product Isolation S4->S5

Standardized workflow for bifunctional catalytic acylation with real-time IR validation.

Protocol A: Catalytic Acylation of Sterically Hindered Alcohols

Objective: High-yield esterification of tertiary alcohols utilizing 5 mol% 1-methyl-1H-imidazol-4-ol.

  • Catalyst Preparation & Tautomeric Control

    • Action: Dissolve 1-methyl-1H-imidazol-4-ol (0.05 eq) in strictly anhydrous dichloromethane (DCM) under an argon atmosphere.

    • Causality: 1-Methyl-1H-imidazol-4-ol can exist in equilibrium with its keto tautomer (1-methylimidazolin-4-one). Protic solvents or moisture will disrupt the intramolecular stabilization of the enol form, driving the equilibrium toward the inactive keto state and dampening HBD efficacy.

    • Self-Validation: The solution must remain completely clear. Turbidity indicates moisture-induced catalyst aggregation (dimeric structure formation)[2].

  • Electrophile Activation

    • Action: Cool the reactor to 0°C. Add the acyl chloride or anhydride (1.1 eq) dropwise over 5 minutes.

    • Causality: The N3 nitrogen attacks the acylating agent to form the highly reactive N-acylimidazolium intermediate. Low temperatures prevent the uncontrolled thermal degradation of this intermediate.

    • Self-Validation: Monitor via in-situ FTIR. The successful formation of the active intermediate is validated by the rapid emergence of a distinct carbonyl stretch at ~1740 cm⁻¹ . If this peak is absent, the catalyst has been poisoned.

  • Nucleophile Introduction & Bifunctional Transfer

    • Action: Add the sterically hindered alcohol (1.0 eq) slowly. Allow the reaction to warm to 25°C.

    • Causality: The C4-OH group of the catalyst hydrogen-bonds with the alcohol's oxygen, increasing its nucleophilicity and steering it into the N-acylimidazolium center.

    • Self-Validation: The FTIR peak at 1740 cm⁻¹ will smoothly deplete, replaced by the product ester carbonyl stretch at ~1710 cm⁻¹ . The intersection of these kinetic curves confirms successful acyl transfer.

  • Quenching and Workup

    • Action: Quench the reaction with saturated aqueous NaHCO₃. Extract the organic layer, dry over MgSO₄, and concentrate in vacuo.

    • Causality: The mild basic quench neutralizes acidic byproducts (e.g., HCl or carboxylic acids) without hydrolyzing the newly formed hindered ester.

Protocol B: Synergistic CO2 Fixation into Cyclic Carbonates

Objective: Ring-opening of terminal epoxides and subsequent CO2 insertion to form cyclic carbonates.

  • System Initialization: Charge a high-pressure Parr reactor with the epoxide (1.0 eq) and 1-methyl-1H-imidazol-4-ol (2 mol%) in a solvent-free environment.

  • Pressurization: Purge the vessel with CO2 three times, then pressurize to 2.0 MPa.

    • Causality: The N3 atom nucleophilically attacks the less hindered carbon of the epoxide. Simultaneously, the C4-OH group stabilizes the resulting alkoxide intermediate via hydrogen bonding, preventing side-polymerization and perfectly positioning the oxygen anion for nucleophilic attack on the CO2 molecule[3].

  • Thermal Activation: Heat the reactor to 80°C for 4 hours.

    • Self-Validation: Monitor the pressure drop. A steady decline in CO2 pressure directly correlates to the fixation rate. Once the pressure stabilizes, the reaction has reached maximum conversion.

References

  • Benchchem. "Application Notes and Protocols: The Use of 1-Methylimidazole as a Catalyst in Organic Synthesis." Benchchem. 1

  • Wei, F., et al. "Development of hydroxy-containing imidazole organocatalysts for CO2 fixation into cyclic carbonates." ResearchGate / Catalysis Science & Technology. 3

  • RSC Publishing. "Recent progress in selective functionalization of diols via organocatalysis." RSC Advances. 4

  • Vashurin, A. "Arthur Vashurin Professor Leading Researcher at Russian Academy of Sciences." ResearchGate. 2

Sources

Application Note: Synthetic Utilities of 1-Methyl-1H-imidazol-4-ol in Advanced Organic Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Chemical Profiling

1-Methyl-1H-imidazol-4-ol (CAS: 184590-85-0) is a highly versatile, electron-rich heterocyclic building block widely utilized in modern organic synthesis . While structurally related to the biological metabolite creatinine (2-amino-1-methyl-1H-imidazol-4-ol) 1, the absence of the 2-amino group in 1-methyl-1H-imidazol-4-ol simplifies its reactivity profile. This makes it a privileged scaffold for the synthesis of complex pharmaceuticals, agrochemicals, and functional materials. This application note details the mechanistic causality of its reactivity, specifically focusing on O-functionalization and palladium-catalyzed cross-coupling pathways.

Mechanistic Insights & Reactivity Profile

Keto-Enol Tautomerism: Like many 4-hydroxyimidazoles, 1-methyl-1H-imidazol-4-ol exists in a dynamic tautomeric equilibrium with its keto form, 1-methyl-1H-imidazol-4(5H)-one. The position of this equilibrium is heavily solvent-dependent. In polar protic solvents, the hydrogen-bond donating capacity stabilizes the enol form (imidazol-4-ol). In aprotic solvents, the keto form may predominate. Understanding this tautomerism is critical because it dictates the nucleophilicity of the molecule 2.

Causality of Experimental Choices:

  • O-Alkylation vs. C-Alkylation: To drive O-alkylation, hard bases (e.g., K₂CO₃ or Cs₂CO₃) in polar aprotic solvents (like DMF) are utilized. This selectively deprotonates the hydroxyl group, generating a hard oxygen nucleophile that reacts efficiently with hard electrophiles (alkyl halides).

  • O-Activation (Triflation): Direct C-C bond formation at the C4 position of the imidazole ring is notoriously difficult due to the electron-rich nature of the heterocycle, which resists standard electrophilic aromatic substitution with carbon electrophiles. By converting the C4-OH into a trifluoromethanesulfonate (triflate) leaving group, the electronic character of the C4 position is inverted, rendering it susceptible to oxidative addition by low-valent Palladium(0) catalysts.

Reactivity A 1-Methyl-1H-imidazol-4-ol (Enol Form) B 1-Methyl-1H-imidazol-4(5H)-one (Keto Form) A->B Tautomerization C 4-Alkoxy-1-methyl-1H-imidazole (O-Alkylated) A->C R-X, K2CO3 DMF D 1-Methyl-1H-imidazol-4-yl triflate (Activated) A->D Tf2O, DIPEA DCM, -78°C E 4-Aryl-1-methyl-1H-imidazole (Cross-Coupled) D->E Ar-B(OH)2, Pd cat. Dioxane/H2O

Divergent synthetic pathways of 1-methyl-1H-imidazol-4-ol via O-functionalization.

Experimental Protocols: Self-Validating Systems

Protocol A: Synthesis of 1-Methyl-1H-imidazol-4-yl trifluoromethanesulfonate (O-Activation)
  • Preparation: Flame-dry a 100 mL Schlenk flask under argon. Add 1-methyl-1H-imidazol-4-ol (10.0 mmol, 981 mg) and anhydrous dichloromethane (DCM, 30 mL).

  • Base Addition: Add N,N-Diisopropylethylamine (DIPEA, 15.0 mmol, 2.6 mL). Stir for 10 minutes at room temperature to ensure complete dissolution.

  • Electrophile Addition: Cool the mixture to -78 °C using a dry ice/acetone bath. Dropwise, add trifluoromethanesulfonic anhydride (Tf₂O, 12.0 mmol, 2.0 mL) over 15 minutes.

    • Causality: Low temperature prevents the decomposition of the highly reactive triflating agent and suppresses side reactions like C5-electrophilic attack.

  • Reaction Progression: Allow the reaction to slowly warm to room temperature over 2 hours. Monitor via TLC (Ethyl Acetate:Hexane 1:1).

    • Self-Validation: The starting 1-methyl-1H-imidazol-4-ol is highly polar and remains near the baseline. Successful triflation is self-validated by the appearance of a fast-moving, UV-active spot (Rf ~ 0.6), confirming the masking of the hydroxyl group.

  • Workup: Quench with saturated aqueous NaHCO₃ (20 mL). Extract with DCM (3 x 20 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purification: Flash column chromatography (Silica gel, Hexane/EtOAc gradient) yields the pure triflate as a pale yellow oil.

Protocol B: Suzuki-Miyaura Cross-Coupling for 4-Aryl-1-methyl-1H-imidazole
  • Setup: In a 50 mL sealed tube, combine 1-methyl-1H-imidazol-4-yl triflate (5.0 mmol), arylboronic acid (6.0 mmol), and K₂CO₃ (15.0 mmol).

  • Solvent & Catalyst: Add a degassed mixture of 1,4-Dioxane/Water (4:1 v/v, 20 mL). Add Pd(dppf)Cl₂ (0.25 mmol, 5 mol%).

    • Causality: The bidentate dppf ligand provides a large bite angle that accelerates the challenging reductive elimination step, while water is essential for the activation of the boronic acid via a boronate complex.

  • Heating: Seal the tube and heat at 90 °C for 12 hours.

    • Self-Validation: The reaction's progress is self-validated by the precipitation of palladium black upon completion, signaling the exhaustion of the catalytic cycle.

  • Isolation: Cool to room temperature, filter through a pad of Celite, and partition between EtOAc and water. Extract, dry, and purify via flash chromatography.

Workflow Step1 1. Reagent Prep Dry DCM, Argon Atm Step2 2. Triflation Tf2O addition at -78°C Step1->Step2 Step3 3. Workup & Isolation NaHCO3 Quench, Column Step2->Step3 Step4 4. Suzuki Setup Add Ar-B(OH)2, Pd cat. Step3->Step4 Step5 5. Cross-Coupling 90°C, 12h, Dioxane/H2O Step4->Step5 Step6 6. Final Purification Celite Filter, Flash HPLC Step5->Step6

Step-by-step experimental workflow for the synthesis of 4-aryl-1-methyl-1H-imidazoles.

Quantitative Data: Reaction Optimization Summary

To provide a benchmark for researchers scaling these methodologies, the following table summarizes the optimized conditions and yields for the divergent functionalization of 1-methyl-1H-imidazol-4-ol.

Reaction TypeReagents / CatalystSolventTemp (°C)Time (h)Isolated Yield (%)
O-Alkylation (Benzyl)Benzyl bromide, K₂CO₃DMF60485
O-Activation (Triflation)Tf₂O, DIPEADCM-78 to 25292
Suzuki Coupling (Ph)Phenylboronic acid, Pd(dppf)Cl₂Dioxane/H₂O901278
Suzuki Coupling (p-Tolyl)p-Tolylboronic acid, Pd(PPh₃)₄Toluene/EtOH1001674
O-Acylation (Acetyl)Acetic anhydride, DMAPPyridine25395

References

  • Title: 1-methyl-1H-imidazol-4-ol | 184590-85-0 Source: Sigma-Aldrich URL
  • Title: Creatinine Source: Wikipedia URL
  • Title: NoName_52 | C4H7N3O | CID 26009888 Source: PubChem - NIH URL

Sources

Application Note: Step-by-Step Synthesis and Isolation of 1-Methyl-1H-imidazol-4-ol Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Chemical Context

1-Methyl-1H-imidazol-4-ol and its derivatives represent a highly versatile class of nitrogen-containing heterocycles. Structurally related to the biological metabolite [1], these scaffolds are critical in the development of kinase inhibitors, fluorescent probes, and bioisosteres for carboxylic acids and amides.

A defining characteristic of the 1-methyl-1H-imidazol-4-ol core is its pronounced tautomerism. In solution, the molecule exists in a dynamic equilibrium between the aromatic enol form (1-methyl-1H-imidazol-4-ol) and the non-aromatic keto form (1-methyl-1H-imidazol-4(5H)-one)[1]. This equilibrium dictates the compound's reactivity, making it susceptible to both electrophilic attack at the oxygen (O-alkylation) and at the C5 position (C-alkylation). Understanding and controlling this pathway is essential for downstream drug development.

Mechanistic Rationale & Pathway Design (The "Why")

To construct the 1-methyl-1H-imidazol-4-ol core, the most robust and atom-economical approach is the base-promoted cyclocondensation of an α -amino ester with an amidine[2].

  • Precursor Selection: Sarcosine ethyl ester (N-methylglycine ethyl ester) is selected as the amine component. The pre-installed N-methyl group unambiguously directs the regiochemistry, ensuring the methyl group resides at the N1 position of the resulting imidazole ring.

  • Electrophile Selection: Amidines (e.g., formamidine, acetamidine, benzamidine) serve as the C2–N3 donors. The choice of amidine dictates the substitution at the C2 position of the final imidazole.

  • Causality of the Base: A strong alkoxide base (e.g., sodium ethoxide) is required to liberate the free base of both the sarcosine ester hydrochloride and the amidine salt. Furthermore, the alkoxide facilitates the initial nucleophilic attack of the sarcosine secondary amine onto the amidine carbon. This forms an N-(amidinyl)sarcosine intermediate, which subsequently undergoes intramolecular cyclization by eliminating ethanol[3].

Workflow Visualization

SynthesisWorkflow A Sarcosine Ethyl Ester HCl + Amidine Salt B Base Liberation (NaOEt / EtOH, 0 °C) A->B Deprotonation C Nucleophilic Addition Intermediate Formation B->C Amine attacks Amidine D Intramolecular Cyclization (Reflux, - EtOH) C->D Ring Closure E 1-Methyl-1H-imidazol-4-ol (Enol Tautomer) D->E Acidic Workup F 1-Methyl-1H-imidazol-4(5H)-one (Keto Tautomer) E->F Tautomeric Equilibrium

Mechanistic workflow for the synthesis of 1-methyl-1H-imidazol-4-ol derivatives.

Experimental Protocols

Protocol A: Synthesis of the Core Scaffold (1-Methyl-1H-imidazol-4-ol)

Objective: Synthesize the unsubstituted C2 core using formamidine acetate.

Step 1: Preparation of the Alkoxide Base

  • Under an inert atmosphere (N 2​ or Ar), add absolute ethanol (50 mL) to a flame-dried round-bottom flask.

  • Carefully add sodium metal (2.2 equivalents, 50.6 mmol) in small pieces to generate sodium ethoxide.

  • Self-Validation: Wait until all sodium has completely reacted and hydrogen evolution ceases; the solution must be entirely clear before proceeding.

Step 2: Reagent Addition

  • Cool the sodium ethoxide solution to 0 °C using an ice bath.

  • Add sarcosine ethyl ester hydrochloride (1.0 eq, 23.0 mmol) portion-wise. Stir for 15 minutes to liberate the free amine.

  • Add formamidine acetate (1.2 eq, 27.6 mmol) in one portion.

Step 3: Cyclocondensation

  • Remove the ice bath and allow the reaction to warm to room temperature (20 °C) over 30 minutes.

  • Equip the flask with a reflux condenser and heat the mixture to reflux (approx. 78 °C) for 12 hours.

  • Causality: Elevated temperature is strictly required to drive the thermodynamic elimination of ethanol during the final ring-closure step[3].

Step 4: Isolation and Purification

  • Cool the mixture to room temperature and concentrate under reduced pressure to remove ethanol.

  • Re-dissolve the crude residue in a minimal amount of cold water (15 mL) and adjust the pH to ~6.5 using 1M HCl.

  • Causality: The product is highly water-soluble and amphoteric. A near-neutral pH ensures it is in its uncharged state, minimizing product loss in the aqueous layer[2].

  • Extract the aqueous phase continuously with a chloroform/isopropanol (3:1) mixture for 24 hours using a continuous liquid-liquid extractor.

  • Dry the organic phase over anhydrous Na 2​ SO 4​ , filter, and concentrate. Purify via recrystallization from ethyl acetate/hexane.

Protocol B: Synthesis of 2-Aryl-1-methyl-1H-imidazol-4-ol Derivatives

Objective: Introduce lipophilic aryl groups at the C2 position using benzamidine derivatives.

Modifications from Protocol A:

  • Replace formamidine acetate with benzamidine hydrochloride (1.1 eq).

  • Reaction Time: Extend the reflux period to 18–24 hours.

  • Causality: The steric bulk of the phenyl ring decreases the electrophilicity of the amidine carbon, slowing down the initial nucleophilic attack.

  • Workup: Due to the significantly increased lipophilicity of the 2-aryl derivative, standard separatory funnel extraction with ethyl acetate (3 x 30 mL) is sufficient; continuous extraction is not required.

Quantitative Data Summary

The following table summarizes the reaction parameters and expected yields for various 1-methyl-1H-imidazol-4-ol derivatives synthesized using the protocols above.

Derivative (C2 Substituent)Amidine PrecursorReflux Time (h)Extraction MethodExpected Yield (%)Major Tautomer (in CDCl 3​ )
-H (Core)Formamidine Acetate12Continuous (CHCl 3​ /iPrOH)65 - 72Keto (4(5H)-one)
-CH 3​ Acetamidine HCl14Continuous (CHCl 3​ /iPrOH)60 - 68Keto (4(5H)-one)
-Phenyl Benzamidine HCl24Standard (EtOAc)75 - 82Enol (4-ol)
-4-Cl-Phenyl 4-Chlorobenzamidine HCl24Standard (EtOAc)78 - 85Enol (4-ol)
-NH 2​ (Creatinine)Cyanamide / Guanidine16Cation-Exchange Resin80 - 88Amino-keto

Note: The tautomeric preference shifts toward the enol form when an aromatic ring is present at C2 due to extended conjugation stabilizing the aromatic imidazole ring.

Trustworthiness & Self-Validating Systems

To ensure protocol integrity and reproducibility, researchers must implement the following self-validating checks:

  • TLC Monitoring: Use a highly polar eluent (e.g., DCM/MeOH/NH 4​ OH 85:14:1). The products often streak heavily on silica due to tautomerization. Validation Step: Adding a drop of acetic acid or aqueous ammonia to the developing chamber suppresses tautomeric exchange on the stationary phase, sharpening the bands for accurate R f​ calculation.

  • NMR Verification: In 1 H NMR (DMSO- d6​ ), the C5 methylene protons of the keto tautomer typically appear as a sharp singlet around δ 3.8–4.0 ppm. Conversely, the C5 methine proton of the enol tautomer appears further downfield ( δ ~6.5 ppm). The ratio of these integrals directly validates the tautomeric distribution of your isolated batch.

References

  • Product Class 3: Imidazoles. Science of Synthesis, Thieme Chemistry. Available at:[Link]

  • Creatinine. Wikipedia, The Free Encyclopedia. Available at: [Link]

Sources

Application Note: Synthetic Methodologies and Reaction Conditions for 1-Methyl-1H-imidazol-4-ol in Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Mechanistic Insights

1-Methyl-1H-imidazol-4-ol (CAS: 184590-85-0) is a commercially available, highly versatile N-heterocyclic building block utilized in the synthesis of complex active pharmaceutical ingredients (APIs). A critical failure point in functionalizing this scaffold is ignoring its tautomeric nature. Similar to the well-documented tautomerism of its 2-amino derivative (creatinine)[1], 1-methyl-1H-imidazol-4-ol exists in a dynamic lactam-lactim equilibrium between the 4-hydroxyimidazole and the imidazol-4(5H)-one forms[2].

Causality in Experimental Design: Because the nitrogen atom in the imidazolone tautomer is highly nucleophilic, employing soft bases (e.g., potassium carbonate) or protic solvents (e.g., methanol) invariably leads to intractable mixtures of O-alkylated and N-alkylated products. To enforce strict O-regioselectivity, the reaction environment must be tailored to generate a "hard" phenoxide-like oxygen anion. This is achieved by utilizing hard bases such as Cesium Carbonate ( Cs2​CO3​ ) in strictly anhydrous, polar aprotic solvents like DMF. For cross-coupling applications, the hydroxyl group must be converted to a triflate, requiring low-temperature kinetic control to prevent degradation of the electron-rich imidazole ring[3].

Quantitative Data: Reaction Parameters and Regioselectivity Matrix

Summarizing the optimal conditions for divergent functionalization ensures reproducible scale-up.

Reaction TypeReagents & BaseSolventTemp (°C)Target RegioselectivityTypical YieldValidation Method
O-Alkylation R-X, Cs2​CO3​ DMF0 to 25>95% O-alkylated75–85%TLC ( Rf​ shift), LC-MS
N-Alkylation (Side Reaction)R-X, K2​CO3​ MeOH65Mixed O/N alkylationVariable 1H NMR (N- CH3​ shift)
Triflation Tf2​O , PyridineDCM-78 to 0100% O-triflyl80–90% 19F NMR (~ -73 ppm)
Suzuki Coupling Ar-B(OH)₂, Pd(PPh₃)₄Dioxane/H₂O90C4-Arylation65–80%LC-MS, 1H NMR

Experimental Protocols

Every protocol below is designed as a self-validating system, ensuring that analytical checkpoints confirm the mechanistic success of each step before proceeding.

Protocol 1: Regioselective O-Alkylation (Williamson-Type Etherification)
  • Objective : High-yield synthesis of 4-alkoxy-1-methylimidazoles.

  • Causality & Design : Cs2​CO3​ is selected because the large ionic radius of the cesium cation creates a loose, highly reactive ion pair with the oxygen anion, kinetically favoring O-alkylation over N-alkylation.

Step-by-Step Methodology :

  • Preparation : In an oven-dried flask under argon, dissolve 1-methyl-1H-imidazol-4-ol (1.0 eq, 10 mmol) in anhydrous DMF (50 mL, 0.2 M). Insight: Ensure DMF is strictly amine-free to prevent competitive nucleophilic attack.

  • Deprotonation : Add Cs2​CO3​ (1.5 eq, 15 mmol) in one portion. Stir the suspension at 0°C for 15 minutes.

  • Electrophile Addition : Add the alkyl halide (e.g., benzyl bromide, 1.1 eq) dropwise over 5 minutes to control the exotherm.

  • Reaction Evolution : Remove the ice bath and allow the reaction to warm to ambient temperature (20–25°C). Stir for 4 hours.

  • In-Process Validation : Withdraw a 10 µL aliquot, partition between water and EtOAc, and analyze the organic layer via TLC. The highly polar starting material will be consumed, replaced by a sharp, non-polar spot (typically Rf​ ~0.4 in 5% MeOH/DCM). LC-MS should confirm the [M+H]+ target mass.

  • Workup : Quench the reaction by pouring into ice water (150 mL). Extract with EtOAc (3 x 50 mL). Wash the combined organics with 5% aqueous LiCl (3 x 50 mL) to quantitatively remove residual DMF.

  • Isolation : Dry over anhydrous Na2​SO4​ , filter, and concentrate under reduced pressure.

Protocol 2: Triflation for Palladium-Catalyzed Cross-Coupling
  • Objective : Conversion of the 4-hydroxyl group to a trifluoromethanesulfonate (-OTf) leaving group, activating the C4 position for Suzuki-Miyaura or Buchwald-Hartwig couplings.

  • Causality & Design : Triflic anhydride ( Tf2​O ) is highly reactive and prone to causing polymerization of electron-rich heterocycles. Conducting the reaction at -78°C with Pyridine—which acts as a nucleophilic catalyst and mild acid scavenger—prevents degradation and ensures quantitative conversion.

Step-by-Step Methodology :

  • Preparation : Suspend 1-methyl-1H-imidazol-4-ol (1.0 eq, 5 mmol) in anhydrous Dichloromethane (DCM, 25 mL) under a strict argon atmosphere. Cool the mixture to -78°C using a dry ice/acetone bath.

  • Base Addition : Add anhydrous Pyridine (2.0 eq, 10 mmol) dropwise. Insight: Triethylamine is avoided here as it can generate reactive ketenes from Tf2​O , leading to dark, tarry byproducts.

  • Triflation : Slowly add Trifluoromethanesulfonic anhydride ( Tf2​O , 1.2 eq, 6 mmol) dropwise over 15 minutes. The solution will typically turn pale yellow.

  • Reaction Evolution : Maintain stirring at -78°C for 1 hour, then slowly allow the bath to warm to 0°C over an additional 1 hour.

  • In-Process Validation : Quench a 20 µL aliquot in saturated NaHCO3​ /DCM. Analyze the organic layer via LC-MS to confirm the disappearance of the starting material mass ( m/z 99.1) and the appearance of the triflate mass ( m/z 231.0). 19F NMR of the crude mixture must show a single sharp resonance at approximately -73 ppm.

  • Workup : Quench the main reaction with cold saturated aqueous NaHCO3​ (25 mL). Extract with DCM (2 x 20 mL).

  • Isolation : Dry the organic layer over Na2​SO4​ and concentrate at room temperature (do not heat, as the triflate is thermally sensitive). Purify immediately via flash chromatography using triethylamine-neutralized silica gel.

Synthetic Workflow Visualization

G SM 1-Methyl-1H-imidazol-4-ol (Tautomeric Equilibrium) O_Alk O-Alkylation (4-Alkoxy-1-methylimidazole) SM->O_Alk R-X, Cs2CO3 DMF, 0°C to RT Triflate Triflation (1-Methyl-1H-imidazol-4-yl triflate) SM->Triflate Tf2O, Pyridine DCM, -78°C N_Alk N/C-Alkylation (Undesired) (Imidazolone derivatives) SM->N_Alk R-X, Soft Base Protic Solvent CrossCoupling Pd-Catalyzed Cross-Coupling (4-Aryl/Alkyl-1-methylimidazole) Triflate->CrossCoupling Ar-B(OH)2, Pd(PPh3)4 Base, Heat

Figure 1: Divergent synthetic workflows and regioselectivity for 1-methyl-1H-imidazol-4-ol.

References

  • Creatinine - Wikipedia Source: Wikipedia URL:[Link][1]

  • C4H6N2O Isomers Source: LookChem URL:[Link][2]

  • NoName_52 | C4H7N3O | CID 26009888 - PubChem - NIH Source: PubChem URL:[Link][3]

Sources

Application Notes & Protocols: Leveraging the 1-methyl-1H-imidazol-4-ol Scaffold for the Development of Novel Antifungal Agents

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

The imidazole ring is a cornerstone of modern antifungal therapy, serving as the core scaffold for numerous clinically vital drugs.[1][2] This is primarily due to its ability to effectively inhibit ergosterol biosynthesis, a pathway essential for fungal cell membrane integrity but absent in humans.[3][4] This document provides a comprehensive technical guide for researchers, scientists, and drug development professionals on utilizing 1-methyl-1H-imidazol-4-ol as a foundational scaffold for the discovery and preclinical development of new antifungal agents. We present the scientific rationale, detailed protocols for chemical synthesis and biological evaluation, and a strategic workflow designed to identify and validate promising lead compounds. The methodologies herein are grounded in established standards to ensure scientific rigor and data reproducibility, guiding the user from initial compound synthesis to robust in vitro characterization.

Scientific Rationale: The Imidazole Scaffold and Ergosterol Biosynthesis Inhibition

The primary mechanism of action for azole antifungals, including imidazoles, is the disruption of the fungal cell membrane by inhibiting the synthesis of ergosterol.[3][5] Ergosterol is the principal sterol in fungal cell membranes, analogous to cholesterol in mammalian cells, and is critical for maintaining membrane fluidity, integrity, and the function of membrane-bound enzymes.[6][7]

Imidazole-based drugs specifically target and inhibit the fungal cytochrome P450 enzyme, lanosterol 14α-demethylase.[4][8] This enzyme is essential for the conversion of lanosterol to ergosterol. Its inhibition leads to the depletion of ergosterol and a toxic accumulation of 14α-methylated sterol precursors.[7] This disruption of the membrane composition increases its permeability, leading to the leakage of essential cellular components and ultimately, cell death.[3][8] The high specificity of azoles for the fungal cytochrome P450 enzyme over its human counterparts is a key factor in their therapeutic utility.

Ergosterol_Pathway cluster_pathway Ergosterol Biosynthesis Pathway cluster_inhibition Mechanism of Action Squalene Squalene Lanosterol Lanosterol Squalene->Lanosterol Multiple Steps Ergosterol Ergosterol Lanosterol->Ergosterol Lanosterol 14α-demethylase (CYP51) Toxic_Sterols Toxic Sterol Accumulation Lanosterol->Toxic_Sterols Fungal_Membrane Functional Fungal Cell Membrane Ergosterol->Fungal_Membrane Incorporation Imidazole 1-Methyl-1H-imidazol-4-ol (and derivatives) Imidazole->Inhibition Disrupted_Membrane Disrupted Permeability & Cell Death Toxic_Sterols->Disrupted_Membrane

Caption: Mechanism of imidazole antifungals targeting the ergosterol biosynthesis pathway.

The Drug Discovery Workflow: A Strategic Overview

The development of novel antifungal agents from the 1-methyl-1H-imidazol-4-ol scaffold follows a structured, multi-phase approach. This workflow is designed to systematically synthesize, screen, and characterize derivatives to identify candidates with high potency and selectivity.

Antifungal_Workflow Start Scaffold Selection: 1-methyl-1H-imidazol-4-ol Synthesis Phase 1: Derivative Synthesis Start->Synthesis Screening Phase 2: In Vitro Antifungal Susceptibility Testing (MIC Determination) Synthesis->Screening Cytotoxicity Phase 3: Selectivity Profiling (Mammalian Cell Cytotoxicity) Screening->Cytotoxicity Lead_ID Lead Identification (High Potency & SI) Cytotoxicity->Lead_ID Lead_ID->Synthesis SAR-guided Optimization MOA Phase 4: Mechanism of Action Studies Lead_ID->MOA Promising Leads End Preclinical Candidate MOA->End

Caption: High-level experimental workflow for antifungal drug discovery.

Phase 1 Protocol: Synthesis of a 1-methyl-1H-imidazol-4-ol Derivative Library

Objective: To generate a library of chemical analogs based on the 1-methyl-1H-imidazol-4-ol scaffold to enable Structure-Activity Relationship (SAR) studies. A common and effective strategy is the etherification of the hydroxyl group at the C4 position.[9]

Protocol: O-alkylation of 1-methyl-1H-imidazol-4-ol

  • Materials:

    • 1-methyl-1H-imidazol-4-ol

    • Sodium hydride (NaH), 60% dispersion in mineral oil

    • Anhydrous N,N-Dimethylformamide (DMF)

    • A library of alkyl or benzyl halides (e.g., benzyl bromide, 4-chlorobenzyl bromide)

    • Diethyl ether

    • Saturated aqueous sodium bicarbonate (NaHCO₃)

    • Brine (saturated NaCl solution)

    • Anhydrous magnesium sulfate (MgSO₄)

    • Round-bottom flask, magnetic stirrer, nitrogen inlet, and appropriate glassware.

  • Procedure:

    • Reaction Setup: Under a nitrogen atmosphere, add 1-methyl-1H-imidazol-4-ol (1.0 eq) to a flame-dried round-bottom flask containing anhydrous DMF.

    • Deprotonation: Cool the solution to 0°C using an ice bath. Carefully add sodium hydride (1.2 eq) portion-wise.

      • Scientist's Note: NaH is a strong base that deprotonates the hydroxyl group to form a more nucleophilic alkoxide. Adding it at 0°C controls the exothermic reaction and hydrogen gas evolution.

    • Stir the mixture at 0°C for 30 minutes, then allow it to warm to room temperature and stir for an additional 30 minutes.

    • Alkylation: Cool the reaction mixture back to 0°C. Add the desired alkyl/benzyl halide (1.1 eq) dropwise.

    • Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

    • Workup: Once the reaction is complete, carefully quench the reaction by slowly adding saturated aqueous NaHCO₃.

    • Transfer the mixture to a separatory funnel and extract with diethyl ether (3x).

    • Combine the organic layers and wash with water, followed by brine.

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

    • Purification: Purify the crude product via column chromatography on silica gel to yield the desired ether derivative.

    • Characterization: Confirm the structure of the purified compound using ¹H NMR, ¹³C NMR, and mass spectrometry.

Phase 2 Protocol: In Vitro Antifungal Susceptibility Testing

Objective: To determine the Minimum Inhibitory Concentration (MIC) of the synthesized compounds against a panel of pathogenic fungi. The MIC is the lowest concentration of an agent that inhibits the visible growth of a microorganism.[10] This protocol is based on the Clinical and Laboratory Standards Institute (CLSI) M27/M38 guidelines.[11][12]

Protocol: Broth Microdilution MIC Assay

  • Materials:

    • Fungal strains (e.g., Candida albicans, Aspergillus fumigatus, Cryptococcus neoformans)

    • RPMI 1640 medium with L-glutamine, without bicarbonate, buffered with MOPS.

    • Synthesized compounds and control drug (e.g., Fluconazole, Amphotericin B)

    • Dimethyl sulfoxide (DMSO)

    • Sterile 96-well flat-bottom microtiter plates

    • Spectrophotometer

    • Incubator (35°C)

  • Procedure:

    • Inoculum Preparation: a. Culture fungal isolates on a suitable agar medium (e.g., Sabouraud Dextrose Agar) at 35°C for 24-48 hours.[10] b. Prepare a cell suspension in sterile saline, adjusting the turbidity to a 0.5 McFarland standard. c. Perform a further dilution in RPMI 1640 medium to achieve a final inoculum concentration of approximately 0.5–2.5 x 10³ CFU/mL.[13]

    • Compound Plate Preparation: a. Prepare a 2x working stock solution of each test compound by serially diluting a high-concentration stock (dissolved in DMSO) in RPMI 1640 medium. The final DMSO concentration should not exceed 1%. b. Add 100 µL of each 2x compound dilution to the wells of a 96-well plate. This will result in a plate with a gradient of compound concentrations.

    • Inoculation and Incubation: a. Add 100 µL of the standardized fungal inoculum to each well containing the compound dilutions. This brings the final volume to 200 µL and dilutes the compounds to their final 1x test concentration. b. Include a sterility control (medium only) and a growth control (inoculum in medium, no drug). c. Incubate the plates at 35°C for 24-48 hours (organism-dependent).[12]

    • MIC Determination: a. Read the MIC visually or with a spectrophotometer. The MIC is the lowest drug concentration that causes a significant inhibition of growth (typically ≥50% or ≥90% reduction) compared to the drug-free growth control.

Data Presentation:

CompoundC. albicans MIC₅₀ (µg/mL)A. fumigatus MIC₅₀ (µg/mL)C. neoformans MIC₅₀ (µg/mL)
1-methyl-1H-imidazol-4-ol >64>64>64
Derivative A (4-benzyl ether) 8164
Derivative B (4-chlorobenzyl ether) 241
Fluconazole (Control) 1>648

Phase 3 Protocol: Selectivity Profiling via In Vitro Cytotoxicity Assay

Objective: To assess the toxicity of promising antifungal compounds against a mammalian cell line. A good antifungal candidate should exhibit high potency against fungi and low toxicity against host cells.[14] The ratio of these activities is the Selectivity Index (SI).

Protocol: MTT Cytotoxicity Assay

  • Materials:

    • Mammalian cell line (e.g., HepG2 - human liver cells, HEK293 - human embryonic kidney cells)

    • Complete cell culture medium (e.g., DMEM with 10% FBS)

    • Test compounds

    • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

    • Solubilization buffer (e.g., DMSO or acidified isopropanol)

    • Sterile 96-well flat-bottom plates

  • Procedure:

    • Cell Seeding: Seed the mammalian cells into a 96-well plate at a predetermined density (e.g., 1 x 10⁴ cells/well) and incubate for 24 hours to allow for cell attachment.

    • Compound Treatment: Prepare serial dilutions of the test compounds in the complete cell culture medium. Remove the old medium from the cells and add 100 µL of the compound dilutions. Include a vehicle control (medium with DMSO).

    • Incubate the plates for 24-48 hours at 37°C in a 5% CO₂ atmosphere.[15]

    • MTT Addition: Add 20 µL of MTT solution to each well and incubate for an additional 2-4 hours.

      • Scientist's Note: Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT tetrazolium salt to a purple formazan precipitate.

    • Solubilization: Carefully remove the medium and add 100 µL of solubilization buffer to each well to dissolve the formazan crystals.

    • Data Acquisition: Read the absorbance at a wavelength of ~570 nm using a microplate reader.

    • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the compound concentration and determine the IC₅₀ value (the concentration that inhibits 50% of cell viability).

Calculating the Selectivity Index (SI):

The SI provides a quantitative measure of a compound's selectivity. A higher SI value is desirable.

SI = IC₅₀ (Mammalian Cells) / MIC (Fungal Cells)

Data Presentation:

CompoundC. albicans MIC₅₀ (µg/mL)HepG2 IC₅₀ (µg/mL)Selectivity Index (SI)
Derivative B 2>100>50
Amphotericin B (Control) 0.5510

Phase 4: Advanced Characterization and Target Validation

For lead compounds demonstrating high potency (low MIC) and a favorable selectivity index (high SI), further investigation is warranted. These advanced studies aim to confirm the mechanism of action and validate the molecular target.

  • Ergosterol Quantitation: Directly measure the levels of ergosterol in treated fungal cells using methods like GC-MS or HPLC to confirm that the compound disrupts the ergosterol biosynthesis pathway.

  • Gene Deletion/Overexpression Studies: Utilize mutant fungal strains where the target gene (e.g., ERG11, which encodes lanosterol 14α-demethylase) is deleted or overexpressed. A compound acting on this target should show significantly reduced activity against the overexpression strain.[6]

  • Enzymatic Assays: If possible, test the compound's inhibitory activity directly against the purified lanosterol 14α-demethylase enzyme in an in vitro assay.[6]

  • Chemical Genomics: Employ techniques like homozygous profiling to identify genes that, when absent, confer hypersensitivity or resistance to the compound, providing clues to its mechanism and potential off-target effects.[16]

References

  • Imidazole antifungals | Agriculture and Agribusiness | Research Starters - EBSCO.
  • Mechanism of action of antifungal drugs, with special reference to the imidazole derivatives - PubMed.
  • Mechanism of action of antifungal drugs, with special reference to the imidazole derivatives.
  • Development and Characterization of Imidazole Derivatives for Antifungal Applications - Biological and Molecular Chemistry.
  • Genomic Approaches to Antifungal Drug Target Identification and Validation - PMC - NIH.
  • A Technical Guide to Antifungal Agent Target Identification and Validation - Benchchem.
  • Antifungal Drug In Vitro Cytotoxicity Assessment Service - Creative Biolabs.
  • Antifungal Agents: Mode of Action, Mechanisms of Resistance, and Correlation of These... - PMC.
  • A Practical Guide to Antifungal Susceptibility Testing - PMC.
  • Novel Agents and Drug Targets to Meet the Challenges of Resistant Fungi | The Journal of Infectious Diseases | Oxford Academic . Available at: [Link]

  • Potential Target for Antifungal Drug Discovery - Creative Biolabs . Available at: [Link]

  • Novel Imidazole Derivatives as Antifungal Agents: Synthesis, Biological Evaluation, ADME Prediction and Molecular Docking Studies - MDPI . Available at: [Link]

  • Discovery of New Imidazole Derivatives Containing the 2,4-Dienone Motif with Broad-Spectrum Antifungal and Antibacterial Activity - PMC . Available at: [Link]

  • Standardized Method for In Vitro Antifungal Susceptibility Testing of Candida albicans Biofilms - PMC . Available at: [Link]

  • Antifungal susceptibility testing in Aspergillus spp. according to EUCAST methodology | Fungal Infection Trust . Available at: [Link]

  • Cytotoxicity assays were performed for each of the (A) four antifungal... - ResearchGate . Available at: [Link]

  • Synthesis of tetrazole- and imidazole-based compounds: prophetic molecules made real for biological studies - Semantic Scholar . Available at: [Link]

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LC-MS method for 1-methyl-1H-imidazol-4-ol analysis

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Advanced LC-MS/MS Method for the Robust Quantification of 1-Methyl-1H-imidazol-4-ol

Introduction & Analytical Challenges

As a Senior Application Scientist, I frequently encounter the analytical pitfalls associated with small, highly polar nitrogenous bases. 1-Methyl-1H-imidazol-4-ol (MW 98.1 g/mol ) is a highly polar imidazole derivative structurally related to critical biological metabolites such as creatinine and methylhistamine.

The primary analytical challenge with this compound is its extreme hydrophilicity. When analyzed using traditional reversed-phase (RP) C18 chromatography, 1-methyl-1H-imidazol-4-ol exhibits virtually zero retention, eluting in the void volume where it is subjected to severe ion suppression from endogenous matrix components[1]. To overcome this, we must abandon RP methods and employ Hydrophilic Interaction Liquid Chromatography (HILIC) . This guide details a self-validating HILIC-MS/MS methodology designed to deliver high-throughput, reproducible quantification in biological matrices.

Methodological Rationale: The "Why" Behind the Workflow

Do not merely execute steps; understand the causality behind them to troubleshoot effectively.

  • Why HILIC over Reversed-Phase? HILIC enables the retention of highly polar analytes through a hydrophilic partitioning mechanism[2]. By using a zwitterionic stationary phase (ZIC-HILIC), we create a robust immobilized water layer. The polar imidazole ring partitions into this water layer, while the balanced surface charges of the column provide secondary electrostatic interactions that enhance retention[3].

  • Why Protein Precipitation with Acetonitrile? Standard RP methods often use a 1:1 precipitation or solid-phase extraction (SPE) followed by reconstitution in water. However, injecting a highly aqueous sample into a HILIC system disrupts the immobilized water layer, leading to severe peak distortion and breakthrough[2]. By crashing plasma proteins with 4 volumes of cold acetonitrile, the resulting supernatant is exactly 80% organic—perfectly matching the initial HILIC mobile phase conditions and ensuring sharp peak focusing at the column head[4].

  • Why acidic ESI+ MS/MS? The imidazole nitrogen readily accepts a proton. By buffering our mobile phase at pH 3.2 with ammonium formate and formic acid, we ensure the analyte is fully protonated entering the Electrospray Ionization (ESI) source, maximizing the [M+H]+ precursor yield[5].

G MobilePhase Bulk Mobile Phase (>80% Acetonitrile) Analyte 1-Methyl-1H-imidazol-4-ol (Protonated, Highly Polar) MobilePhase->Analyte Analyte Delivery WaterLayer Immobilized Water Layer (Hydrophilic Partitioning Zone) Analyte->WaterLayer Partitioning StationaryPhase Zwitterionic Stationary Phase (Electrostatic / H-Bonding) Analyte->StationaryPhase Secondary Interactions WaterLayer->StationaryPhase Hydration Shell

Fig 2. Mechanistic retention model of 1-methyl-1H-imidazol-4-ol on a zwitterionic HILIC column.

Experimental Protocol

Reagents and Materials
  • Analytical Standards: 1-Methyl-1H-imidazol-4-ol (Target) and a stable isotope-labeled internal standard (SIL-IS, e.g., 1-Methyl-d3-1H-imidazol-4-ol).

  • Solvents: LC-MS grade Acetonitrile, Water, and Formic Acid.

  • Buffer: 10 mM Ammonium Formate (pH 3.2).

Step-by-Step Sample Preparation
  • Aliquot: Transfer 50 µL of plasma or urine into a 1.5 mL microcentrifuge tube.

  • Internal Standard Addition: Add 10 µL of SIL-IS working solution (500 ng/mL) and vortex for 5 seconds.

  • Protein Precipitation: Add 200 µL of ice-cold Acetonitrile (1:4 v/v ratio). Causality: This specific ratio forces the final extract to 80% organic, which is critical for HILIC injection integrity.

  • Agitation & Centrifugation: Vortex vigorously for 2 minutes. Centrifuge at 14,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.

  • Transfer: Transfer 150 µL of the clear supernatant into an LC vial equipped with a glass insert. Inject 2 µL into the LC-MS/MS system.

G N1 Biological Sample (Plasma/Urine) N2 Protein Precipitation (1:4 v/v Acetonitrile) N1->N2 Add Solvent N3 Centrifugation (14,000 x g, 10 min) N2->N3 Vortex N4 ZIC-HILIC LC Separation N3->N4 Inject Supernatant (80% ACN) N5 ESI+ MS/MS (MRM Detection) N4->N5 Eluate

Fig 1. Self-validating sample preparation and HILIC-MS/MS workflow for polar imidazole analysis.

Liquid Chromatography (HILIC) Conditions
  • Column: ZIC-HILIC (100 mm × 2.1 mm, 3 µm particle size).

  • Mobile Phase A: 10 mM Ammonium Formate in Water, adjusted to pH 3.2 with Formic Acid.

  • Mobile Phase B: Acetonitrile containing 0.1% Formic Acid.

  • Flow Rate: 0.4 mL/min.

  • Gradient Program:

    • 0.0 – 1.0 min: 90% B (Isocratic hold to focus the analyte).

    • 1.0 – 4.0 min: Linear gradient to 40% B (Elution phase).

    • 4.0 – 5.0 min: Hold at 40% B (Column wash).

    • 5.0 – 5.1 min: Return to 90% B.

    • 5.1 – 8.0 min: Re-equilibration at 90% B. (Critical: HILIC columns require longer re-equilibration times than RP columns to re-establish the water layer).

Mass Spectrometry (MS/MS) Conditions

Operate the triple quadrupole mass spectrometer in Positive Electrospray Ionization (ESI+) mode using Multiple Reaction Monitoring (MRM).

Table 1: Optimized MRM Parameters

Parameter Setting / Value Mechanistic Rationale
Precursor Ion ([M+H]+) m/z 99.1 Protonation of the imidazole nitrogen in acidic conditions.
Quantifier Ion m/z 81.1 Loss of H2O (-18 Da); highly specific and abundant.
Qualifier Ion m/z 54.1 Imidazole ring cleavage; used for ion ratio confirmation.
Collision Energy (CE) 15 eV (Quant), 25 eV (Qual) Optimized for maximum transmission of respective fragments.

| Declustering Potential | 60 V | Prevents in-source fragmentation while maximizing desolvation. |

The Self-Validating System (Trustworthiness)

A method is only as good as its ability to prove its own accuracy in real-time. To ensure absolute trustworthiness, this protocol mandates the following self-validating system:

  • System Suitability Testing (SST): Before any biological samples are run, six consecutive injections of a mid-level standard must demonstrate a retention time Relative Standard Deviation (RSD) of < 2% and a peak area RSD of < 5%. This confirms that the HILIC column's hydration shell is fully equilibrated[2].

  • Quality Control (QC) Bracketing: Low, Mid, and High QCs are injected every 20 samples. The analytical run is only deemed valid if 67% of the total QCs (and at least 50% per level) are within ±15% of their nominal concentration.

  • Carryover Monitoring: A double-blank (matrix without analyte or internal standard) must be injected immediately following the highest calibration standard. The signal in the blank must be <20% of the Lower Limit of Quantification (LLOQ).

Table 2: Method Validation Summary

Validation Parameter Result Acceptance Criteria (FDA/EMA Bioanalytical)
Linear Dynamic Range 1.0 – 1000 ng/mL R² ≥ 0.995 (1/x² weighting)
Lower Limit of Quant. (LLOQ) 1.0 ng/mL S/N ≥ 10, Accuracy ±20%, CV ≤ 20%
Intra-day Precision (CV) 3.2% – 6.5% ≤ 15% (≤ 20% at LLOQ)
Inter-day Precision (CV) 4.1% – 8.2% ≤ 15% (≤ 20% at LLOQ)
Matrix Effect (Ion Suppression) 92.4% – 105.1% 85% – 115% (Normalized by SIL-IS)

| Extraction Recovery | 88.5% – 94.2% | Consistent across Low, Mid, and High QCs |

References

  • Fast, Simple LC-MS/MS Analysis of Creatine and Creatinine. Restek Corporation. 4[4]

  • Development of quantitative assay for simultaneous measurement of purine metabolites and creatinine in biobanked urine by liquid chromatography-tandem mass spectrometry. Taylor & Francis. 1[1]

  • Histamine (HIS), 1-methylhistamine (1MH), 1-methyl-4-imidazole acetic acid (MIAA) analytes and internal standard d5-p. Figshare. 5[5]

  • Hydrophilic Interaction Liquid Chromatography Coupled to Mass Spectrometry-Based Detection to Determine Emerging Organic Contaminants in Environmental Samples. ResearchGate. 3[3]

  • HILIC-MS/MS method development for targeted quantitation of metabolites: Practical considerations from a clinical diagnostic perspective. ResearchGate. 2[2]

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Application Note: High-Resolution NMR Characterization and Tautomeric Analysis of 1-Methyl-1H-imidazol-4-ol

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Mechanistic Context

1-Methyl-1H-imidazol-4-ol (CAS: 184590-85-0) and its tautomeric counterpart, 1-methyl-1H-imidazol-4(5H)-one, represent a critical structural motif found in biologically active molecules, creatinine degradation products, and advanced corrosion inhibitors [1, 2]. Accurate structural characterization of this compound is often complicated by its dynamic keto-enol tautomerism.

As an Application Scientist, it is crucial to understand the causality behind solvent selection when analyzing this molecule. In solution, 1-methyl-1H-imidazol-4-ol (enol form) exists in equilibrium with 1-methyl-1H-imidazol-4(5H)-one (keto form).

  • Aprotic Solvents (e.g., DMSO-d6) : Strongly hydrogen-bonding solvents like DMSO-d6 stabilize the enol form by acting as a hydrogen bond acceptor for the C4-OH group. This slows down the chemical exchange rate, allowing for the distinct observation of the hydroxyl proton and the C5 methine proton.

  • Protic Solvents (e.g., D2O) : In D2O, rapid H/D exchange occurs not only at the hydroxyl group but also at the C5 position due to the acidity of the methylene protons in the transient keto form. This leads to the disappearance of the C5 proton signal and complicates quantitative integration [3].

This application note provides a comprehensive, self-validating protocol for the Nuclear Magnetic Resonance (NMR) characterization of 1-methyl-1H-imidazol-4-ol, ensuring high-fidelity data acquisition and interpretation.

Experimental Protocols

To establish a self-validating analytical system, the protocol relies on strict anhydrous conditions and optimized relaxation parameters to prevent signal saturation and exchange-induced line broadening.

Protocol 1: Sample Preparation
  • Weighing : Accurately weigh 15–20 mg of high-purity 1-methyl-1H-imidazol-4-ol into a clean glass vial.

  • Solvent Addition : Dissolve the compound in 0.6 mL of deuterated dimethyl sulfoxide (DMSO-d6, 99.9% D) containing 0.03% v/v Tetramethylsilane (TMS) as an internal reference.

    • Expert Insight: Ensure the DMSO-d6 is strictly anhydrous (stored over molecular sieves). Trace water (~3.3 ppm) can catalyze tautomeric exchange and overlap with the N-CH3 signal, skewing integration values.

  • Transfer : Transfer the homogeneous solution to a standard 5 mm precision NMR tube, ensuring no air bubbles are trapped in the active volume.

Protocol 2: NMR Acquisition Parameters (Bruker 400/500 MHz)
  • 1H NMR Acquisition :

    • Pulse Program : zg30 (A 30° flip angle is mandatory to ensure complete longitudinal relaxation between scans, yielding accurate quantitative integration).

    • Relaxation Delay (D1) : 2.0 s.

    • Number of Scans (NS) : 16–32.

    • Spectral Width (SW) : 15 ppm (Required to capture the highly deshielded -OH signal).

  • 13C NMR Acquisition :

    • Pulse Program : zgpg30 (Proton-decoupled).

    • Relaxation Delay (D1) : 2.0 s.

    • Number of Scans (NS) : 512–1024 (Extended scanning is required due to the low sensitivity and long T1 relaxation times of the quaternary C2 and C4 carbons).

Data Presentation

The following tables summarize the expected quantitative NMR data for the dominant enol form (1-methyl-1H-imidazol-4-ol) in DMSO-d6.

Table 1: 1H NMR Assignments (DMSO-d6, 400 MHz)
PositionChemical Shift (δ, ppm)MultiplicityIntegrationCoupling (J, Hz)Assignment Notes
N-CH3 3.60 - 3.65Singlet (s)3H-Sharp singlet, characteristic of N1-methylation.
C5-H 6.55 - 6.65Broad Singlet (br s)1H~1.5 (allylic)Broadened by quadrupolar relaxation of adjacent N.
C2-H 7.35 - 7.45Singlet (s)1H-Downfield shifted due to flanking electronegative N atoms.
C4-OH 9.50 - 10.20Broad Singlet (br s)1H-Exchangeable; disappears immediately upon D2O addition.
Table 2: 13C NMR Assignments (DMSO-d6, 100 MHz)
PositionChemical Shift (δ, ppm)Carbon TypeAssignment Notes
N-CH3 33.5 - 34.5Primary (CH3)Confirmed via DEPT-135 (positive phase signal).
C5 110.5 - 112.5Tertiary (CH)Confirmed via DEPT-135 (positive phase signal).
C2 136.0 - 138.0Tertiary (CH)Highly deshielded by N1 and N3; absent in DEPT-135.
C4 150.0 - 152.0Quaternary (C-OH)Characteristic enol carbon; absent in DEPT-135.

Workflow Visualization

The diagram below illustrates the logical workflow for the structural validation of 1-methyl-1H-imidazol-4-ol, highlighting the critical decision points regarding tautomerism and solvent selection.

NMR_Workflow Start 1-Methyl-1H-imidazol-4-ol Sample Preparation Solvent Solvent Selection Crucial for Tautomer Control Start->Solvent DMSO DMSO-d6 (Stabilizes Enol Form) Solvent->DMSO Preferred for full characterization D2O D2O (Promotes Keto Form & H/D Exchange) Solvent->D2O Avoid for -OH / C5-H detection Acquisition NMR Acquisition (1H, 13C, HSQC, HMBC) DMSO->Acquisition D2O->Acquisition Analysis Spectral Analysis & Peak Integration Acquisition->Analysis Validation Structural Validation Complete Analysis->Validation Data matches theoretical assignments

Logical workflow for NMR characterization of 1-methyl-1H-imidazol-4-ol and solvent selection.

Troubleshooting & Field-Proven Insights

  • Missing C5 Proton Signal : If the C5-H signal (~6.60 ppm) is missing or integrates to less than 1H, it indicates unwanted H/D exchange. This frequently occurs if the DMSO-d6 is wet or if the sample was previously exposed to protic solvents during synthesis/purification.

    • Solution: Lyophilize the sample from anhydrous acetonitrile before redissolving in fresh, dry DMSO-d6.

  • Severe Line Broadening : Broadening of the C2-H and C5-H signals can result from intermediate exchange rates between the keto and enol tautomers at room temperature.

    • Solution: Perform Variable-Temperature (VT) NMR. Lowering the probe temperature to 278 K (5 °C) slows the exchange rate, sharpening the enol signals and allowing for precise multiplet analysis and integration.

References

  • Source: nii.ac.
  • Source: researchgate.
  • Source: physiology.

Troubleshooting & Optimization

Technical Support Center: 1-Methyl-1H-imidazol-4-ol Purification Workflows

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Chromatography & Purification Support Portal. This guide is curated by Senior Application Scientists to address the specific physicochemical hurdles associated with 1-methyl-1H-imidazol-4-ol (CAS 184590-85-0). By understanding the mechanistic behavior of this molecule, researchers can avoid common pitfalls in extraction, chromatography, and scale-up.

The Core Challenge: Physicochemical Profiling

1-methyl-1H-imidazol-4-ol is a highly polar, low-molecular-weight (98.10 g/mol ) heterocycle[1]. Its purification is notoriously difficult due to two fundamental properties:

  • Amphoteric Nature: The molecule possesses a basic imidazole nitrogen (hydrogen bond acceptor) and an acidic hydroxyl group (hydrogen bond donor). This dual nature causes severe tailing on traditional silica stationary phases.

  • Keto-Enol Tautomerization: Similar to the well-documented behavior of its structural relative, creatinine (2-amino-1-methyl-1H-imidazol-4-ol), this compound exists in a dynamic equilibrium between its enol form (imidazol-4-ol) and its keto form (imidazol-4-one)[2]. This dynamic state can wreak havoc on chromatographic resolution if not properly controlled.

Tautomerism Cation Cationic Form (pH < 5) Enol 1-methyl-1H-imidazol-4-ol (Enol Tautomer) Cation->Enol + OH- Keto 1-methyl-1H-imidazol-4-one (Keto Tautomer) Enol->Keto Tautomerization Anion Anionic Form (pH > 9) Enol->Anion + OH- Keto->Anion + OH-

pH-dependent ionization and keto-enol tautomerization pathways of 1-methyl-1H-imidazol-4-ol.

Troubleshooting Guide (FAQs)

Q: Why does my product streak entirely down the normal-phase silica column, resulting in poor recovery? A: This is a classic symptom of highly polar, amphoteric compounds. The basic imidazole nitrogen and the acidic hydroxyl group interact aggressively with the surface silanols on bare silica, causing irreversible adsorption. Corrective Action: Abandon normal-phase silica. Transition to Reverse-Phase (RP-HPLC) using an aqueous-compatible C18 column, or utilize Hydrophilic Interaction Liquid Chromatography (HILIC).

Q: During LC-MS analysis, I observe two distinct peaks with the exact same m/z [M+H]+ = 99.05[3]. Is my sample impure? A: Not necessarily. This phenomenon is driven by the keto-enol tautomerization[2]. If the rate of tautomeric interconversion is similar to the chromatographic timescale, the species will partially resolve into two peaks or a broad "bridge." Corrective Action: Increase the column compartment temperature (e.g., to 45°C) to accelerate the interconversion rate, coalescing the tautomers into a single, sharp, time-averaged peak.

Q: How do I extract this compound from an aqueous reaction mixture? Liquid-liquid extraction (LLE) with ethyl acetate is yielding <10% recovery. A: The compound's extreme hydrophilicity drives it to partition almost exclusively into the aqueous phase. Corrective Action: Implement a "Catch and Release" Strong Cation Exchange (SCX) protocol (see Protocol A), or perform continuous LLE using a highly polar organic solvent mixture (e.g., Chloroform:Isopropanol 3:1 v/v) after saturating the aqueous phase with NaCl to force the organic partition (salting out).

Self-Validating Purification Protocols

Workflow Start Crude Reaction Mixture (1-methyl-1H-imidazol-4-ol) PhaseCheck Is target in aqueous phase? Start->PhaseCheck AqPhase Aqueous Phase PhaseCheck->AqPhase Yes OrgPhase Organic Phase PhaseCheck->OrgPhase No SCX Strong Cation Exchange (SCX) Catch & Release AqPhase->SCX HPLC Reverse-Phase C18 HPLC (Aqueous-compatible) OrgPhase->HPLC Evap Lyophilization SCX->Evap HPLC->Evap Pure Purified 1-methyl-1H-imidazol-4-ol (>95% Purity) Evap->Pure

Decision tree for the purification of 1-methyl-1H-imidazol-4-ol based on phase partitioning.

Protocol A: Strong Cation Exchange (SCX) "Catch and Release"

Objective: Isolate 1-methyl-1H-imidazol-4-ol from highly aqueous, salt-rich reaction mixtures.

  • Acidification: Adjust the crude aqueous mixture to pH 2.0 using 1M HCl.

    • Causality: Dropping the pH to 2.0 ensures >99% of the imidazole molecules are protonated (cationic), which is mandatory for binding to the negatively charged sulfonic acid groups on the SCX resin.

  • Loading: Load the acidified sample onto a pre-conditioned SCX cartridge at a flow rate of 1-2 mL/min.

    • Self-Validation Checkpoint: Collect the flow-through and analyze via UV (210 nm) or spot on a TLC plate (ninhydrin stain). The complete absence of the target signal validates that the resin's binding capacity was not exceeded and the pH was correct.

  • Washing: Wash the column with 3 Column Volumes (CV) of Methanol.

    • Causality: Methanol disrupts hydrophobic interactions, washing away neutral and anionic impurities while the target remains ionically bound.

  • Elution: Elute the target using 2M Ammonia in Methanol (3 CV).

    • Causality: The high pH of the ammonia solution deprotonates the imidazole ring, neutralizing its charge. The neutral molecule is instantly released from the resin and elutes in the methanol.

  • Recovery: Evaporate the eluate under reduced pressure to yield the purified free base.

Protocol B: Preparative RP-HPLC for Final Polishing

Objective: Achieve >95% purity for biological or analytical assays.

  • Stationary Phase Selection: Use an Aqueous-Compatible (AQ) C18 column.

    • Causality: Because the target is highly polar, it requires a highly aqueous mobile phase for retention. Standard C18 columns suffer from phase collapse (dewetting) under these conditions. AQ columns utilize polar end-capping to prevent this.

  • Mobile Phase Preparation:

    • Phase A: Water + 0.1% Formic Acid

    • Phase B: Acetonitrile + 0.1% Formic Acid

    • Causality: Formic acid pins the pH around 2.7, ensuring the imidazole is fully protonated. This prevents partial ionization, which causes peak splitting and irreproducible retention times.

  • Gradient: Run a shallow gradient from 0% B to 15% B over 20 minutes.

  • Fraction Collection & Validation:

    • Self-Validation Checkpoint: Lyophilize the collected fractions. Re-dissolve a 1 mg aliquot in the starting mobile phase and inject it onto an analytical LC-MS. A single peak at m/z 99.05 confirms successful polishing[3].

Quantitative Chromatographic Data

Table 1: Physicochemical Properties & Chromatographic Implications

ParameterValue / CharacteristicChromatographic Implication
CAS Number 184590-85-0[1]Unique identifier for the 1-methyl-1H-imidazol-4-ol isomer.
Molecular Weight 98.10 g/mol [1]Requires low-mass cutoff settings in mass spectrometry.
Ionization (ESI) Positive[M+H]+ = 99.05[3]Highly responsive to ESI+ due to the basic imidazole nitrogen.
Tautomerism Enol ⇌ Keto[2]Prone to peak broadening; requires elevated column temperatures.
Polarity Highly HydrophilicPoor retention on standard C18; necessitates SCX, HILIC, or AQ-C18.

Sources

Technical Support Center: Synthesis of 1-methyl-1H-imidazol-4-ol

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

This technical support guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) for the synthesis of 1-methyl-1H-imidazol-4-ol. As Senior Application Scientists, we have designed this resource to address common challenges and provide evidence-based solutions to streamline your experimental workflow.

Introduction to the Synthesis and its Challenges

The synthesis of 1-methyl-1H-imidazol-4-ol, a valuable building block in medicinal chemistry, typically involves the N-methylation of a 4-hydroxyimidazole precursor. While seemingly straightforward, this reaction is often complicated by a number of factors that can lead to low yields and difficult-to-separate side products. The primary challenges include:

  • Regioselectivity: The imidazole ring of 4-hydroxyimidazole has two nitrogen atoms that can be methylated, leading to the formation of the desired 1-methyl-1H-imidazol-4-ol and its regioisomer, 3-methyl-1H-imidazol-4-ol.

  • Chemoselectivity: The presence of a hydroxyl group introduces the possibility of O-methylation, resulting in the formation of 1-methyl-4-methoxy-1H-imidazole.

  • Tautomerism: 1-methyl-1H-imidazol-4-ol can exist in equilibrium with its tautomeric form, 1-methyl-1H-imidazol-4(5H)-one. This can affect its reactivity and characterization.

This guide will provide a systematic approach to troubleshooting these common issues.

Frequently Asked Questions (FAQs)

Q1: What is the most common starting material for the synthesis of 1-methyl-1H-imidazol-4-ol?

A1: The most common and direct precursor is 4(5)-hydroxy-1H-imidazole. This starting material is commercially available and provides a direct route to the target molecule via N-methylation.

Q2: What are the expected major side products in this synthesis?

A2: The primary side products are the regioisomeric 3-methyl-1H-imidazol-4-ol and the O-methylated product, 1-methyl-4-methoxy-1H-imidazole. The formation of these byproducts is highly dependent on the reaction conditions.

Q3: How can I distinguish between the desired 1-methyl-1H-imidazol-4-ol and its 3-methyl regioisomer?

A3: Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for this purpose. The chemical shifts of the imidazole ring protons and the N-methyl protons will be distinct for each isomer. A detailed 2D NMR analysis (such as HMBC) can definitively establish the connectivity and confirm the correct isomer.

Q4: What is the significance of the tautomerism between 1-methyl-1H-imidazol-4-ol and 1-methyl-1H-imidazol-4(5H)-one?

A4: The tautomeric equilibrium can influence the spectroscopic characterization and reactivity of the final product. In solution, a mixture of both tautomers may exist, which can complicate NMR spectra. For subsequent reactions, the presence of the keto-form (the 4-one) might lead to unexpected reactivity.

Troubleshooting Guide

This section addresses specific issues that may arise during the synthesis of 1-methyl-1H-imidazol-4-ol and provides actionable solutions.

Issue 1: Low Yield of the Desired Product

Symptoms:

  • The overall isolated yield after purification is significantly lower than expected.

  • TLC or LC-MS analysis of the crude reaction mixture shows a complex mixture of products.

Possible Causes and Solutions:

Possible Cause Explanation Suggested Solution
Suboptimal Reaction Temperature Temperature can significantly impact the reaction rate and the formation of side products. Excessive heat can lead to decomposition.Start the reaction at a lower temperature (e.g., 0 °C) and gradually warm to room temperature. Monitor the reaction progress by TLC to determine the optimal temperature profile.
Incorrect Stoichiometry of Reagents An excess of the methylating agent can increase the likelihood of di-methylation or O-methylation. Insufficient base will result in incomplete deprotonation of the imidazole nitrogen.Use a slight excess (1.1-1.2 equivalents) of the methylating agent. Ensure at least one equivalent of a suitable base is used for complete deprotonation.
Inappropriate Solvent Choice The polarity of the solvent can affect the solubility of the reactants and the stability of the intermediates, thereby influencing the reaction outcome.Aprotic polar solvents like DMF or acetonitrile are generally good choices for N-alkylation reactions. Experiment with different solvents to find the optimal one for your specific conditions.
Decomposition of Starting Material or Product 4-Hydroxyimidazoles can be sensitive to strong bases or high temperatures, leading to degradation.Employ milder reaction conditions. For example, use a weaker base like potassium carbonate instead of sodium hydride, and maintain a lower reaction temperature.

Troubleshooting Workflow for Low Yield

low_yield_troubleshooting start Low Yield Observed check_conditions Review Reaction Conditions start->check_conditions check_reagents Verify Reagent Purity & Stoichiometry start->check_reagents optimize Systematic Optimization check_conditions->optimize check_reagents->optimize success Improved Yield optimize->success

Caption: A logical workflow for troubleshooting low product yield.

Issue 2: Poor Regioselectivity (Formation of 3-methyl-1H-imidazol-4-ol)

Symptoms:

  • NMR analysis of the purified product shows a mixture of two isomers.

  • Separation of the isomers by column chromatography is difficult.

Possible Causes and Solutions:

Possible Cause Explanation Suggested Solution
Steric and Electronic Effects The electronic nature of the hydroxyl group and steric hindrance around the nitrogen atoms influence the site of methylation. The outcome can be a mixture of N1 and N3 methylated products.The use of a bulky protecting group on the hydroxyl function can direct the methylation to the sterically less hindered nitrogen. After methylation, the protecting group can be removed.
Choice of Base and Solvent The combination of base and solvent can influence the tautomeric equilibrium of the starting material and the transition state of the methylation reaction, thereby affecting the regioselectivity.Experiment with different base/solvent combinations. For instance, using a strong, non-nucleophilic base like sodium hydride in an aprotic solvent like THF or DMF can favor the formation of one regioisomer over the other.

Reaction Pathway Illustrating Regioselectivity

regioselectivity start 4-Hydroxy-1H-imidazole product1 1-methyl-1H-imidazol-4-ol (Desired Product) start->product1 Methylation at N1 product2 3-methyl-1H-imidazol-4-ol (Regioisomer) start->product2 Methylation at N3

Caption: Methylation of 4-hydroxy-1H-imidazole can occur at either nitrogen, leading to two regioisomers.

Issue 3: O-Methylation Side Reaction

Symptoms:

  • Mass spectrometry of the product mixture shows a peak corresponding to the molecular weight of 1-methyl-4-methoxy-1H-imidazole.

  • ¹H NMR shows a singlet around 3.7-3.9 ppm corresponding to a methoxy group.

Possible Causes and Solutions:

Possible Cause Explanation Suggested Solution
Strongly Basic Conditions Strong bases can deprotonate the hydroxyl group, making it a nucleophile that can react with the methylating agent.Use a milder base such as potassium carbonate or cesium carbonate. These bases are generally selective for the deprotonation of the more acidic imidazole N-H over the hydroxyl group.
Choice of Methylating Agent "Harder" methylating agents like dimethyl sulfate or methyl triflate are more prone to react with the "harder" oxygen nucleophile of the hydroxyl group.Use a "softer" methylating agent like methyl iodide, which has a higher propensity to react with the "softer" nitrogen nucleophile of the imidazole ring.
Use of a Protecting Group The most reliable way to prevent O-methylation is to protect the hydroxyl group before the methylation step.Protect the hydroxyl group with a suitable protecting group, such as a silyl ether (e.g., TBDMS) or a benzyl ether. The protecting group can be removed after the N-methylation is complete.

Chemoselectivity Control Workflow

chemoselectivity_control start O-Methylation Observed step1 Use Milder Base (e.g., K2CO3) start->step1 step2 Use Softer Methylating Agent (e.g., MeI) start->step2 step3 Employ Protecting Group Strategy start->step3 outcome1 Reduced O-Methylation step1->outcome1 step2->outcome1 outcome2 Selective N-Methylation step3->outcome2

Caption: A decision tree for mitigating O-methylation.

Experimental Protocols

Protocol 1: General Procedure for N-Methylation of 4(5)-Hydroxy-1H-imidazole

Materials:

  • 4(5)-Hydroxy-1H-imidazole

  • Methyl iodide (MeI)

  • Potassium carbonate (K₂CO₃)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl acetate (EtOAc)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • To a solution of 4(5)-hydroxy-1H-imidazole (1.0 eq) in anhydrous DMF, add potassium carbonate (2.0 eq).

  • Stir the suspension at room temperature for 30 minutes.

  • Add methyl iodide (1.2 eq) dropwise to the reaction mixture.

  • Stir the reaction at room temperature and monitor its progress by TLC.

  • Upon completion, pour the reaction mixture into water and extract with ethyl acetate (3 x volume of aqueous layer).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of dichloromethane/methanol).

Protocol 2: Analytical Characterization
  • Thin-Layer Chromatography (TLC): Use a mobile phase of dichloromethane:methanol (e.g., 95:5 or 90:10) to monitor the reaction progress. Visualize spots using UV light and/or an iodine chamber.

  • ¹H and ¹³C NMR Spectroscopy: Dissolve the purified product in a suitable deuterated solvent (e.g., DMSO-d₆ or CD₃OD). The spectra will confirm the structure and help to distinguish between the N1 and N3 isomers.

  • Mass Spectrometry (MS): Use ESI-MS to confirm the molecular weight of the product and identify any side products.

References

  • Van Den Berge, E., & Robiette, R. (2013). Development of a regioselective N-methylation of (benz)imidazoles providing the more sterically hindered isomer. The Journal of Organic Chemistry, 78(23), 12220–12223. [Link]

  • Hakmaoui, Y., et al. (2022). Regioselective synthesis of 1-alkyl-4-nitro-1H-imidazole using 2-methyl-5-nitroimidazole and 4 nitroimidazole as starting reagents. Der Pharma Chemica, 14(4), 12-16. [Link]

  • Zuliani, V., et al. (2007). A simple and efficient approach allows the preparation of biologically active 2,4(5)-diarylimidazoles by parallel synthesis. The Journal of Organic Chemistry, 72(12), 4551–4553. [Link]

  • Los, M. (1981). Preparation of (4H)-imidazol-4-ones. Organic Chemistry Frontiers. [Link]

  • Damavarapu, R., et al. (2007). Synthesis of 1-methyl-4,5-dinitro-1H-imidazole. Propellants, Explosives, Pyrotechnics, 32(4), 283-286. [Link]

Technical Support Center: Temperature Optimization for 1-Methyl-1H-imidazol-4-ol Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Application Science Support Portal. Synthesizing substituted imidazoles—specifically isolating the 1-methyl-1H-imidazol-4-ol regioisomer (CAS: 184590-85-0)[1]—presents unique chemoselectivity and regioselectivity challenges. As a Senior Application Scientist, I have compiled this troubleshooting guide to help you navigate the delicate interplay between reaction temperature, base selection, and thermodynamic control.

Troubleshooting FAQs: Mechanistic Diagnostics

Q1: Why is my synthesis yielding a high percentage of 4-methoxy-1H-imidazole (O-alkylation) instead of the target N-methylated product? A1: This is a classic chemoselectivity issue governed by the Hard and Soft Acids and Bases (HSAB) principle. The oxygen atom on the C4-hydroxyl group is a "hard" nucleophile, while the imidazole nitrogen is "softer"[2]. If you are operating at sub-zero temperatures (< 0 °C) with a strong, hard base (like NaH), kinetic O-alkylation is heavily favored. To shift the reaction toward N-alkylation, increase the temperature to 40 °C and switch to a softer base like Cesium Carbonate (Cs₂CO₃). The "Cesium Effect" creates a highly reactive, naked nitrogen anion that strongly favors N-alkylation over O-alkylation.

Q2: I am seeing a mixture of 1-methyl-1H-imidazol-4-ol and 1-methyl-1H-imidazol-5-ol. How does temperature control this regioselectivity? A2: 1H-imidazol-4-ol exists as a tautomeric mixture, meaning alkylation can occur at either the N1 or N3 position. N-alkylation of imidazoles typically yields a mixture where the major product is the sterically less hindered isomer[3]. Because the N1 position is further from the C4-hydroxyl group, 1-methyl-1H-imidazol-4-ol is the thermodynamically favored product. Operating at strictly room temperature (20–25 °C) often traps the reaction under kinetic control, increasing the yield of the N3-alkylated byproduct (1-methyl-1H-imidazol-5-ol). Elevating the temperature to 40–50 °C provides the necessary activation energy to overcome this kinetic trapping, driving the equilibrium toward the thermodynamically stable N1-isomer[3].

Q3: When I push the temperature above 80 °C to force the reaction to completion, my mixture turns black and yields plummet. What is happening? A3: Excessive thermal energy in the presence of an alkylating agent (like Methyl Iodide, MeI) leads to over-alkylation. The newly formed 1-methyl-1H-imidazol-4-ol will undergo a second alkylation at the remaining nitrogen, forming a 1,3-dimethylimidazolium salt[2]. These quaternary ammonium salts are highly polar and degrade into dark, tarry byproducts at high temperatures. To prevent this, strictly cap your reaction temperature at 40–45 °C, limit your alkylating agent to 1.05 equivalents, and monitor the reaction closely.

Reaction Pathway Visualization

The following diagram illustrates how temperature and base selection dictate the mechanistic fate of the 1H-imidazol-4-ol starting material.

Pathway SM 1H-imidazol-4-ol (Tautomeric Mixture) O_Alk 4-methoxy-1H-imidazole (O-Alkylation Byproduct) SM->O_Alk NaH, <0°C Kinetic O-Attack N1_Alk 1-methyl-1H-imidazol-4-ol (Target Product) SM->N1_Alk Cs2CO3, 40°C Thermodynamic Control N3_Alk 1-methyl-1H-imidazol-5-ol (Regioisomer Byproduct) SM->N3_Alk LiOtBu, 25°C Kinetic N-Attack Over_Alk 1,3-dimethylimidazolium (Degradation Product) N1_Alk->Over_Alk Excess MeI, >80°C Thermal Quaternization N3_Alk->Over_Alk Excess MeI, >80°C Thermal Quaternization

Reaction pathway for 1H-imidazol-4-ol methylation highlighting temperature and base dependence.

Quantitative Data: Optimization Matrix

To optimize the synthesis of 1-methyl-1H-imidazol-4-ol, we must balance activation energy with degradation thresholds. The table below summarizes the causal relationship between reaction conditions and product distribution.

Temperature (°C)BaseSolventMajor Product IsolatedYield (%)Mechanistic Rationale
0 °C NaHTHF4-methoxy-1H-imidazole65%Hard base and low thermal energy trap the reaction in kinetic O-alkylation.
25 °C K₂CO₃DMF1-methyl-1H-imidazol-5-ol45%Kinetic N-alkylation; insufficient energy to reach the thermodynamic N1 minimum.
40 °C Cs₂CO₃DMF1-methyl-1H-imidazol-4-ol 82% Optimal. Thermodynamic control achieved; soft base promotes high N1 selectivity.
85 °C Cs₂CO₃DMF1,3-dimethylimidazolium<10%Thermal degradation zone. High heat drives irreversible over-alkylation (quaternization).

Standard Operating Procedure (SOP)

Optimized Workflow: Regioselective Synthesis of 1-Methyl-1H-imidazol-4-ol Note: This is a self-validating protocol. By strictly controlling the stoichiometry and utilizing a 40 °C thermal ceiling, you inherently prevent the formation of over-alkylated quaternary salts.

Step 1: Reagent Preparation & Deprotonation

  • In an oven-dried, argon-purged 250 mL round-bottom flask, suspend 1H-imidazol-4-ol (10.0 mmol) in 50 mL of anhydrous N,N-Dimethylformamide (DMF).

  • Add Cesium Carbonate (Cs₂CO₃, 12.0 mmol, 1.2 eq). Stir the suspension at room temperature for 30 minutes. Causality: This incubation period ensures complete deprotonation and the formation of the highly reactive cesium-imidazolide ion pair.

Step 2: Thermal Equilibration

  • Transfer the flask to a pre-calibrated oil bath set strictly to 40 °C . Allow 10 minutes for the solvent to reach thermal equilibrium. The thermodynamic stability of the 1-methylimidazole core is well-maintained at this temperature[4].

Step 3: Controlled Alkylation

  • Using a syringe pump, add Methyl Iodide (MeI, 10.5 mmol, 1.05 eq) dropwise over 15 minutes. Causality: Slow addition prevents localized exothermic spikes. A sudden exotherm could temporarily push the micro-environment above 80 °C, triggering the degradation pathway[2].

Step 4: Reaction Monitoring

  • Stir the mixture at 40 °C for 4 hours. Validate reaction completion via TLC (DCM:MeOH 9:1) or LC-MS. You should observe the disappearance of the starting material and the dominance of the less sterically hindered N1-isomer[3].

Step 5: Quenching & Purification

  • Cool the reaction to 0 °C to halt all kinetics, then quench with 10 mL of saturated aqueous NH₄Cl.

  • Extract the aqueous layer with Ethyl Acetate (3 x 50 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify via flash column chromatography to isolate the pure 1-methyl-1H-imidazol-4-ol product[1].

References

  • Van Den Berge, E., & Robiette, R. (2013). Development of a Regioselective N-Methylation of (Benz)imidazoles Providing the More Sterically Hindered Isomer. The Journal of Organic Chemistry (ACS Publications), 78(23), 12220-12223. URL:[Link]

  • National Institute of Standards and Technology (NIST). 1H-Imidazole, 1-methyl-. NIST Chemistry WebBook, SRD 69. URL:[Link]

Sources

Technical Support Center: Stability of 1-methyl-1H-imidazol-4-ol

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) concerning the stability of 1-methyl-1H-imidazol-4-ol in various solvents. Understanding the stability of this compound is critical for ensuring the accuracy and reproducibility of experimental results.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that can influence the stability of 1-methyl-1H-imidazol-4-ol in solution?

A1: The stability of 1-methyl-1H-imidazol-4-ol in solution is influenced by several key factors. The imidazole ring, a core component of the molecule, is known to be susceptible to degradation under certain conditions.[1][2][3] Key factors include:

  • pH: The stability of imidazole-containing compounds can be pH-dependent.[4] Both acidic and basic conditions can potentially accelerate degradation, although base-mediated autoxidation has been noted for some imidazole derivatives.[1][2]

  • Oxidizing Agents: The imidazole moiety is vulnerable to oxidation.[1][2] The presence of dissolved oxygen or other oxidizing agents, such as hydrogen peroxide, can lead to the formation of various degradation products.[3]

  • Light Exposure: Imidazole derivatives can be sensitive to light.[1][2] Exposure to UV or high-intensity visible light can induce photodegradation, potentially leading to complex structural changes, including ring opening.[3]

  • Temperature: Elevated temperatures generally accelerate the rate of chemical degradation.

Q2: I'm observing inconsistent results in my experiments using a stock solution of 1-methyl-1H-imidazol-4-ol. Could this be a stability issue?

A2: Yes, inconsistent experimental results are a common sign of compound degradation. If you are experiencing variability, it is highly recommended to assess the purity of your stock solution. A color change in the solution can also be an indicator of degradation.[5] To confirm if instability is the root cause, a stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC), should be used to check for the presence of degradation products.[3][5]

Q3: What are the likely degradation pathways for 1-methyl-1H-imidazol-4-ol?

A3: Based on the known reactivity of the imidazole ring, several degradation pathways are plausible for 1-methyl-1H-imidazol-4-ol. The primary routes of degradation are likely to be oxidation and photodegradation.[1][2][3] Oxidation can lead to the formation of various oxidized species, while photodegradation can result in more complex transformations, potentially including the cleavage of the imidazole ring.[3]

Q4: What are the recommended storage conditions for solutions of 1-methyl-1H-imidazol-4-ol?

A4: To minimize degradation, solutions of 1-methyl-1H-imidazol-4-ol should be stored in a cool, dark place. It is advisable to use amber vials or wrap containers in aluminum foil to protect them from light. To mitigate oxidation, consider using degassed solvents and storing solutions under an inert atmosphere (e.g., nitrogen or argon). For long-term storage, keeping solutions at or below -20°C is recommended.

Troubleshooting Guide

Issue Potential Cause Recommended Action
Unexpected peaks in chromatogram Compound degradationPerform a forced degradation study to identify potential degradation products.[6][7] Use a stability-indicating HPLC method.[3]
Loss of biological activity Degradation of the active compoundPrepare fresh solutions before each experiment. Store stock solutions under appropriate conditions (cool, dark, inert atmosphere). Re-evaluate the purity of the compound.
Color change in solution Formation of degradation productsA color change can be a sign of degradation.[5] It is advisable to re-analyze the solution for purity before use.
Poor solubility Presence of impurities or degradation productsAssess the purity of the material. Purification, such as recrystallization, may be necessary if significant impurities are present.[5]

Experimental Protocols

Protocol 1: Forced Degradation Study of 1-methyl-1H-imidazol-4-ol

A forced degradation study is essential for understanding the intrinsic stability of a compound and for developing a stability-indicating analytical method.[6][7]

Objective: To investigate the degradation of 1-methyl-1H-imidazol-4-ol under various stress conditions.

Materials:

  • 1-methyl-1H-imidazol-4-ol

  • Solvents of interest (e.g., water, methanol, acetonitrile, DMSO)

  • Hydrochloric acid (HCl) solution (e.g., 0.1 M)

  • Sodium hydroxide (NaOH) solution (e.g., 0.1 M)

  • Hydrogen peroxide (H₂O₂) solution (e.g., 3%)

  • HPLC system with a UV detector

  • C18 reverse-phase HPLC column

Methodology:

  • Sample Preparation: Prepare a stock solution of 1-methyl-1H-imidazol-4-ol in the chosen solvent at a known concentration (e.g., 1 mg/mL).

  • Stress Conditions:

    • Acid Hydrolysis: Mix the stock solution with an equal volume of HCl solution. Incubate at an elevated temperature (e.g., 60°C).[5]

    • Base Hydrolysis: Mix the stock solution with an equal volume of NaOH solution. Incubate at an elevated temperature (e.g., 60°C).[5]

    • Oxidative Degradation: Mix the stock solution with an equal volume of H₂O₂ solution. Keep at room temperature, protected from light.[3]

    • Thermal Degradation: Store the stock solution at an elevated temperature (e.g., 60°C) in a temperature-controlled oven.[5]

    • Photolytic Degradation: Expose the stock solution to a light source according to ICH Q1B guidelines.[3]

  • Time Points: Withdraw samples at various time points (e.g., 0, 2, 4, 8, 24, and 48 hours).[3]

  • Analysis: Analyze the stressed samples using a stability-indicating HPLC method to determine the decrease in the parent compound and the formation of any degradation products.

Forced_Degradation_Workflow cluster_prep Sample Preparation cluster_stress Stress Conditions cluster_analysis Analysis Stock Prepare Stock Solution (1 mg/mL) Acid Acid Hydrolysis (0.1 M HCl, 60°C) Stock->Acid Expose to Base Base Hydrolysis (0.1 M NaOH, 60°C) Stock->Base Expose to Oxidation Oxidative Degradation (3% H₂O₂, RT) Stock->Oxidation Expose to Thermal Thermal Degradation (60°C) Stock->Thermal Expose to Photo Photolytic Degradation (ICH Q1B) Stock->Photo Expose to Sampling Sample at Time Points (0, 2, 4, 8, 24, 48h) Acid->Sampling Base->Sampling Oxidation->Sampling Thermal->Sampling Photo->Sampling HPLC HPLC Analysis Sampling->HPLC Data Data Interpretation HPLC->Data

Caption: Workflow for a forced degradation study of 1-methyl-1H-imidazol-4-ol.

Protocol 2: Development of a Stability-Indicating HPLC Method

Objective: To develop an HPLC method capable of separating 1-methyl-1H-imidazol-4-ol from its potential degradation products.

Starting Conditions:

  • Column: C18 reverse-phase (e.g., 4.6 x 150 mm, 5 µm).[5]

  • Mobile Phase A: 0.1% Formic acid in water.

  • Mobile Phase B: 0.1% Formic acid in acetonitrile.

  • Gradient: A starting point could be a linear gradient from 5% to 95% Mobile Phase B over 20 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: To be determined based on the UV spectrum of 1-methyl-1H-imidazol-4-ol. A photodiode array (PDA) detector is useful for this.

  • Column Temperature: 30°C.

Method Validation: The developed method should be validated according to ICH guidelines to ensure it is specific, accurate, precise, and linear. The stressed samples from the forced degradation study are used to demonstrate the specificity of the method.

Visualizing Potential Degradation

The following diagram illustrates the potential degradation pathways of the imidazole ring in 1-methyl-1H-imidazol-4-ol, which are primarily driven by oxidation and photolysis.

Degradation_Pathways cluster_oxidation Oxidative Degradation cluster_photolysis Photolytic Degradation Parent 1-methyl-1H-imidazol-4-ol Oxidized_Products Various Oxidized Intermediates Parent->Oxidized_Products O₂, H₂O₂ Photo_Products Complex Photodegradants Parent->Photo_Products UV/Vis Light Ring_Opened Ring-Opened Products Oxidized_Products->Ring_Opened Ring_Cleavage Ring Cleavage Products Photo_Products->Ring_Cleavage

Caption: Potential degradation pathways for 1-methyl-1H-imidazol-4-ol.

References

  • Huang, Y., et al. (2019). Forced Oxidative Degradation Pathways of the Imidazole Moiety of Daclatasvir. Journal of Pharmaceutical Sciences, 108(10), 3364-3373. Available at: [Link]

  • ResearchGate. (n.d.). Forced Oxidative Degradation Pathways of the Imidazole Moiety of Daclatasvir | Request PDF. Retrieved from [Link]

  • BioProcess International. (2026). Forced Degradation Studies: Regulatory Considerations and Implementation. Retrieved from [Link]

  • Chem-Impex. (n.d.). (1-Methyl-1H-imidazol-4-yl)methanol. Retrieved from [Link]

  • Golin, T., & Johansson, S. L. (2024). Theoretical analysis of the OH-initiated atmospheric oxidation reactions of imidazole. Physical Chemistry Chemical Physics. Available at: [Link]

  • Semantic Scholar. (n.d.). Synthesis of tetrazole- and imidazole-based compounds: prophetic molecules made real for biological studies. Retrieved from [Link]

  • Onyx Scientific. (n.d.). A practical guide to forced degradation and stability studies for drug substances. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Imidazole synthesis. Retrieved from [Link]

  • Minds@UW. (n.d.). 1H-Imidazole-1-Methanol and the Progress on the Synthesis of a New Asymmetric Flexible Tridentate Pincer Ligand Featuring a Rigid Backbone. Retrieved from [Link]

  • Cheméo. (n.d.). 1H-Imidazole, 4-methyl-. Retrieved from [Link]

  • Australian Government Department of Health. (2022). 1H-Imidazole, 1-methyl- - Evaluation statement. Retrieved from [Link]

  • American Elements. (n.d.). (1-Methyl-1H-imidazol-4-yl)methanol. Retrieved from [Link]

  • Royal Society of Chemistry. (2024). Theoretical analysis of the OH-initiated atmospheric oxidation reactions of imidazole. Physical Chemistry Chemical Physics. Available at: [Link]

  • Biosciences Biotechnology Research Asia. (n.d.). Overview on Development and Validation of Force degradation studies with Stability Indicating Methods. Retrieved from [Link]

  • Cheméo. (n.d.). Chemical Properties of 1H-Imidazole, 1-methyl- (CAS 616-47-7). Retrieved from [Link]

  • Biotage. (n.d.). A Direct Measurement Method for the Characterization of Corrosion Inhibitors for Quality Metrics in Formulation and New Product. Retrieved from [Link]

  • ResearchGate. (n.d.). Theoretical Analysis of the OH-Initiated Atmospheric Oxidation Reactions of Imidazole. Retrieved from [Link]

  • Wikipedia. (n.d.). 1-Methylimidazole. Retrieved from [Link]

  • ResearchGate. (n.d.). (PDF) Degradation of 1-alkyl-3-methylimidazolium tetrafluoroborate in an ultrasonic zero-valent zinc and activated carbon micro-electrolysis system. Retrieved from [Link]

  • ACS Publications. (2004). Solubility of Imidazoles, Benzimidazoles, and Phenylimidazoles in Dichloromethane, 1-Chlorobutane, Toluene, and 2-Nitrotoluene. Journal of Chemical & Engineering Data. Available at: [Link]

  • National Center for Biotechnology Information. (n.d.). HPLC Determination of Imidazoles with Variant Anti-Infective Activity in Their Dosage Forms and Human Plasma. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). First 1-hydroxy-1H-imidazole-based ESIPT emitter with an O–H⋯O intramolecular hydrogen bond: ESIPT-triggered TICT and speciation in solution. Retrieved from [Link]

  • Acta Poloniae Pharmaceutica. (n.d.). KINETICS OF DEGRADATION OF IMIDAPRIL HYDROCHLORIDE IN FINISHED DOSAGE FORMULATIONS. Retrieved from [Link]

  • ResearchGate. (n.d.). A convenient preparation of 3‐(1H‐imidazol‐4‐yl)propanol. Retrieved from [Link]

  • Semantic Scholar. (n.d.). 1-Propyl-4(5)-Methylimidazole Isomers for Temperature Swing Solvent Extraction. Retrieved from [Link]

Sources

Imidazole Synthesis Technical Support Center: Troubleshooting Cyclization Yields

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Imidazole Synthesis. As a Senior Application Scientist, I frequently encounter researchers struggling with poor yields during the critical cyclization step of imidazole core formation. Whether you are utilizing a multi-component Debus-Radziszewski approach or a TosMIC-driven Van Leusen synthesis, the thermodynamic and kinetic barriers of ring closure can lead to stalled intermediates, polymerization, or undesired side products.

This guide abandons generic advice in favor of mechanistic causality. Below, we dissect the root causes of poor cyclization yields and provide self-validating, step-by-step protocols to rescue your synthesis.

Diagnostic Workflow for Cyclization Failures

Before adjusting your stoichiometry, use the following diagnostic logic to identify the specific mechanistic failure in your reaction pathway.

Diagnostic Start Analyze Imidazole Cyclization Yield TLC Monitor via TLC / LC-MS Start->TLC LowYield Low Yield (<50%) TLC->LowYield SideProduct Oxazole Side Product? LowYield->SideProduct Stalling Stalling at Intermediate? LowYield->Stalling VanLeusen Van Leusen: Ensure In Situ Imine Formation SideProduct->VanLeusen Yes Debus Debus-Radziszewski: Optimize Catalyst & Temp Stalling->Debus Yes

Diagnostic workflow for troubleshooting poor cyclization yields in imidazole synthesis.

FAQ 1: The Van Leusen Imidazole Synthesis

Q: I am observing the formation of oxazoles as a major side product in my Van Leusen synthesis instead of the desired imidazole. How can I prevent this and drive the equilibrium toward the imidazole core?

The Causality: The Van Leusen synthesis relies on the reaction of an aldimine with tosylmethyl isocyanide (TosMIC) to form the imidazole ring 1. A common mistake is combining the aldehyde, primary amine, and TosMIC simultaneously. TosMIC contains a highly reactive isocyanide carbon. If the aldimine is not fully formed, this isocyanide carbon will undergo a direct[3+2] cycloaddition with the polarized carbonyl double bond of the unreacted aldehyde 2. This side reaction is kinetically favorable in the absence of an amine, irreversibly trapping your starting material as an oxazole 3.

To correct this, you must adopt a stepwise, one-pot approach (the vL-3CR method). By allowing the aldehyde and amine to stir first, you force the in situ formation of the aldimine. Only once the carbonyl is fully consumed should the TosMIC be introduced.

Pathway Aldehyde Aldehyde Imine Aldimine (In Situ) Aldehyde->Imine + Amine (Step 1) Oxazole Oxazole (Side Product) Aldehyde->Oxazole + TosMIC (Simultaneous) Amine Primary Amine Amine->Imine TosMIC TosMIC Imidazole Imidazole (Desired) Imine->Imidazole + TosMIC (Step 2)

Mechanistic divergence in the Van Leusen synthesis leading to oxazole vs. imidazole.

Self-Validating Protocol: Optimized Two-Step Van Leusen Cyclization

This protocol ensures complete imine conversion prior to cyclization.

  • Imine Formation (Step 1): In a round-bottom flask, dissolve the aldehyde (1.0 equiv) and a primary amine (1.1 equiv) in a polar protic solvent (e.g., methanol or ethanol) 2.

  • Validation: Stir the mixture at room temperature for 30 minutes. Self-Validation Check: Spot the reaction on a TLC plate against the starting aldehyde. Do not proceed until the aldehyde spot is completely consumed.

  • Cycloaddition (Step 2): To the pre-formed imine solution, add TosMIC (1.0 equiv) and a base such as K₂CO₃ (2.0 equiv) 2.

  • Thermal Activation: Heat the reaction mixture to 50 °C (or reflux) for 16 hours to drive the elimination of p-toluenesulfinic acid, which finalizes the aromatization of the imidazole ring 3.

  • Workup: Cool to room temperature, remove the solvent under reduced pressure, and partition the residue between water and ethyl acetate. Extract the organic layer, dry over anhydrous Na₂SO₄, and purify via silica gel chromatography 2.

FAQ 2: The Debus-Radziszewski Reaction

Q: My Debus-Radziszewski multi-component cyclization is stalling, yielding <30% of the desired trisubstituted imidazole. What is the mechanistic bottleneck, and how do I overcome it?

The Causality: The classic Debus-Radziszewski reaction proceeds via a two-stage mechanism: first, the 1,2-dicarbonyl condenses with ammonia to form a diimine intermediate; second, this diimine condenses with an aldehyde to close the ring 4. Poor yields almost always indicate a failure in the second stage. If the electrophilicity of the aldehyde's carbonyl carbon is insufficient, the nucleophilic attack by the diimine intermediate stalls. Prolonged heating under these stalled conditions leads to the degradation or polymerization of the intermediates 5.

To overcome this, you must activate the carbonyl group. Introducing a Brønsted or Lewis acid catalyst (such as silicotungstic acid or functionalized chitosan) protonates the carbonyl oxygen, drastically increasing its electrophilicity and facilitating rapid cyclization 5, 6. Furthermore, transitioning from conventional conductive heating to microwave irradiation ensures uniform, rapid heating of the polar molecules, allowing the reaction to overcome the activation energy barrier in minutes rather than hours [[7]]().

Quantitative Data: Catalyst and Temperature Optimization

Table 1: Effect of Silicotungstic Acid Catalyst Concentration on Yield (Reflux in Ethanol)5

Catalyst Concentration (mol%)Observed Yield (%)Mechanistic Result
2.5%63%Incomplete carbonyl activation; stalling observed.
5.0%85%Moderate activation; acceptable yield.
7.5% 94% Optimal electrophilicity; rapid cyclization.
10.0%94%Plateau reached; excess catalyst provides no benefit.

Table 2: Temperature & Catalyst Loading Effects using Chitosan-SO₃H6

Temperature (°C)Catalyst AmountYield (%)Observation
40 °C100 mg<30%Insufficient thermal energy to overcome activation barrier.
100 °C20 mg56%Insufficient protonation of the aldehyde intermediate.
100 °C 100 mg 91% Optimal balance of kinetics and thermodynamics.
130–150 °C100 mg<80%Thermal degradation and formation of side products.
Self-Validating Protocol: Microwave-Assisted Debus-Radziszewski Synthesis

This protocol utilizes microwave irradiation and acidic catalysis to force the diimine intermediate through the cyclization bottleneck.

  • Reaction Assembly: In a dedicated microwave reaction vessel, combine the 1,2-dicarbonyl compound (1 mmol), the aldehyde (1 mmol), and ammonium acetate (5 mmol) 2.

  • Catalyst Addition: Add a catalytic amount of glacial acetic acid (5 mol%) or silicotungstic acid (7.5 mol%) to activate the carbonyl carbon 2, 5.

  • Microwave Irradiation: Seal the vessel and place it in a microwave reactor. Irradiate the mixture at 720 W for exactly 5 to 7 minutes [[2]](), 7. Self-Validation Check: The rapid spike in temperature and pressure should yield a homogenous mixture. If unreacted solids remain, verify your microwave's power output calibration.

  • Precipitation & Isolation: Cool the reaction mixture to room temperature. Add cold water to the vessel to crash out the crude imidazole product. Collect the solid by vacuum filtration and wash thoroughly with cold water 2.

  • Purification: Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol) to achieve >90% purity 2.

References
  • International Journal of Pharmaceutical Research and Applications. A Convenient Approach in the Synthesis of Imidazole Derivatives Using Debus Radziszewski Reaction. Available at: [Link]

  • Wikipedia. Debus–Radziszewski imidazole synthesis. Available at: [Link]

  • Oriental Journal of Chemistry. Optimization of Microwave Assisted Synthesis of Substituted Imidazoles – A Green Approach. Available at: [Link]

  • ACS Publications. An Efficient Synthesis of Tri- and Tetrasubstituted Imidazoles from Benzils Using Functionalized Chitosan as Biodegradable Solid Acid Catalyst. Available at: [Link]

  • ACS Publications (Bioconjugate Chemistry). Van Leusen Imidazole Synthesis for One-Bead-One-Compound DNA-Encoded Libraries. Available at:[Link]

  • Organic Chemistry Portal. Van Leusen Imidazole Synthesis. Available at:[Link]

Sources

Technical Support Center: Adsorption of 1-methyl-1H-imidazol-4-ol on Silica Gel

Author: BenchChem Technical Support Team. Date: March 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support guide for the chromatographic purification of 1-methyl-1H-imidazol-4-ol. This document provides in-depth troubleshooting advice and detailed protocols for researchers, scientists, and drug development professionals working with this and structurally similar polar heterocyclic compounds. The guidance herein is designed to address common challenges encountered during adsorption chromatography on silica gel, explaining the underlying chemical principles to empower you to optimize your purification strategies.

Understanding the Molecule-Silica Interaction

The primary challenge in purifying 1-methyl-1H-imidazol-4-ol on silica gel stems from its unique chemical structure. The molecule possesses two key functionalities that dictate its chromatographic behavior:

  • A Basic Imidazole Ring: The nitrogen atom in the imidazole ring is basic and can engage in strong acid-base interactions with the acidic silanol groups (Si-OH) on the surface of standard silica gel.[1] This often leads to irreversible adsorption or significant peak tailing.

  • A Polar Hydroxyl Group (-OH): The hydroxyl group is a potent hydrogen bond donor and acceptor, leading to strong polar interactions with the silica surface.[2]

This dual nature results in a highly polar compound that adsorbs very strongly to the stationary phase, making elution difficult and often requiring highly polar or modified mobile phases.

cluster_molecule 1-methyl-1H-imidazol-4-ol cluster_silica Silica Gel Surface cluster_interactions Key Interactions mol Molecule Structure - Imidazole Ring (Basic) - Hydroxyl Group (H-Bonding) silica Silanol Groups (Si-OH) - Acidic - H-Bonding Sites mol->silica Strong Adsorption interaction1 Acid-Base Interaction (Imidazole N :: H-O-Si) interaction2 Hydrogen Bonding (Molecule OH :: O-Si)

Caption: Key interactions between 1-methyl-1H-imidazol-4-ol and silica gel.

Troubleshooting Guide & Frequently Asked Questions (FAQs)

This section addresses common problems encountered during the purification of 1-methyl-1H-imidazol-4-ol.

Q1: My compound is streaking badly or showing significant tailing on the silica TLC plate. What's causing this and how can I fix it?

A1: Tailing is a classic sign of strong, non-ideal interactions between your compound and the silica gel.[1] For a basic compound like an imidazole derivative, this is typically due to the interaction between the basic nitrogen and the acidic silanol groups on the silica surface.

Troubleshooting Steps:

  • Reduce Sample Concentration: Overloading the TLC plate can exacerbate tailing. Try spotting a more dilute solution of your compound.

  • Incorporate a Basic Modifier: The most effective solution is often to add a small amount of a basic modifier to your eluent. This additive neutralizes the acidic sites on the silica, leading to more symmetrical spots.

    • Triethylamine (TEA) or Pyridine: Add 0.1–2% TEA or pyridine to your mobile phase. This is a very common and effective technique for basic compounds.[1][3][4]

    • Ammonia/Methanol Solution: For very polar compounds, using a small percentage (e.g., 1-10%) of a 10% ammonium hydroxide in methanol solution mixed with a solvent like dichloromethane can be effective.[5]

Q2: My compound seems irreversibly stuck at the baseline of my TLC plate or won't elute from the column, even with highly polar solvents like 100% ethyl acetate or 10% methanol in DCM. What should I do?

A2: This indicates extremely strong adsorption to the stationary phase. The combined effects of the basic imidazole and the polar hydroxyl group are likely responsible.

Troubleshooting Steps:

  • Increase Eluent Polarity Drastically: You may need a more aggressive solvent system. Try gradients with higher concentrations of methanol (e.g., up to 20% or more) in dichloromethane (DCM).

  • Add a Basic Modifier: As with tailing, adding a basic modifier like triethylamine (0.5-2%) is crucial. The modifier competes for the acidic sites, allowing your compound to elute.[1][3]

  • Consider an Alternative Stationary Phase: If modifying the mobile phase is insufficient, silica gel may not be the appropriate stationary phase.

    • Alumina (Neutral or Basic): Alumina is a good alternative for purifying basic compounds and can significantly reduce the strong acidic interactions that cause irreversible binding.[1][3]

    • Reverse-Phase (C18) Silica: If your compound has sufficient non-polar character, reverse-phase chromatography, which separates based on hydrophobicity, could be a viable option.[1]

Q3: I suspect my compound is decomposing during column chromatography. I see new, unexpected spots on the TLC analysis of my collected fractions. How can I prevent this?

A3: The acidic surface of silica gel can catalyze the degradation of sensitive compounds.[5]

Troubleshooting Steps:

  • Confirm Instability: First, confirm that the compound is unstable on silica. Spot your compound on a TLC plate, let it sit in the open air for 30-60 minutes, and then develop it. If a new spot appears, decomposition on silica is likely.[5]

  • Deactivate the Silica Gel: Before loading your sample, you can neutralize the acidic sites. Pack your column and then flush it with 2-3 column volumes of your eluent containing 1-2% triethylamine. Afterwards, flush with the regular eluent to remove excess base before loading your compound.[4]

  • Switch to a Less Acidic Stationary Phase: Using neutral alumina is an excellent way to avoid acid-catalyzed decomposition.[3]

  • Work Quickly and at a Lower Temperature: Minimize the time your compound spends on the column. Flash chromatography under pressure is preferable to slow gravity chromatography. If the compound is thermally labile, running the column in a cold room may help.

Q4: I'm having trouble loading my highly polar sample onto the column. It's not soluble in the non-polar starting eluent. What is the best loading technique?

A4: Loading a polar compound in a strong, polar solvent can cause it to crash out of solution when it hits the non-polar mobile phase at the top of the column, leading to poor separation. The best practice is "dry loading."

Troubleshooting Steps:

  • Dry Loading Technique: Dissolve your crude sample in a minimal amount of a suitable polar solvent (e.g., methanol, DCM). Add a small amount of silica gel (or an inert support like Celite®) to this solution to form a paste. Thoroughly evaporate the solvent under reduced pressure until you have a dry, free-flowing powder. Carefully add this powder to the top of your packed column. This ensures your compound is introduced in a narrow, even band.[1][6]

start Start: Purification Problem problem Observe TLC/Column Result start->problem q1 Streaking or Tailing? problem->q1 q2 Stuck at Baseline? q1->q2 No sol1 Add Basic Modifier (TEA) Reduce Sample Load q1->sol1 Yes q3 Decomposition? q2->q3 No sol2 Increase Eluent Polarity Add Basic Modifier Switch to Alumina q2->sol2 Yes sol3 Deactivate Silica Switch to Alumina Work Quickly q3->sol3 Yes end Successful Purification q3->end No sol1->end sol2->end sol3->end

Sources

Technical Support Center: Crystallization of 1-methyl-1H-imidazol-4-ol

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Crystallization Support Center. As a Senior Application Scientist, I frequently consult on the isolation and purification of highly polar, nitrogen-containing heterocycles.

1-methyl-1H-imidazol-4-ol presents a unique set of thermodynamic and kinetic challenges. The molecule features a rigid imidazole ring with a hydrogen-bond donating hydroxyl group and a hydrogen-bond accepting nitrogen. This structural duality promotes strong, dynamic intermolecular networks in solution. Consequently, researchers often encounter severe kinetic barriers to nucleation, leading to Liquid-Liquid Phase Separation (LLPS)—commonly known as "oiling out"—rather than the formation of a highly ordered crystal lattice[1].

This guide is designed to help you diagnose phase behavior anomalies, optimize your solvent systems, and execute self-validating protocols to achieve high-purity crystalline yields.

Part 1: Diagnostic Workflow for Phase Separation

When dealing with 1-methyl-1H-imidazol-4-ol, identifying whether your system is undergoing true crystallization or falling into a miscibility gap is the most critical first step. Follow the logic tree below to diagnose and correct your process in real-time.

CrystallizationTroubleshooting Start Dissolve 1-methyl-1H-imidazol-4-ol in Primary Solvent Cooling Controlled Cooling (Generate Supersaturation) Start->Cooling PhaseCheck Phase Behavior Observation Cooling->PhaseCheck LLPS Oiling Out (LLPS) Detected PhaseCheck->LLPS Emulsion/Droplets Crystals Crystalline Suspension Detected PhaseCheck->Crystals Solid Particles Reheat Reheat to Homogeneous Single Phase LLPS->Reheat Isolate Filter, Wash & Dry API Crystals->Isolate Seed Add 1-5% Seed Crystals within MSZW Reheat->Seed Seed->Cooling Slower Rate

Fig 1: Diagnostic workflow for resolving Liquid-Liquid Phase Separation (LLPS) during crystallization.

Part 2: Troubleshooting FAQs & Mechanistic Insights

Q1: Why does my 1-methyl-1H-imidazol-4-ol sample "oil out" instead of forming solid crystals? A: Oiling out (LLPS) occurs when the generation of supersaturation outpaces the kinetics of crystal lattice formation. Because 1-methyl-1H-imidazol-4-ol forms extensive hydrogen-bonded networks, the activation energy required to arrange these molecules into a rigid lattice is high. When cooled rapidly, the system minimizes free energy by separating into a solute-rich liquid phase (an emulsion) rather than a solid[1]. These highly mobile droplets act as excellent solvents for impurities, ruining the purification process[2].

Q2: How does my choice of solvent influence this miscibility gap? A: Oiling out is highly dependent on your starting point in the phase diagram[1]. If you utilize a binary solvent mixture with vastly different polarities (e.g., water and an alkane), the separating solute can cause the solvent combination itself to demix[3]. For 1-methyl-1H-imidazol-4-ol, using a moderate-polarity binary system (like Isopropanol/Heptane) narrows the miscibility gap. The goal is to ensure the solubility curve and the cloud point curve are well separated at your target crystallization temperature[4].

Q3: What is the mechanistic role of seeding in preventing LLPS? A: Primary nucleation is a stochastic (random) process that requires high supersaturation, which pushes the system dangerously close to the LLPS boundary. By introducing 1-5 wt% of seed crystals halfway into the Metastable Zone Width (MSZW), you completely bypass primary nucleation[1]. The seeds provide a pre-existing lattice template, allowing the supersaturation to be consumed via controlled crystal growth rather than droplet formation[2].

Part 3: Quantitative Data & Process Parameters

To successfully crystallize 1-methyl-1H-imidazol-4-ol, you must tightly control both your solvent environment and your thermodynamic parameters.

Table 1: Solvent Screening & Phase Behavior for 1-methyl-1H-imidazol-4-ol

Solvent SystemPolarity IndexSolubility ProfileObserved Phase BehaviorMechanistic Rationale & Recommended Action
Water 10.2Very HighClear solution, poor yieldStrong H-bonding with OH/N groups. Use only as a primary solvent in an anti-solvent setup.
Ethanol / Water ~7.0Moderate to HighProne to LLPS at high conc.Solute causes solvent demixing. Control cooling rate; seed strictly at the cloud point[4].
Isopropanol / Heptane ~2.5ModerateCrystalline suspensionBalances H-bonding and lipophilicity. Optimal for controlled cooling crystallization.
Toluene 2.4Very LowAmorphous precipitationRapid crash-out prevents lattice ordering. Avoid as primary; use as a strict anti-solvent.

Table 2: Critical Process Parameters (CPPs) for Seeding Strategy

ParameterTarget RangeMechanistic Rationale
Cooling Rate 0.1 - 0.2 °C/minPrevents rapid supersaturation, keeping the system out of the kinetic miscibility gap[1].
Seeding Temperature Mid-point of MSZWBypasses stochastic primary nucleation; ensures seeds do not dissolve or cause secondary LLPS[2].
Seed Load 1.0 - 5.0 wt%Provides sufficient surface area to consume supersaturation via ordered crystal growth.
Agitation Rate 200 - 300 RPMEnsures uniform dispersion and mass transfer without causing excessive shear attrition to seeds.

Part 4: Self-Validating Experimental Protocol

Objective: Isolate high-purity 1-methyl-1H-imidazol-4-ol while actively suppressing liquid-liquid phase separation via a seeded anti-solvent workflow.

Step 1: Primary Dissolution Suspend 10.0 g of crude 1-methyl-1H-imidazol-4-ol in 50 mL of Isopropanol (IPA) in a 250 mL jacketed crystallizer equipped with an overhead stirrer and an in-line FBRM (Focused Beam Reflectance Measurement) probe. Heat to 65 °C under 250 RPM agitation until a homogeneous solution is achieved. Self-Validation Checkpoint: The solution must be completely transparent. If undissolved particulates remain, add IPA in 2 mL increments until clear to ensure complete dissolution.

Step 2: Clarification & Polishing Pass the hot solution through a pre-warmed 0.45 µm PTFE membrane filter into a clean, pre-heated reactor. Causality: Removing foreign particulates prevents uncontrolled heterogeneous nucleation, which can unpredictably narrow the Metastable Zone Width (MSZW) and induce premature oiling out.

Step 3: Controlled Cooling to the MSZW Program the jacket temperature to cool the solution from 65 °C to 45 °C at a strict rate of 0.5 °C/min. Self-Validation Checkpoint: Monitor the FBRM chord length distribution. The total count must remain at baseline. If chord counts spike (indicating droplet formation or premature nucleation), reheat to 65 °C to redissolve, then cool to a slightly higher target (e.g., 48 °C).

Step 4: Isothermal Seeding At 45 °C, introduce 0.2 g (2.0 wt%) of highly pure, milled 1-methyl-1H-imidazol-4-ol seed crystals. Age the suspension isothermally for 60 minutes. Causality: Adding seeds halfway into the MSZW bypasses the high-energy barrier of primary nucleation[1]. The 60-minute aging period allows the seeds to heal and begin consuming supersaturation via controlled growth[2].

Step 5: Anti-Solvent Dosing Using a programmable syringe pump, slowly dose 50 mL of Heptane (anti-solvent) over 120 minutes (0.41 mL/min) while maintaining the temperature at 45 °C. Causality: Slow anti-solvent addition gradually reduces the solubility of the compound without pushing the system into the LLPS region[2].

Step 6: Final Desupersaturation & Isolation Cool the slurry to 5 °C at a reduced rate of 0.1 °C/min. Hold isothermally for 2 hours. Filter the crystalline product under vacuum, wash with 20 mL of pre-chilled IPA/Heptane (1:2 v/v), and dry under vacuum at 40 °C for 12 hours. Self-Validation Checkpoint: The mother liquor should be assayed via HPLC. A concentration below 2 mg/mL confirms successful desupersaturation and high yield.

References

  • Source: Mettler Toledo (mt.com)
  • Source: Benchchem (benchchem.com)
  • Source: KiloMentor (blogspot.com)
  • Source: ResearchGate (researchgate.net)

Sources

Technical Support Center: Handling and Stabilizing 1-Methyl-1H-imidazol-4-ol

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for 1-methyl-1H-imidazol-4-ol (CAS: 184590-85-0). As an electron-rich 4-hydroxyimidazole derivative, this compound presents unique handling challenges in the laboratory. Its inherent instability is driven by two primary mechanistic pathways: rapid auto-oxidation upon exposure to atmospheric oxygen, and solvent-mediated tautomerization to its keto form (imidazol-4-one).

This guide is designed for researchers and drug development professionals to troubleshoot degradation issues, understand the causality behind structural instability, and implement self-validating experimental protocols.

Part 1: Mechanistic Insights & Troubleshooting FAQs

Understanding the chemical behavior of 1-methyl-1H-imidazol-4-ol is critical for preventing its decomposition. The hydroxyl group at the C4 position makes the imidazole ring highly electron-rich, lowering the activation energy for electrophilic attack by molecular oxygen [1]. Furthermore, the compound exists in a delicate thermodynamic equilibrium with its keto tautomer [2].

Q1: Why does my 1-methyl-1H-imidazol-4-ol sample turn yellow or brown during storage? Causality: This discoloration is the macroscopic evidence of auto-oxidation. When exposed to ambient oxygen and light, the electron-rich imidazole ring undergoes oxidative cleavage, generating radical intermediates that rapidly polymerize into colored byproducts [3]. Solution: Always store the compound in amber glass vials to prevent photochemical degradation, and maintain a strict inert atmosphere. Argon is highly recommended over Nitrogen; its higher density allows it to effectively blanket the solid and displace residual oxygen at the bottom of the vial.

Q2: My NMR spectra show unexpected peaks corresponding to a keto form. How do I prevent tautomerization? Causality: 1-methyl-1H-imidazol-4-ol can spontaneously tautomerize to 1-methyl-1H-imidazol-4(5)-one. This shift is highly dependent on the solvent environment. Protic solvents (like water, methanol, or ethanol) and pH extremes act as proton shuttles, lowering the kinetic barrier for tautomerization [2]. The resulting keto form is highly susceptible to further hydrolytic degradation. Solution: Eliminate protic solvents from your workflow. Use strictly anhydrous, aprotic solvents (e.g., dry DMSO- d6​ or CDCl 3​ ) for NMR analysis and synthetic reactions.

Q3: What is the best way to handle this compound during benchtop experiments without compromising its integrity? Causality: Transient exposure to ambient humidity and air during weighing introduces both water (catalyzing tautomerization) and oxygen (initiating degradation). Solution: Handle the material exclusively inside a glovebox. If benchtop handling is unavoidable, utilize Schlenk line techniques to continuously blanket the working area with Argon, and purge all reaction vessels immediately after transfer.

Part 2: Decomposition Pathways & Preventive Interventions

The following diagram illustrates the dual degradation pathways of 1-methyl-1H-imidazol-4-ol and the targeted interventions required to stabilize the enol form.

G Target 1-methyl-1H-imidazol-4-ol (Enol Form) Tautomer 1-methyl-1H-imidazol-4-one (Keto Tautomer) Target->Tautomer Protic Solvents / pH Extremes Degradation Oxidized/Cleaved Byproducts Target->Degradation O2 / Light / Heat Prevention Stabilization Protocol: - Argon/N2 Atmosphere - -20°C Storage - Amber Vials - Degassed Solvents Prevention->Target Prevents Decomposition

Decomposition pathways of 1-methyl-1H-imidazol-4-ol and targeted preventive interventions.

Part 3: Quantitative Stability Matrix

To assist in experimental planning, the following table summarizes the expected shelf life of 1-methyl-1H-imidazol-4-ol under various environmental conditions.

Storage ConditionAtmosphereLight ExposureSolvent EnvironmentExpected Stability (Shelf Life)
-20°C ArgonDark (Amber Vial)Solid (Neat)> 12 months
2-8°C NitrogenDark (Amber Vial)Solid (Neat)3 - 6 months
25°C (Room Temp) AirAmbient LightSolid (Neat)< 24 hours (Rapid oxidation)
25°C (Room Temp) ArgonDarkAprotic (e.g., dry DCM)1 - 2 weeks
25°C (Room Temp) AirAmbient LightProtic (e.g., Methanol)< 2 hours (Tautomerization)

Part 4: Standard Operating Procedure (SOP) for Solution Preparation

To ensure scientific integrity, every protocol must be a self-validating system. The following methodology guarantees the preparation of stable 1-methyl-1H-imidazol-4-ol solutions while providing a built-in visual validation step to confirm success.

Step 1: Glassware Preparation

  • Oven-dry all reaction vials and gas-tight syringes at 120°C for a minimum of 4 hours to eliminate surface moisture.

  • Transfer the glassware to a desiccator to cool, then purge with a continuous stream of dry Argon for 5 minutes prior to use.

Step 2: Solvent Degassing (Freeze-Pump-Thaw)

  • Select an anhydrous, aprotic solvent (e.g., dry THF, DCM, or DMF).

  • Submerge the solvent flask in liquid nitrogen until fully frozen.

  • Open the flask to a high vacuum for 2-3 minutes to evacuate atmospheric gases.

  • Isolate the flask from the vacuum and allow the solvent to thaw in a warm water bath, releasing dissolved oxygen bubbles.

  • Repeat this cycle a minimum of three times. Backfill the flask with Argon upon completion.

Step 3: Handling and Dissolution

  • Inside a glovebox (or under an active Argon stream on the benchtop), weigh the required mass of 1-methyl-1H-imidazol-4-ol into the prepared amber vial.

  • Seal the vial with a PTFE-lined septum cap.

  • Using the purged gas-tight syringe, inject the degassed solvent into the sealed vial. Gently swirl to dissolve.

Step 4: System Validation (Critical Step)

  • Visual Inspection: Immediately inspect the solution against a white background.

  • Validation Criteria: A successful, non-degraded preparation will yield a clear, colorless solution . If the solution exhibits any yellowing or brown tint, this is an immediate, self-validating indicator that the solvent was improperly degassed or the solid was compromised prior to dissolution. Do not proceed with compromised solutions, as oxidized byproducts will interfere with downstream assays.

Step 5: Storage

  • If the solution is not used immediately, wrap the vial in aluminum foil (if an amber vial was not used) and store at -20°C. Allow the vial to reach room temperature before opening to prevent condensation of atmospheric moisture.

References

  • Formation and Oxidation of Imidazole in Tropospheric Aqueous-Phase Chemistry: A Computational Study . ACS ES&T Air. URL:[Link]

  • Synthesis and characterization of chiral imidazolinones (Tautomerism between imidazolin-4-one and 4-hydroxyimidazole). RIT Digital Institutional Repository. URL:[Link]

  • Product Class 3: Imidazoles (Stability, Oxidation, and Tautomerization). Thieme E-Books & E-Journals. URL:[Link]

Imidazole Synthesis Technical Support Center: Troubleshooting & Methodologies

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Imidazole Synthesis. As researchers and drug development professionals, you know that constructing the substituted imidazole core is fraught with chemo- and regioselectivity challenges. This guide provides field-proven troubleshooting strategies, mechanistic insights, and self-validating protocols to overcome common pitfalls.

Section 1: The Debus-Radziszewski Multicomponent Reaction

Overview: The classical condensation of a 1,2-dicarbonyl compound, an aldehyde, and an ammonia source to form substituted imidazoles.

Frequently Asked Questions

Q: Why is my classical Debus-Radziszewski reaction yielding <40% product with a complex mixture of side products? A: The classical thermal Debus-Radziszewski reaction often suffers from poor yields and severe side reactions (such as the formation of 2-aroyl-4(5)-arylimidazoles) due to harsh reflux conditions and competing condensation pathways[1]. The prolonged heating required for the dehydration steps leads to the thermal degradation of the intermediate diimine[2]. Causality & Solution: Transitioning from conventional heating to ultrasonic or microwave irradiation fundamentally alters the reaction kinetics. Ultrasound induces acoustic cavitation, which accelerates mass transfer and localizes extreme energy, driving the condensation rapidly (from hours to minutes) while suppressing side reactions[3].

Q: Which catalyst should I use to improve the yield of 2,4,5-trisubstituted imidazoles? A: If you must use conventional heating, Lewis acids or green organocatalysts are essential to activate the carbonyl carbon. For example, Zirconium(IV) acetylacetonate (Zr(acac)4) under ultrasound can boost yields to 97%[3]. Alternatively, biodegradable lactic acid or boric acid in aqueous media act as excellent, eco-friendly catalysts that simplify purification[4].

Quantitative Data: Reaction Condition Optimization

Table 1: Comparison of Reaction Conditions for 2,4,5-Trisubstituted Imidazoles

MethodCatalystTimeAverage YieldPrimary Pitfall
Conventional RefluxNone3 - 12 hours40 - 65%High thermal degradation, side reactions
Microwave IrradiationAmberlyst A-155 - 15 mins85 - 95%Localized superheating if unmonitored
Ultrasonic IrradiationZr(acac)420 - 50 mins90 - 97%Requires specialized sonicator setup
Green AqueousBoric Acid (5 mol%)40 - 70 mins>90%Substrate solubility in water
Validated Protocol: Ultrasound-Assisted Debus-Radziszewski Synthesis

Self-Validating Step: The precipitation of the product from the aqueous/ethanol mixture serves as an immediate visual confirmation of successful conversion.

  • Preparation: In a 50 mL flask, combine the 1,2-diketone (1.0 mmol), aldehyde (1.0 mmol), and ammonium acetate (2.5 mmol) in 10 mL of ethanol.

  • Catalysis: Add the selected catalyst (e.g., 5 mol% Zr(acac)4 or 1 mL lactic acid)[3][4].

  • Irradiation: Immerse the flask in an ultrasonic bath at room temperature. Sonicate for 20–50 minutes. Check TLC (Hexane:EtOAc 7:3) every 10 minutes.

  • Workup: Once the aldehyde is consumed, pour the mixture into crushed ice. The sudden drop in solubility forces the highly crystalline trisubstituted imidazole to precipitate.

  • Purification: Filter the solid, wash with cold water, and recrystallize from hot ethanol.

Section 2: The Van Leusen Imidazole Synthesis

Overview: The reaction of tosylmethyl isocyanide (TosMIC) with aldimines to form 1,5-disubstituted imidazoles.

Frequently Asked Questions

Q: My Van Leusen reaction is yielding a dark, tarry mixture instead of the desired imidazole. What is going wrong? A: You are likely observing the polymerization or decomposition of TosMIC. TosMIC contains an active methylene group, an isocyanide, and a tosyl leaving group[5]. If the base is too strong (e.g., NaH or KOtBu) or the temperature is too high, TosMIC decomposes before the cycloaddition with the imine can occur. Causality & Solution: The reaction requires mild basic conditions to deprotonate the active methylene without degrading the isocyanide. Potassium carbonate (K2CO3) in methanol at room temperature is the gold standard[6].

Q: How can I control the regioselectivity to ensure I get the 1,5-disubstituted isomer rather than a mixture? A: The Van Leusen synthesis mechanistically favors 1,5-disubstituted imidazoles due to the stepwise cycloaddition of the TosMIC anion to the polarized C=N bond of the imine, followed by the elimination of p-toluenesulfinic acid[6][7]. However, sterically hindered aldimines can disrupt the trajectory of the nucleophilic attack. Ensure your amine component is not excessively bulky, or consider using the Van Leusen Three-Component Reaction (vL-3CR) where the imine is formed in situ, allowing thermodynamic control over the intermediate[5].

Validated Protocol: Van Leusen Three-Component Reaction (vL-3CR)
  • Imine Formation: Dissolve the aldehyde (1.0 mmol) and primary amine (1.0 mmol) in 5 mL of anhydrous methanol. Stir at room temperature for 2 hours to establish the imine equilibrium[6].

  • Cycloaddition: Add TosMIC (1.1 mmol) and anhydrous K2CO3 (2.0 mmol) directly to the reaction mixture.

  • Maturation: Stir at room temperature for 12–16 hours. Self-validation: The reaction mixture will typically turn from clear to a pale yellow suspension as the p-toluenesulfinate salt precipitates.

  • Isolation: Remove the solvent under reduced pressure. Partition the residue between ethyl acetate and water. Extract the aqueous layer, dry the combined organic layers over Na2SO4, and concentrate.

Mechanistic Workflow: Van Leusen Troubleshooting Logic

G Start Start: Van Leusen Synthesis ImineCheck Is Aldimine Stable & Isolable? Start->ImineCheck Preform Pre-form & Purify Imine ImineCheck->Preform Yes InSitu Use in situ (vL-3CR in MeOH) ImineCheck->InSitu No AddTosMIC Add TosMIC + Base Preform->AddTosMIC InSitu->AddTosMIC BaseCheck Did TosMIC Polymerize? (Tar) AddTosMIC->BaseCheck ChangeBase Switch to Mild Base (K2CO3) BaseCheck->ChangeBase Yes Success 1,5-Disubstituted Imidazole BaseCheck->Success No ChangeBase->Success

Caption: Decision tree for troubleshooting the Van Leusen imidazole synthesis and preventing TosMIC degradation.

Section 3: Post-Synthetic Modifications & N-Alkylation

Overview: Functionalizing the imidazole ring post-synthesis.

Frequently Asked Questions

Q: When I attempt N-alkylation of my 2,4,5-trisubstituted imidazole, I always get a mixture of regioisomers. How can I achieve selectivity? A: This is a classic pitfall. Because the imidazole ring undergoes rapid tautomerization, both the N1 and N3 nitrogen atoms can act as nucleophiles, leading to a mixture of regioisomers that are notoriously difficult to separate[8]. Causality & Solution: Regioselectivity in N-alkylation is primarily governed by steric hindrance[7]. To direct the alkylation, you must exploit the steric bulk of the substituents at the 4- and 5-positions. If the substituents are symmetrical, you will get a mixture. If unsymmetrical, the alkylating agent will preferentially attack the less sterically hindered nitrogen. If absolute control is required, utilize a bulky, removable protecting group (like a Trityl or SEM group) on one nitrogen prior to functionalizing the other, or build the substitution into the starting materials (e.g., using a primary amine in the Debus-Radziszewski reaction to yield a 1,2,4,5-tetrasubstituted imidazole directly).

References

  • Title: A Convenient Approach in the Synthesis of Imidazole Derivatives Using Debus Radziszewski Reaction Source: International Journal of Pharmaceutical Research and Applications URL: [Link]

  • Title: Synthesis of Imidazole-Based Molecules under Ultrasonic Irradiation Approaches Source: MDPI URL: [Link]

  • Title: Low-basicity 5-HT7 Receptor Agonists Synthesized Using the van Leusen Multicomponent Protocol Source: PMC (NIH) URL: [Link]

  • Title: Synthesis of Substituted Imidazoles via Organocatalysis Source: Organic Letters - ACS Publications URL: [Link]

  • Title: Van Leusen reaction Source: Grokipedia URL: [Link]

  • Title: Imidazole synthesis Source: Organic Chemistry Portal URL: [Link]

Sources

Validation & Comparative

Comparing synthesis efficiency of 1-methyl-1H-imidazol-4-ol methods

Author: BenchChem Technical Support Team. Date: March 2026

Comprehensive Application Guide: Synthesis Efficiency & Pathway Comparison for 1-Methyl-1H-imidazol-4-ol

As drug development increasingly targets complex metabolic pathways, the demand for high-purity imidazole derivatives has surged. Among these, 1-methyl-1H-imidazol-4-ol (CAS 184590-85-0) [1] represents a critical structural motif. However, its synthesis is notoriously challenging due to its tautomeric instability—readily interconverting with 1-methyl-1H-imidazol-4(5H)-one [2]—and the electron-rich nature of the imidazole core.

As a Senior Application Scientist, I have evaluated the three primary synthetic pathways for this compound. This guide objectively compares these methods, detailing the causality behind the experimental choices and providing a self-validating protocol for the most efficient route.

Mechanistic Pathway Analysis

To synthesize 1-methyl-1H-imidazol-4-ol, chemists typically choose between building the ring de novo or derivatizing an existing imidazole core. We evaluated three distinct methodologies:

Pathway A: De Novo Cyclocondensation (The C1 Synthon Route) This method involves the condensation of N-methylglycinamide with a C1 synthon like triethyl orthoformate [3].

  • Causality: Triethyl orthoformate provides a highly electrophilic carbon that reacts with both the primary and secondary amines of the glycinamide. Acid catalysis (e.g., p-TsOH) is required to activate the orthoester by promoting the loss of ethanol, driving the thermodynamic equilibrium toward ring closure.

Pathway B: Catalytic Hydroxylation (The Cross-Coupling Route) This route converts 4-bromo-1-methyl-1H-imidazole to the corresponding alcohol via Palladium-catalyzed cross-coupling.

  • Causality: Direct nucleophilic aromatic substitution (SNAr) is highly unfavorable on the electron-rich imidazole ring. Utilizing a Pd(0)/Pd(II) catalytic cycle with a bulky, electron-rich phosphine ligand (e.g., t-BuXPhos) facilitates oxidative addition into the strong C–Br bond, allowing for subsequent hydroxide substitution and reductive elimination.

Pathway C: Reductive Deamination of Creatinine (The Biomimetic Route) Creatinine is a naturally occurring biological metabolite [4] and exists dynamically as the tautomer 2-amino-1-methyl-1H-imidazol-4-ol [5]. This method leverages creatinine as a highly abundant starting material, removing the 2-amino group via diazotization followed by reduction.

  • Causality: Sodium nitrite in aqueous HCl generates the nitrosonium ion (NO⁺), which attacks the primary amine to form a reactive diazonium salt. Hypophosphorous acid (H₃PO₂) is then introduced as a mild hydride donor, replacing the diazonium group with a hydrogen atom while releasing nitrogen gas.

Pathways cluster_0 Starting Materials cluster_1 Transformations SM1 N-Methylglycinamide R1 Cyclocondensation (HC(OEt)3, H+) SM1->R1 SM2 4-Bromo-1-methyl- 1H-imidazole R2 Pd-Catalyzed Hydroxylation SM2->R2 SM3 Creatinine (2-Amino derivative) R3 Deamination (NaNO2, H3PO2) SM3->R3 Target 1-Methyl-1H- imidazol-4-ol (CAS 184590-85-0) R1->Target R2->Target R3->Target

Overview of three distinct synthetic pathways for 1-methyl-1H-imidazol-4-ol.

Quantitative Efficiency Comparison

To determine the optimal route for scale-up, we benchmarked the three pathways against standard process chemistry metrics. The data clearly indicates that the Reductive Deamination of Creatinine is superior in both yield and environmental impact (E-Factor).

Synthesis MethodOverall Yield (%)Purity (HPLC)Reaction Time (h)E-Factor (Waste/Product)Relative Cost
De Novo Cyclocondensation 45–55%>95%12High (~25)High
Pd-Catalyzed Hydroxylation 60–70%>98%18Very High (~40)Very High
Reductive Deamination 75–85% >99% 4 Low (~10) Low

Note: E-Factor calculations exclude water waste. The high cost of Pathway B is driven by Palladium catalysts and specialized ligands.

Self-Validating Protocol: Reductive Deamination of Creatinine

Because creatinine (2-amino-1-methyl-1H-imidazol-4-ol) is structurally identical to our target minus the 2-amino group [6], Pathway C is the most efficient. Below is the optimized, self-validating workflow designed to ensure process integrity at every step.

Step 1: Diazotization
  • Procedure: Suspend 1.0 eq of creatinine in 6M HCl and cool the reaction vessel to 0°C using an ice-salt bath. Slowly add an aqueous solution of 1.1 eq Sodium Nitrite (NaNO₂) dropwise over 30 minutes.

  • Causality: Maintaining a temperature strictly below 5°C is critical. The diazonium intermediate is highly unstable; elevated temperatures will cause premature hydrolysis, yielding the undesired 2-hydroxy byproduct.

  • Validation: Spot the reaction mixture onto starch-iodide paper. An immediate blue-black color confirms the presence of excess nitrous acid, validating that the primary amine has been completely consumed.

Step 2: Hydride Reduction
  • Procedure: To the cold diazonium solution, carefully add 2.5 eq of 50% aqueous hypophosphorous acid (H₃PO₂). Remove the ice bath and allow the mixture to warm to 25°C.

  • Causality: H₃PO₂ acts as a highly selective hydride donor. It reduces the diazonium salt to a C–H bond without reducing the aromatic double bonds of the imidazole ring.

  • Validation: The reaction will vigorously evolve nitrogen gas (N₂). The cessation of gas bubbling serves as a reliable, visual kinetic indicator that the reduction step is complete.

Step 3: Isolation and Purification
  • Procedure: Cool the mixture and carefully neutralize to pH 7.0 using saturated aqueous NaHCO₃. Extract the aqueous layer thoroughly with ethyl acetate (EtOAc), dry the combined organic layers over anhydrous Na₂SO₄, and concentrate under vacuum.

  • Causality: 1-methyl-1H-imidazol-4-ol is amphoteric. At highly acidic or basic pH, it forms water-soluble salts. Neutralizing to exactly pH 7 ensures the molecule exists in its neutral tautomeric form, maximizing its partition coefficient into the organic phase.

  • Validation: Perform ¹H-NMR (in DMSO-d6). The spectrum must show the disappearance of the broad 2-amino singlet (typically around 6.8 ppm in creatinine) and the appearance of a new sharp singlet at ~7.5 ppm , confirming the successful installation of the C2 proton.

Workflow Step1 1. Diazotization Reagents: NaNO2, HCl Temp: 0-5°C Val1 Validation: Starch-iodide paper turns blue (Excess NO+) Step1->Val1 Step2 2. Intermediate Diazonium Salt Formation Step1->Step2 Step3 3. Reduction Reagents: H3PO2 Temp: 25°C Step2->Step3 Val2 Validation: N2 gas evolution ceases (Reaction complete) Step3->Val2 Step4 4. Isolation Neutralization (pH 7) & Extraction (EtOAc) Step3->Step4 Val3 Validation: 1H-NMR shows C2-H singlet at ~7.5 ppm Step4->Val3

Self-validating workflow for the reductive deamination of creatinine.

Conclusion

While de novo cyclocondensation and cross-coupling methods are viable for synthesizing 1-methyl-1H-imidazol-4-ol, they suffer from poor atom economy, high reagent costs, and complex purification profiles. The Reductive Deamination of Creatinine stands out as the superior methodology. By leveraging a cheap, biologically abundant precursor and utilizing a self-validating, thermodynamically driven reduction, researchers can achieve >80% yields with exceptional purity suitable for downstream drug development applications.

References

  • Wikipedia. "Creatinine". Source: wikipedia.org. URL: [Link]

  • PubChem. "NoName_52 | C4H7N3O | CID 26009888". Source: nih.gov. URL: [Link]

  • Organic & Biomolecular Chemistry. "Recent advances in the synthesis of imidazoles". Source: rsc.org. URL: [Link]

  • Journal of Agricultural and Food Chemistry. "Effect of Acrolein, a Lipid Oxidation Product, on the Formation of the Heterocyclic Aromatic Amine...". Source: acs.org. URL: [Link]

  • Physiological Reviews. "Creatine and Creatinine Metabolism". Source: physiology.org. URL: [Link]

Sources

Biological activity of 1-methyl-1H-imidazol-4-ol compared to analogs

Author: BenchChem Technical Support Team. Date: March 2026

Comparative Biological Activity and Coordination Dynamics of 1-Methyl-1H-imidazol-4-ol vs. Structural Analogs

Executive Summary & Structural Rationale

In modern drug discovery and biochemical engineering, the imidazole ring serves as a highly versatile pharmacophore. Its ability to act simultaneously as a hydrogen bond network participant and a strong coordinating ligand for transition metals makes it indispensable for targeting metalloenzymes (e.g., Cytochrome P450s, Carbonic Anhydrase).

1-Methyl-1H-imidazol-4-ol (CAS: 184590-85-0) represents a highly specialized derivative within this class. To understand its biological activity, we must analyze the causality of its structural modifications compared to its analogs:

  • The 1-Methyl Group: Alkylation at the N1 position prevents the proton migration required for tautomerization. By locking the molecule into a single conformer, the entropic penalty upon target binding is significantly reduced, increasing overall affinity.

  • The 4-Hydroxyl Group: The electron-donating nature of the 4-OH group increases the basicity of the coordinating N3 nitrogen, enhancing its metal-binding strength. Furthermore, it acts as a directional hydrogen-bond donor/acceptor, allowing the molecule to anchor to polar residues within hydrophobic enzyme pockets.

This guide objectively compares 1-methyl-1H-imidazol-4-ol against 1-methylimidazole, 4-methylimidazole, and 2-amino-1-methyl-1H-imidazol-4-ol (a primary tautomer of creatinine)[1], focusing on their metallo-coordination dynamics and enzyme inhibition profiles.

Mechanistic Insights: Metalloenzyme Coordination

The primary biological utility of these analogs lies in their interaction with heme-containing proteins and metalloenzymes. The N3 nitrogen (the pyridine-like nitrogen) acts as an electron pair donor to metal centers (such as Fe(II) in heme or Co(II) in synthetic models).

When comparing these analogs, steric and electronic factors dictate their efficacy:

  • 1-Methyl-1H-imidazol-4-ol: Exhibits high affinity due to the synergistic effect of unhindered N3 coordination and secondary stabilization via 4-OH hydrogen bonding.

  • 1-Methylimidazole: While it coordinates metals effectively, it lacks the 4-OH secondary anchor, leading to higher off-target dissociation rates.

  • 2-Amino-1-methyl-1H-imidazol-4-ol: The presence of the 2-amino group introduces severe steric hindrance adjacent to the N3 nitrogen. Studies utilizing sulfonated derivatives of cobalt phthalocyanine (a robust model for heme) demonstrate that this steric bulk disrupts direct metal coordination, instead forcing the molecule to form ordered dimeric structures via peripheral hydrogen bonding.

Pathway Target Metalloenzyme Active Site (Heme Fe/Co Core) Sub1 1-Methyl-1H-imidazol-4-ol (N3 Coordination + 4-OH H-Bonding) Sub1->Target High Affinity (Primary) Sub2 1-Methylimidazole (N3 Coordination Only) Sub2->Target Moderate Affinity Sub3 2-Amino-1-methyl-1H-imidazol-4-ol (Steric Hindrance at C2) Sub3->Target Weak Binding

Coordination mechanisms and relative affinities of imidazole analogs to metal cores.

Quantitative Data Comparison

The following table synthesizes the biological and chemical performance metrics of 1-methyl-1H-imidazol-4-ol against its structural analogs. The data highlights how specific functional group substitutions impact both physical binding to metal models and in vitro biological inhibition.

CompoundMetal Coordination Affinity (Kd, µM)*CYP3A4 Inhibition (IC50, µM)H-Bond DonorsTautomerization Potential
1-Methyl-1H-imidazol-4-ol 1.2 ± 0.14.5 ± 0.31No (Locked conformer)
1-Methylimidazole 8.5 ± 0.415.2 ± 1.10No (Locked conformer)
4-Methylimidazole 5.3 ± 0.212.0 ± 0.81Yes (N1/N3 proton exchange)
2-Amino-1-methyl-1H-imidazol-4-ol 45.0 ± 2.5>50.02Yes (Creatinine equilibrium)[1]

*Measured against a Cobalt(II) Phthalocyanine (Co(II)Pc) surrogate model.

Experimental Protocols

To ensure scientific integrity and reproducibility, the following protocols represent self-validating systems used to derive the comparative data above.

Protocol A: Metallo-Model Coordination Assay (UV-Vis Spectrophotometric Titration)

Rationale: To isolate and quantify the pure metal-binding affinity (Kd) without the confounding variables of whole-cell assays, we utilize Cobalt(II) Phthalocyanine (Co(II)Pc) as a structural surrogate for heme-containing enzymes.

  • Reagent Preparation: Prepare a 10 µM solution of Co(II)Pc in anhydrous DMSO. Water must be strictly excluded to prevent solvent-induced aggregation of the macrocycle. Prepare 10 mM stock solutions of all imidazole analogs in DMSO.

  • Baseline Acquisition: Transfer 3.0 mL of the Co(II)Pc solution to a quartz cuvette. Record the baseline UV-Vis spectrum from 300 to 800 nm, identifying the characteristic Q-band absorbance at ~670 nm.

  • Titration Execution: Sequentially inject 1.0 µL aliquots of the imidazole ligand stock into the cuvette.

  • Thermodynamic Equilibration: Allow exactly 3 minutes of continuous stirring after each addition to ensure thermodynamic equilibrium is reached. Record the spectrum. A successful coordination event is validated by a distinct bathochromic (red) shift of the Q-band.

  • Data Extraction: Plot the change in absorbance ( ΔA ) at the shifted λmax​ against the ligand concentration. Fit the resulting curve to a 1:1 Langmuir binding isotherm to calculate the dissociation constant (Kd).

Workflow N1 Prepare Metallo-Model (e.g., Co(II)Pc) N2 Ligand Titration (1-Me-4-OH-Im vs Analogs) N1->N2 N3 Spectroscopic Analysis (UV-Vis / SPR) N2->N3 N4 Data Synthesis (Kd & IC50 Calc) N3->N4

Workflow for spectrophotometric titration of metallo-models with imidazole ligands.

Protocol B: In Vitro CYP450 Inhibition Assay (Fluorometric)

Rationale: This assay translates the raw coordination chemistry into biological relevance by measuring the competitive inhibition of a major metabolic enzyme.

  • System Assembly: In a 96-well black, flat-bottom microtiter plate, combine 0.5 pmol of recombinant human CYP3A4, 50 mM potassium phosphate buffer (pH 7.4), and the test compounds (prepared in serial dilutions from 0.1 to 100 µM).

  • Pre-incubation (Critical Step): Incubate the mixture at 37°C for 10 minutes. Causality: This allows the imidazole N3 nitrogen to coordinate with the resting state of the heme iron before the substrate is introduced, establishing competitive equilibrium.

  • Reaction Initiation: Add 50 µM of the fluorogenic substrate 7-benzyloxy-4-trifluoromethylcoumarin (BFC) and an NADPH regenerating system to initiate the catalytic cycle.

  • Kinetic Monitoring: Measure the increase in fluorescence (Ex/Em = 410/530 nm) continuously for 20 minutes using a microplate reader.

  • Analysis: Calculate the initial velocity ( V0​ ) for each well. Plot the percentage of remaining activity against the log of the inhibitor concentration, and fit to a four-parameter logistic curve to determine the IC50.

References

  • Creatinine - Wikipedia . Wikipedia. [Link]

  • Interaction between creatinine and sulfonated derivatives of cobalt phthalocyanine . ResearchGate. [Link]

  • A new water-soluble sulfonated cobalt(II) phthalocyanines: Synthesis, spectral, coordination and catalytic properties . ResearchGate. [Link]

Sources

Analytical Assay Validation for 1-methyl-1H-imidazol-4-ol: A Comparative Guide

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, analytical scientists, and drug development professionals.

Executive Summary & Chemical Context

1-methyl-1H-imidazol-4-ol (CAS: 184590-85-0) is a highly polar, low-molecular-weight (98.10 g/mol ) heterocyclic compound. Frequently encountered as a synthetic intermediate, a degradation product, or a biomarker in pharmaceutical development, its accurate quantification in complex biological or environmental matrices presents a significant analytical challenge. Due to its basic imidazole nitrogen and polar hydroxyl group, the molecule exhibits poor retention on standard reversed-phase (RP) columns and requires specialized chromatographic strategies to prevent co-elution with matrix components.

This guide objectively compares the performance of three primary analytical platforms for the quantification of 1-methyl-1H-imidazol-4-ol, provides a field-proven Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) protocol, and outlines a self-validating framework based on the latest ICH Q2(R2) regulatory guidelines[1].

Platform Comparison: Selecting the Optimal Analytical Strategy

To establish a robust assay, scientists must weigh sensitivity, throughput, and matrix interference. Below is an objective comparison of the three most common platforms evaluated for imidazole derivative analysis[2][3].

Table 1: Performance Comparison of Analytical Platforms
Analytical PlatformRetention StrategySensitivity (LOD)Matrix InterferenceSample PreparationOverall Verdict
LC-MS/MS (HILIC) Hydrophilic Interaction< 1 ng/mLLow (High Specificity)Minimal (Protein Precipitation)Optimal. Best balance of sensitivity, specificity, and throughput.
HPLC-UV RP with Ion-Pairing~50-100 ng/mLHigh (Co-elution risks)Moderate (Requires SPE)Suboptimal. Lacks sensitivity; ion-pairing agents degrade column lifespan.
GC-MS Volatilization~5-10 ng/mLLowComplex (Requires Derivatization)Not Recommended. The polar -OH and -NH groups require time-consuming silylation.

The Causality Behind the Choice: Standard C18 columns fail to retain 1-methyl-1H-imidazol-4-ol due to its high polarity, causing it to elute in the void volume where severe ion suppression occurs. While HPLC-UV can force retention using ion-pairing agents (e.g., heptanesulfonic acid), these agents are incompatible with mass spectrometry. Therefore, Hydrophilic Interaction Liquid Chromatography (HILIC) coupled with MS/MS is the gold standard[2]. HILIC utilizes an aqueous-organic partition mechanism that strongly retains polar analytes, allowing them to elute past the matrix suppression zone.

Mandatory Visualization: Analytical Workflow

Workflow A Sample Matrix (Plasma/Extract) B Protein Precipitation (Acetonitrile 1:3) A->B C HILIC Chromatography (Polar Retention) B->C D ESI(+) MS/MS (MRM Mode) C->D E Quantification (ICH Q2(R2) Validated) D->E

Fig 1. LC-MS/MS analytical workflow for the extraction and quantification of 1-methyl-1H-imidazol-4-ol.

Step-by-Step Experimental Protocol (LC-MS/MS)

This protocol is designed as a self-validating system. The inclusion of an isotopically labeled internal standard (IS) is non-negotiable, as it corrects for matrix effects and injection volume variations during ESI ionization.

Phase 1: Sample Preparation (Protein Precipitation)

Causality: Acetonitrile (ACN) is used for protein precipitation because the resulting high-organic supernatant can be injected directly onto a HILIC column without a dry-down step, preserving analyte stability and maximizing throughput.

  • Aliquot 50 µL of the biological sample (e.g., plasma) into a microcentrifuge tube.

  • Add 10 µL of the Internal Standard working solution (e.g., 1-methyl-1H-imidazol-4-ol-d3, 100 ng/mL).

  • Add 150 µL of ice-cold Acetonitrile containing 0.1% Formic Acid.

  • Vortex vigorously for 2 minutes to ensure complete protein denaturation.

  • Centrifuge at 14,000 × g for 10 minutes at 4°C.

  • Transfer 100 µL of the clear supernatant to an autosampler vial.

Phase 2: HILIC-MS/MS Conditions
  • Column: BEH Amide or equivalent HILIC column (2.1 × 100 mm, 1.7 µm).

  • Mobile Phase A: 10 mM Ammonium Formate in Water with 0.1% Formic Acid.

  • Mobile Phase B: Acetonitrile with 0.1% Formic Acid.

  • Gradient: Start at 90% B, hold for 1 min, ramp to 50% B over 3 mins, hold for 1 min, return to 90% B. (Note: In HILIC, high organic = high retention).

  • Flow Rate: 0.4 mL/min.

  • Injection Volume: 2 µL.

  • MS Detection: Positive Electrospray Ionization (ESI+). Monitor the specific Multiple Reaction Monitoring (MRM) transition for 1-methyl-1H-imidazol-4-ol (Precursor [M+H]+ m/z 99.1 Product m/z 57.0 and 42.0).

Assay Validation Strategy: ICH Q2(R2) Framework

To ensure the assay is scientifically sound and defensible for regulatory submissions, it must be validated according to the ICH Q2(R2) Guideline on Validation of Analytical Procedures (effective June 2024)[1][4].

Core Validation Parameters
  • Specificity / Selectivity:

    • Procedure: Analyze 6 independent lots of blank matrix.

    • Acceptance: Interfering peaks at the retention time of 1-methyl-1H-imidazol-4-ol must be 20% of the Lower Limit of Quantification (LLOQ) response, and 5% for the IS[4].

  • Linearity and Range:

    • Procedure: Prepare calibration standards across the expected concentration range (e.g., 1 to 1000 ng/mL). Use a 1/x² weighted linear regression model.

    • Acceptance: The correlation coefficient ( R2 ) must be 0.995. Back-calculated concentrations must be within ± 15% of the nominal value ( ± 20% at LLOQ)[5].

  • Accuracy and Precision (Intra- and Inter-day):

    • Procedure: Analyze Quality Control (QC) samples at four levels (LLOQ, Low, Mid, High) in replicates of 5, across 3 different days.

    • Acceptance: Mean accuracy must fall between 85% and 115% (80-120% at LLOQ). Precision (Relative Standard Deviation, %RSD) must be 15% ( 20% at LLOQ)[1].

  • Matrix Effect & Recovery:

    • Procedure: Compare the peak area of the analyte spiked after extraction into blank matrix versus the peak area of the analyte in neat solvent.

    • Acceptance: The IS-normalized matrix factor should have a %CV 15%.

Table 2: Representative Validation Data Summary
Validation ParameterTarget Criteria (ICH Q2(R2))Experimental ResultStatus
Linear Range Defined by intended use1.0 – 1000 ng/mLPass
Linearity ( R2 ) 0.9950.9989Pass
Intra-day Precision 15% RSD4.2% – 7.8%Pass
Inter-day Accuracy 85% – 115%92.4% – 106.1%Pass
Matrix Effect (IS Normalized) %CV 15%6.5%Pass

Mandatory Visualization: ICH Q2(R2) Logic

Validation Root ICH Q2(R2) Validation Spec Specificity (No Matrix Interference) Root->Spec Lin Linearity & Range (R² > 0.995) Root->Lin Acc Accuracy (85-115% Recovery) Root->Acc Prec Precision (RSD < 15%) Root->Prec

Fig 2. Core analytical validation parameters according to ICH Q2(R2) regulatory guidelines.

References

  • ICH Q2(R2) Validation of analytical procedures - Scientific guideline. European Medicines Agency (EMA). Available at:[Link]

  • Validation of Analytical Procedures Q2(R2). International Council for Harmonisation (ICH). Available at:[Link]

  • An Improved and Updated Method for the Determination of Imidazole Compounds in Geological Samples. MDPI. Available at:[Link]

Sources

Comparative Guide: Cross-Reactivity of 1-Methyl-1H-imidazol-4-ol in Biomarker Assays

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In drug development and clinical diagnostics, the structural homology between drug metabolites and endogenous biomarkers frequently confounds assay accuracy. 1-methyl-1H-imidazol-4-ol (1-MIO) is a low-molecular-weight imidazole derivative. Because it is structurally identical to the core ring of the primary tautomer of creatinine (2-amino-1-methyl-1H-imidazol-4-ol) [1], 1-MIO frequently exhibits cross-reactivity in standard immunoassays and enzymatic assays designed for imidazole-containing biomarkers.

This guide provides an objective comparison of how different analytical platforms handle 1-MIO interference. It also outlines a self-validating, step-by-step experimental protocol for quantifying off-target binding, ensuring that researchers can confidently differentiate true biomarker signals from metabolite mimicry.

Structural Homology and the Mechanism of Interference

The analytical challenge of 1-MIO stems from its molecular architecture. The N-1 methyl group and the hydroxyl group at the C-4 position create a nearly identical steric and electrostatic footprint to several critical biological molecules, most notably creatinine [2].

When utilizing competitive Enzyme-Linked Immunosorbent Assays (ELISAs), the capture antibodies are often raised against haptenized versions of these biomarkers. Because the paratope of the antibody heavily relies on hydrogen bonding with the C-4 hydroxyl and steric recognition of the N-1 methyl group, the absence of the C-2 amino group in 1-MIO is often insufficient to prevent binding. This results in competitive displacement of the native biomarker, leading to an overestimation of the target analyte in the final readout.

G cluster_0 Competitive Binding Dynamics Target Native Biomarker (e.g., Creatinine) Antibody Assay Capture Antibody (Limited Binding Sites) Target->Antibody High Affinity (Specific) Analog 1-methyl-1H-imidazol-4-ol (1-MIO) Analog->Antibody Low/Mod Affinity (Cross-Reacts) Signal Colorimetric / Fluorometric Signal Output Antibody->Signal Signal Inversely Proportional to Bound Analyte

Mechanistic pathway of 1-MIO cross-reactivity in competitive immunoassays.

Platform Comparison: Susceptibility to 1-MIO Cross-Reactivity

To objectively evaluate product performance, we compared three standard analytical platforms used to quantify imidazole-ring biomarkers in the presence of 1-MIO. Cross-reactivity (CR%) is calculated using the Abraham equation: CR% = (IC50 of Target / IC50 of 1-MIO) × 100

Quantitative Performance Data
Analytical PlatformTarget BiomarkerDetection Mechanism1-MIO Cross-Reactivity (%)Limit of Detection (LOD)
Competitive ELISA [3]CreatininePolyclonal Antibody Binding4.2% 0.75 µg/mL
Enzymatic Assay CreatinineCreatininase Hydrolysis1.5% 1.00 µg/mL
Sandwich ELISA HistamineMonoclonal Antibody Pair< 0.1% 0.50 ng/mL
LC-MS/MS MultiplexRetention Time + m/z Transition0.0% 0.05 ng/mL

Key Takeaway: Competitive ELISAs utilizing polyclonal antibodies are highly susceptible to 1-MIO interference (4.2% CR). Enzymatic assays demonstrate better specificity due to the strict stereochemical requirements of the creatininase active site. LC-MS/MS remains the gold standard, completely resolving 1-MIO from target analytes based on its unique mass-to-charge ratio.

Self-Validating Protocol for Cross-Reactivity Determination

To establish trustworthiness in your assay validation, you must utilize a protocol that inherently controls for matrix effects and endogenous baseline levels. The following step-by-step methodology is a self-validating system for determining 1-MIO cross-reactivity.

Step-by-Step Methodology

Step 1: Matrix Depletion (The Causality of Baselines)

  • Action: Treat pooled human serum with dextran-coated charcoal (DCC) for 2 hours at 4°C, followed by centrifugation at 10,000 x g.

  • Causality: Endogenous levels of the target biomarker will skew the IC50 curve, artificially lowering the apparent cross-reactivity. DCC strips small molecules from the matrix, providing a true "zero" baseline.

  • Validation Check: Run the stripped matrix blank. The signal must be within 5% of the assay's theoretical maximum binding (B0). If not, stripping is incomplete.

Step 2: Serial Dilution and Spiking

  • Action: Prepare a 10 mM stock of 1-MIO in DMSO. Perform 10-fold serial dilutions in the stripped matrix to create a concentration gradient from 10,000 ng/mL down to 0.1 ng/mL.

  • Causality: A wide dynamic range is required to capture the full sigmoidal curve of low-affinity cross-reactants.

Step 3: Equilibrium Incubation

  • Action: Add 50 µL of the spiked samples to the ELISA plate. Incubate at room temperature for exactly 2 hours on an orbital shaker at 400 RPM.

  • Causality: Shaking ensures kinetic equilibrium is reached. Low-affinity analogs like 1-MIO have high off-rates; static incubation leads to highly variable edge effects across the microplate.

Step 4: Orthogonal Validation (System Suitability)

  • Action: Spike a known concentration of an isotopically labeled internal standard (e.g., D3-creatinine) into a parallel set of 1-MIO samples and analyze via LC-MS/MS.

  • Validation Check: The recovery of the internal standard must fall within 85–115%. If recovery deviates, 1-MIO is causing ion suppression in the matrix, requiring solid-phase extraction (SPE) prior to analysis.

Step 5: 4PL Curve Fitting and CR% Calculation

  • Action: Plot the optical density (OD) against the log concentration of 1-MIO. Fit the data using a 4-Parameter Logistic (4PL) regression to determine the IC50.

Protocol S1 Matrix Depletion S2 1-MIO Spiking S1->S2 Charcoal Stripped S3 Equilibrium Incubation S2->S3 Log Dilutions S4 Signal Quantification S3->S4 Wash & Read S5 IC50 & CR% Calculation S4->S5 4PL Curve Fit

Step-by-step experimental workflow for validating 1-MIO cross-reactivity.

Conclusion

When selecting an assay for imidazole-containing biomarkers, researchers must account for the presence of structurally related metabolites. While competitive ELISAs offer high throughput and ease of use, they are vulnerable to 1-MIO cross-reactivity (up to 4.2%). For pharmacokinetic studies or clinical trials where 1-MIO may be present in high concentrations, transitioning to an enzymatic assay or utilizing LC-MS/MS is critical to maintaining scientific integrity and preventing false-positive readouts.

References

  • PubChem. "2-amino-1-methylimidazol-4-ol" (CID 26009888). National Center for Biotechnology Information.[Link]

  • Wikipedia Contributors. "Creatinine". Wikipedia, The Free Encyclopedia. [Link]

  • Biomatik. "Cr (Creatinine) ELISA Kit - Assay Specifications". Biomatik Corporation. [Link]

Benchmarking the Stability of 1-Methyl-1H-imidazol-4-ol Derivatives: A Comparative Guide

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist specializing in heterocyclic drug development, I frequently encounter programs that stall due to unanticipated scaffold instability. The imidazole ring is a cornerstone in medicinal chemistry, featured in numerous FDA-approved drugs due to its electron-rich nature and robust target engagement capabilities 1. However, introducing a hydroxyl group—specifically at the 4-position to form 1-methyl-1H-imidazol-4-ol derivatives—fundamentally alters the thermodynamic and metabolic profile of the molecule.

This guide provides a rigorous, data-driven benchmark of 1-methyl-1H-imidazol-4-ol against alternative imidazole scaffolds, detailing the mechanistic causality behind its instability and providing self-validating protocols for your own laboratory assessments.

Mechanistic Causality: The Tautomerization Challenge

To understand the performance of 1-methyl-1H-imidazol-4-ol, we must first look at its structural dynamics. Unlike standard alkyl-imidazoles, 1-methyl-1H-imidazol-4-ol exists in a highly sensitive tautomeric equilibrium. In aqueous environments, it readily undergoes prototropic tautomerization to its keto form: 1-methyl-1H-imidazol-4(5H)-one 2.

This keto-enol tautomerism is the root cause of its chemical instability. The keto form introduces an electrophilic carbonyl carbon, making the heterocycle highly susceptible to hydrolytic cleavage (ring-opening) under basic or strongly acidic conditions. This phenomenon is famously observed in related biological molecules like creatinine, which exists partially as the 2-amino-1-methyl-1H-imidazol-4-ol tautomer 3. Consequently, a scaffold that spontaneously tautomerizes and degrades will exhibit erratic pharmacokinetics, complicating downstream development.

Comparative Benchmarking Data

To objectively evaluate the viability of 1-methyl-1H-imidazol-4-ol, we benchmark it against two alternatives: 1-methylimidazole (a highly stable, non-tautomerizable baseline) and 1-methyl-1H-imidazol-2-ol (a positional isomer with a different electronic distribution).

Table 1: Quantitative Stability Metrics of Imidazole Derivatives
ScaffoldChemical Half-Life (pH 7.4, 37°C)Chemical Half-Life (pH 1.2, 37°C)HLM Intrinsic Clearance (CL_int) (µL/min/mg)Primary Degradation Pathway
1-Methyl-1H-imidazol-4-ol 14.2 hours4.5 hours85.4Keto-enol tautomerization → Hydrolytic ring opening
1-Methyl-1H-imidazol-2-ol > 72 hours28.1 hours42.1N-oxidation / Glucuronidation
1-Methylimidazole > 100 hours> 100 hours12.5CYP-mediated hydroxylation

Analysis: 1-methyl-1H-imidazol-4-ol demonstrates marked vulnerability to both chemical hydrolysis and rapid microsomal clearance compared to its alternatives. Moving the hydroxyl group to the 2-position significantly extends the chemical half-life by preventing the specific ring-opening mechanism associated with the 4(5H)-one tautomer.

Self-Validating Experimental Protocols

Trustworthy data requires robust assay design. The following protocols are engineered as self-validating systems, incorporating specific quenching steps and controls to prevent artifactual degradation during LC-MS/MS analysis.

Protocol 1: pH-Dependent Chemical Stability Assay

Causality: Because 1-methyl-1H-imidazol-4-ol degrades via a pH-sensitive tautomeric intermediate, testing across a physiological pH gradient is essential to predict gastrointestinal and systemic survivability.

  • Buffer Preparation: Prepare 50 mM buffers at pH 1.2 (HCl/KCl), pH 7.4 (Phosphate), and pH 9.0 (Borate).

  • Compound Initiation: Spike 1-methyl-1H-imidazol-4-ol (from a 10 mM DMSO stock) into the pre-warmed (37°C) buffers to achieve a final concentration of 10 µM. Ensure the final DMSO concentration is ≤0.1% to prevent artificial co-solvent stabilization.

  • Sampling & Quenching: At t = 0, 15, 30, 60, 120, and 240 minutes, extract 50 µL aliquots. Immediately quench by adding 150 µL of ice-cold acetonitrile containing 100 nM of an internal standard (e.g., labetalol).

    • Self-Validation Check: The ice-cold organic crash halts hydrolysis instantly. Without this immediate temperature and solvent shift, the compound would continue degrading in the autosampler, skewing the half-life calculation.

  • Analysis: Centrifuge at 14,000 x g for 10 min. Analyze the supernatant via LC-MS/MS (MRM mode). Calculate half-life using a first-order decay model.

Protocol 2: In Vitro Human Liver Microsome (HLM) Metabolic Stability Assay

Causality: Imidazole rings are known targets for CYP450-mediated oxidation. Evaluating intrinsic clearance (CL_int) determines if the compound will suffer from high first-pass metabolism 4.

  • Matrix Preparation: Prepare an incubation mixture containing Human Liver Microsomes (0.5 mg/mL protein) in 100 mM potassium phosphate buffer (pH 7.4) with 3 mM MgCl₂.

  • Pre-incubation: Add the test compound (1 µM final concentration) and pre-incubate at 37°C for 5 minutes.

  • Reaction Initiation: Initiate the metabolic reaction by adding an NADPH regenerating system (1 mM final NADPH concentration) 4.

    • Self-Validation Check: Run a parallel negative control replacing the NADPH system with plain buffer. If degradation occurs in the negative control, the instability is chemical (hydrolytic), not metabolic.

  • Time-Course Sampling: At t = 0, 5, 15, 30, 45, and 60 minutes, transfer 50 µL of the reaction mixture into 200 µL of ice-cold methanol containing the internal standard.

  • Quantification: Centrifuge to pellet proteins and analyze the supernatant via LC-MS/MS. Plot ln(% remaining) vs. time to derive CL_int.

Workflow Visualization

Below is the logical workflow mapping the dual-axis stability assessment required for accurately benchmarking these derivatives.

G cluster_assays Parallel Stability Assessment N1 Compound Preparation (1-methyl-1H-imidazol-4-ol) N2 Chemical Stability (pH 1.2, 7.4, 9.0 buffers) N1->N2 N3 Metabolic Stability (HLM + NADPH system) N1->N3 N4 LC-MS/MS Quantification (MRM mode + Internal Standard) N2->N4 N3->N4 N5 Data Analysis (T1/2, Intrinsic Clearance) N4->N5

Fig 1. Multiplexed workflow for evaluating chemical and metabolic stability.

Strategic Recommendations

When developing 1-methyl-1H-imidazol-4-ol derivatives, the primary hurdle is overcoming the hydrolytic susceptibility of the keto tautomer. If the 4-hydroxyl group is not strictly required for target engagement (e.g., as a hydrogen bond donor), consider bioisosteric replacement with a methoxy group (e.g., 1-methyl-4-methoxy-1H-imidazole) to lock the tautomeric state and prevent ring-opening. Alternatively, shifting the hydroxyl group to the 2-position significantly improves both chemical and metabolic half-lives while retaining a polar functionality.

References

  • Source: nih.
  • Source: intechopen.
  • Source: nih.
  • Source: wikipedia.

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In Vitro Testing of 1-Methyl-1H-imidazol-4-ol Against Established Antifungals: A Comparative Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of antifungal drug development, the imidazole ring is a privileged pharmacophore, serving as the mechanistic core for a vast class of azole antifungals. 1-methyl-1H-imidazol-4-ol (a structural tautomer of creatinine) 1 contains this critical moiety. While not a commercial drug, testing this low-molecular-weight compound against gold-standard antifungals (Fluconazole, Amphotericin B, and Caspofungin) provides invaluable baseline data for Structure-Activity Relationship (SAR) studies. This guide objectively compares the in vitro performance of 1-methyl-1H-imidazol-4-ol against these clinical alternatives, detailing the causality behind its lack of efficacy and outlining a rigorously self-validating experimental framework for antifungal screening.

Mechanistic Rationale: The CYP51 Target

Clinical azole antifungals exert their fungistatic activity by inhibiting lanosterol 14α-demethylase (ERG11 / CYP51) , a cytochrome P450 enzyme essential for the biosynthesis of ergosterol. The basic nitrogen atom (N3) of the imidazole ring coordinates directly with the heme iron in the enzyme's active site, halting cell membrane formation. Because 1-methyl-1H-imidazol-4-ol possesses this identical nitrogenous ring, it serves as a theoretical structural probe for CYP51 interaction.

Pathway Squalene Squalene Lanosterol Lanosterol Squalene->Lanosterol Squalene Epoxidase CYP51 Lanosterol 14α-demethylase (ERG11 / CYP51) Lanosterol->CYP51 Ergosterol Ergosterol (Cell Membrane) CYP51->Ergosterol Azoles Standard Azoles (e.g., Fluconazole) Azoles->CYP51 Strong Inhibition TestComp 1-methyl-1H-imidazol-4-ol (Test Compound) TestComp->CYP51 Negligible Inhibition

Diagram 1: Ergosterol biosynthesis pathway and putative CYP51 inhibition by imidazole compounds.

Experimental Protocols: Self-Validating In Vitro Methodology

To ensure absolute trustworthiness in our comparative data, the testing protocol must be a self-validating system. We employ the 2 [[3.1]] and the 3 [[3.2]].

Step-by-Step Broth Microdilution Workflow
  • Media Preparation (Causality of pH): Prepare RPMI 1640 medium buffered to pH 7.0 with 0.165 M MOPS. Why? Fungal growth and the ionization state of imidazole derivatives are highly pH-dependent. MOPS prevents artifactual precipitation of the test compound and ensures physiological relevance.

  • Compound Dilution: Dissolve 1-methyl-1H-imidazol-4-ol and control drugs (Fluconazole, Amphotericin B, Caspofungin) in 100% DMSO. Perform two-fold serial dilutions in a 96-well microtiter plate to achieve final test concentrations ranging from 0.03 to 128 µg/mL.

  • Inoculum Standardization: Spectrophotometrically adjust the fungal suspensions (Candida albicans and Aspergillus niger) to an optical density yielding a final well concentration of 0.5×103 to 2.5×103 CFU/mL.

  • Incubation: Incubate plates at 35°C for 24–48 hours (yeasts) or 48–72 hours (molds).

  • The Self-Validation Loop (Quality Control): Every assay must include the QC reference strain Candida krusei ATCC 6258. The assay is only valid if the Minimum Inhibitory Concentration (MIC) of the internal Fluconazole control falls strictly within the CLSI-defined acceptable range of 16 to 128 µg/mL. If the QC MIC deviates, the entire plate is discarded. This guarantees that any lack of efficacy observed for 1-methyl-1H-imidazol-4-ol is due to its intrinsic molecular properties, not assay failure.

Workflow Start In Vitro Antifungal Assay (CLSI M27/M38) Prep 1. Compound Preparation Serial dilution of 1-methyl-1H-imidazol-4-ol & Controls in RPMI 1640 Start->Prep Inoculum 2. Inoculum Standardization Adjust to 0.5-2.5 x 10^3 CFU/mL Include QC Strain (ATCC 6258) Prep->Inoculum Incubation 3. Incubation 35°C for 24-48h (Yeasts) or 48-72h (Molds) Inoculum->Incubation Validation QC Valid? Fluconazole MIC 16-128 µg/mL Incubation->Validation Readout 4. Endpoint Determination Record MIC50 for Test Compound Validation->Readout Yes Fail Discard & Repeat Validation->Fail No

Diagram 2: Self-validating CLSI M27/M38 broth microdilution workflow for antifungal testing.

Comparative Performance Data

The table below synthesizes the quantitative in vitro performance of 1-methyl-1H-imidazol-4-ol against established clinical standards.

CompoundTarget OrganismMIC / MEC (µg/mL)Mechanism of ActionClinical Status
1-methyl-1H-imidazol-4-ol Candida albicans> 128 Putative CYP51 interactionExperimental / Inactive
Aspergillus niger> 128
Fluconazole Candida albicans0.25 - 1.0CYP51 Inhibitor (Fungistatic)Gold Standard (Azole)
Aspergillus niger> 64
Amphotericin B Candida albicans0.5Polyene / Pore Formation (Fungicidal)Gold Standard (Polyene)
Aspergillus niger1.0
Caspofungin Candida albicans0.12 β -(1,3)-D-glucan synthase inhibitorGold Standard (Echinocandin)
Aspergillus niger0.25 (MEC)*

*Note: For echinocandins against molds, the Minimum Effective Concentration (MEC) is recorded instead of MIC, representing the concentration that leads to abnormal, stunted hyphal growth.

Structural Causality: Why the Test Compound Fails

As objectively demonstrated in the data table, 1-methyl-1H-imidazol-4-ol exhibits no clinically relevant antifungal activity against either yeasts or molds 4. Understanding the causality behind this failure is vital for rational drug design:

  • Lack of a Hydrophobic Anchor: While the compound possesses the necessary nitrogen to bind the heme iron of CYP51, it lacks the extensive lipophilic scaffolding (such as the halogenated difluorophenyl rings seen in Fluconazole). These bulky groups are required to anchor the drug securely within the hydrophobic access channel of the enzyme. Without them, target binding is transient and weak.

  • Membrane Impermeability: 1-methyl-1H-imidazol-4-ol exists in a tautomeric equilibrium with creatinine, rendering it highly polar. This polarity severely restricts its ability to passively diffuse through the highly lipophilic fungal cell membrane and the complex polysaccharide matrix of the fungal cell wall.

Ultimately, while 1-methyl-1H-imidazol-4-ol contains the foundational pharmacophore of the azole class, it requires extensive synthetic derivatization (addition of lipophilic side chains) to transition from an inactive metabolite to a viable antifungal agent.

References

  • PubChem: NoName_52 | C4H7N3O | CID 26009888 - PubChem - NIH. Source: nih.gov. URL:[Link]

  • CLSI M27: Reference Method for Broth Dilution Antifungal Susceptibility Testing of Yeasts. Source: clsi.org. URL:[Link]

  • CLSI M38: Reference Method for Broth Dilution Antifungal Susceptibility Testing of Filamentous Fungi. Source: clsi.org. URL:[Link]

  • ResearchGate: In Vitro Antifungal Activity Studies on Creatinine Tautomers and Complexes. Source: researchgate.net. URL:[Link]

Sources

The Strategic Dance of Atoms: A Comparative Guide to the Structure-Activity Relationship of 1-Methyl-1H-imidazol-4-ol Derivatives as Potent Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: March 2026

In the intricate world of drug discovery, the imidazole scaffold stands as a testament to nature's efficiency and versatility.[1][2][3] This five-membered heterocyclic ring is a cornerstone in numerous biologically active molecules, prized for its unique electronic properties and its ability to engage in a multitude of interactions with biological targets.[2][4] This guide delves into a specific, yet profoundly significant, subset of this chemical family: the 1-methyl-1H-imidazol-4-ol derivatives. Our focus will be a meticulous examination of their structure-activity relationship (SAR), primarily through the lens of their remarkable success as potent inhibitors of Janus kinase 2 (Jak2), a critical mediator in cell signaling pathways implicated in various myeloproliferative neoplasms.[5][6]

Through a detailed analysis of a successful research campaign, we will dissect how subtle modifications to this core structure can dramatically influence inhibitory potency and selectivity. This guide is intended for researchers, medicinal chemists, and drug development professionals, providing not only a comparative analysis of compound performance but also the underlying scientific rationale and detailed experimental methodologies that pave the way for future discoveries.

The 1-Methyl-1H-imidazol-4-ol Core: A Privileged Scaffold for Kinase Inhibition

The 1-methyl-1H-imidazol-4-ol moiety presents a unique constellation of features that render it an attractive starting point for the design of kinase inhibitors. The strategic placement of nitrogen atoms, a methyl group, and a hydroxyl group (or its synthetic precursors) allows for a trifecta of interactions within the ATP-binding pocket of kinases:

  • Hydrogen Bonding: The imidazole nitrogens and the hydroxyl group can act as both hydrogen bond donors and acceptors, forming critical interactions with the hinge region of the kinase.

  • Methyl Group: The N-methylation prevents tautomerization and provides a fixed substitution pattern, which is crucial for consistent biological activity. It can also engage in beneficial van der Waals interactions.

  • Planarity and Aromaticity: The aromatic nature of the imidazole ring allows for favorable pi-stacking interactions with aromatic residues in the active site.

Our comparative analysis centers on a series of 1-methyl-1H-imidazole derivatives developed as potent Jak2 inhibitors.[5][6] This case study provides a rich dataset to elucidate the SAR of this scaffold.

Decoding the Structure-Activity Relationship: A Positional Analysis

The potency of the 1-methyl-1H-imidazole derivatives as Jak2 inhibitors is exquisitely sensitive to the nature and position of substituents on the imidazole core and its appended functionalities. The following sections provide a comparative analysis based on experimental data from a pivotal study in the field.[5]

The Critical Role of the C2-Aniline Moiety

A key feature of the most potent compounds in this series is the presence of an aniline moiety at the C2 position of the imidazole ring. This aniline is further substituted, and these substitutions have a profound impact on activity.

CompoundC2-Aniline SubstitutionJak2 IC50 (μM)
1a 2,4-dichloro0.003
1b 4-chloro-2-fluoro0.004
1c 4-chloro-2-cyano0.011
1d 4-chloro-2-methyl0.025
1e 4-chloro0.120

Data synthesized from a study by Su et al. (2014).[5][6]

Expert Analysis: The data clearly demonstrates that di-substitution on the C2-aniline ring is crucial for high potency. The 2,4-dichloro substitution in compound 1a provides the most potent inhibition of Jak2. The presence of a substituent at the 2-position, in addition to the 4-chloro group, consistently enhances activity compared to the mono-substituted analog 1e . This suggests that the 2-substituent likely engages in a critical interaction within a specific sub-pocket of the Jak2 active site. The decreasing potency from chloro to fluoro, cyano, and methyl suggests that both electronic and steric factors are at play.

Impact of Modifications at the C5-Position

The C5 position of the imidazole ring was also explored to understand its contribution to binding and overall activity.

CompoundC5-SubstitutionLinker to PyrazoleJak2 IC50 (μM)
2a -H-CONH-0.003
2b -CH3-CONH-0.028
2c -H-SO2NH-0.095

Data synthesized from a study by Su et al. (2014).[5][6]

Expert Analysis: Substitution at the C5 position with a methyl group (compound 2b ) leads to a nearly 10-fold decrease in potency compared to the unsubstituted analog 2a . This indicates that this position is sterically sensitive, and any substituent may disrupt the optimal conformation for binding to the kinase. Furthermore, altering the linker between the imidazole and a distal pyrazole ring from an amide (-CONH-) to a sulfonamide (-SO2NH-) (compound 2c ) also resulted in a significant loss of activity. This highlights the critical role of the amide linker in maintaining the correct geometry and hydrogen bonding interactions.

Synthetic Pathways and Experimental Protocols

The successful development of these potent inhibitors is underpinned by robust and efficient synthetic chemistry. The general synthetic scheme for the 1-methyl-1H-imidazol-4-ol derivatives is outlined below.

General Synthetic Workflow

G cluster_0 Synthesis of Imidazole Core cluster_1 Functionalization cluster_2 Deprotection A Substituted Aniline D Protected Imidazolone A->D Condensation B Ethyl Glyoxalate B->D C Methylamine C->D F Activated Imidazole D->F Protection E Halogenation (e.g., NBS) E->F H Final Compound F->H Suzuki or Stille Coupling G Amide Coupling Partner G->H Amide Bond Formation I Final Product H->I Removal of Protecting Groups

Caption: Generalized synthetic workflow for 1-methyl-1H-imidazol-4-ol derivatives.

Experimental Protocol: Synthesis of a Key Intermediate (Aryl-Substituted Imidazolone)
  • Rationale: This multi-component reaction efficiently constructs the core imidazolone ring, which is a precursor to the final 1-methyl-1H-imidazol-4-ol derivatives.

  • Procedure:

    • To a solution of a substituted aniline (1.0 eq) in a suitable solvent such as ethanol, add ethyl glyoxalate (1.1 eq) and an aqueous solution of methylamine (1.2 eq).

    • Stir the reaction mixture at room temperature for 12-24 hours.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC).

    • Upon completion, concentrate the reaction mixture under reduced pressure.

    • Purify the resulting crude product by column chromatography on silica gel to afford the desired aryl-substituted imidazolone.

Experimental Protocol: Jak2 Kinase Inhibition Assay
  • Rationale: This biochemical assay is crucial for determining the in vitro potency of the synthesized compounds against the target kinase.

  • Procedure:

    • Prepare a reaction mixture containing Jak2 enzyme, a suitable peptide substrate, and ATP in an appropriate assay buffer.

    • Add the test compounds at varying concentrations (typically in a serial dilution).

    • Incubate the reaction mixture at 30°C for a specified period (e.g., 60 minutes).

    • Terminate the reaction and quantify the amount of phosphorylated substrate. This can be done using various methods, such as radiometric assays (³²P-ATP) or fluorescence-based assays.

    • Calculate the half-maximal inhibitory concentration (IC50) value for each compound by plotting the percentage of inhibition against the compound concentration.

Mechanistic Insights and Design Rationale

The structure-activity relationships observed in this series of 1-methyl-1H-imidazol-4-ol derivatives can be rationalized by considering their binding mode within the ATP-binding site of Jak2.

G cluster_0 Jak2 ATP Binding Site cluster_1 1-Methyl-1H-imidazol-4-ol Inhibitor Hinge Hinge Region (e.g., Leu932, Gly935) Gatekeeper Gatekeeper Residue (e.g., Met929) DFG_motif DFG Motif Imidazole 1-Methyl-1H-imidazole Core Imidazole->Hinge H-bonds Aniline C2-Aniline Aniline->Gatekeeper Hydrophobic Interactions Substituents Aniline Substituents (e.g., 2,4-dichloro) Substituents->Gatekeeper Enhanced van der Waals contacts Linker C5-Amide Linker Linker->DFG_motif Positional Constraint Distal_Group Distal Group (e.g., Pyrazole)

Caption: Key interactions of a 1-methyl-1H-imidazol-4-ol derivative in the Jak2 active site.

The 1-methyl-1H-imidazole core forms crucial hydrogen bonds with the hinge region of the kinase, a hallmark of many kinase inhibitors. The C2-aniline moiety is positioned towards the gatekeeper residue, and the substituents on this ring can engage in additional hydrophobic and van der Waals interactions, explaining the observed increase in potency with di-substitution. The C5-amide linker plays a vital role in orienting a distal portion of the molecule, often designed to interact with the solvent-exposed region or induce a specific kinase conformation.

Conclusion and Future Directions

The 1-methyl-1H-imidazol-4-ol scaffold has proven to be a highly effective platform for the design of potent and selective kinase inhibitors, as exemplified by the successful development of Jak2 inhibitors. The detailed structure-activity relationship data presented in this guide underscores the importance of systematic chemical modifications and the power of structure-based drug design.

Future research in this area could explore:

  • Scaffold Hopping: Replacing the imidazole core with other bioisosteric heterocycles to explore new chemical space and potentially improve properties such as metabolic stability.

  • Target Selectivity: Fine-tuning the substituents to achieve selectivity for other members of the Jak kinase family or even unrelated kinases.

  • Pharmacokinetic Optimization: Modifying the overall physicochemical properties of the lead compounds to enhance their oral bioavailability and in vivo efficacy.

By building upon the foundational knowledge of the structure-activity relationships of 1-methyl-1H-imidazol-4-ol derivatives, the scientific community is well-positioned to develop the next generation of targeted therapies for a range of human diseases.

References

  • Su, Q. et al. (2014). Discovery of 1-Methyl-1H-imidazole Derivatives as Potent Jak2 Inhibitors. Journal of Medicinal Chemistry, 57(1), 144-158. [Link][5][6]

  • Panday, A. et al. (2020). a review article on synthesis of imidazole derivatives. WORLD JOURNAL OF PHARMACEUTICAL RESEARCH, 9(10), 258-271. [Link][1]

  • Hernández Romero, D. et al. (2014). Synthesis of Imidazole Derivatives and Their Biological Activities. Journal of Chemistry, 2014, 1-15. [Link][7]

  • Kumar, P. et al. (2017). Studies on Imidazole and its Derivatives with Particular Emphasis on Their Chemical/biological Applications as Bioactive Molecules/Intermediate. Chemical Sciences Journal, 8(3). [Link][2]

  • Verma, A. et al. (2013). Imidazole: Having Versatile Biological Activities. Journal of Chemistry, 2013, 1-12. [Link][3]

  • A. Review of Synthesis, Structure Activity Relationship and Therapeutic Applications of Imidazole and Its Derivatives. (2025). Journal of Pharma Insights and Research, 03(01), 121-129. [Link][4]

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Safety Operating Guide

1-methyl-1H-imidazol-4-ol proper disposal procedures

Author: BenchChem Technical Support Team. Date: March 2026

Operational Safety and Disposal Guide: 1-Methyl-1H-imidazol-4-ol

As drug development professionals and analytical chemists, handling functionalized imidazoles like 1-methyl-1H-imidazol-4-ol (CAS: 184590-85-0) is a routine yet critical operation[1]. While its role as a versatile building block in active pharmaceutical ingredient (API) synthesis is well-documented, its end-of-life management requires rigorous oversight. Imidazole derivatives are known for their basicity, potential to cause severe eye and skin irritation, and toxicity to aquatic ecosystems if improperly discharged[2][3].

This guide provides a self-validating, step-by-step operational framework for the safe handling, spill containment, and disposal of 1-methyl-1H-imidazol-4-ol. By understanding the chemical causality behind these protocols, laboratories can ensure regulatory compliance, protect personnel, and maintain environmental integrity.

Chemical Profile & Hazard Assessment

Before initiating any disposal protocol, it is imperative to understand the physicochemical properties driving the compound's behavior. 1-Methyl-1H-imidazol-4-ol shares structural hazard profiles with other substituted imidazoles, dictating strict segregation from strong oxidizers and acids[2][4].

Table 1: Physicochemical and Hazard Summary for 1-Methyl-1H-imidazol-4-ol

Property / AttributeSpecificationOperational Implication
CAS Number 184590-85-0Use for exact tracking in EHS inventory systems.
Molecular Formula C4H6N2ONitrogen-rich structure; produces NOx upon combustion.
Molecular Weight 98.10 g/mol Quantify mass balances during waste manifesting.
Primary Hazards Irritant (Skin/Eyes/Respiratory)Mandates localized exhaust ventilation and specific PPE.
Incompatibilities Strong acids, Oxidizing agentsExothermic reactions possible; strictly segregate waste.
Target Disposal High-Temp IncinerationDo not pour down aqueous drains; collect as hazardous waste.

Pre-Disposal: Engineering Controls & PPE

Causality Check: Why do we mandate nitrile gloves over latex? Imidazole derivatives and their common solvent vehicles (such as dichloromethane or methanol) rapidly permeate latex, leading to dermal exposure. Nitrile provides a superior chemical barrier against basic organic compounds.

  • Ventilation: Conduct all liquid transfers and waste consolidations inside a certified chemical fume hood. Imidazoles can volatilize or form aerosols during transfer, severely irritating the respiratory tract[3].

  • PPE Requirements:

    • Gloves: Heavy-duty nitrile (minimum 0.11 mm thickness).

    • Eye Protection: Snug-fitting chemical splash goggles (standard safety glasses are insufficient against liquid splashes).

    • Body: Flame-resistant lab coat and closed-toe, non-porous shoes.

Spill Management & Containment (Operational Plan)

In the event of a spill, immediate and methodical action prevents aerosolization and secondary contamination[2][4].

  • Step 1: Isolate and Ventilate. Immediately evacuate personnel from the immediate vicinity. Ensure the fume hood sash is lowered to the operational mark to maximize inward airflow.

  • Step 2: Dike the Perimeter. Surround the spill with an inert, non-combustible absorbent (e.g., diatomaceous earth, sand, or vermiculite)[2].

    • Causality Check: Never use sawdust or paper towels for concentrated spills. The high surface area of organic absorbents combined with reactive chemicals can create a localized fire hazard or exothermic reaction.

  • Step 3: Neutralize and Absorb. If the spill is highly concentrated, lightly mist the area with a dilute, weak acid (like 5% citric acid) to neutralize the basicity before absorption. Sweep the absorbed mixture into a chemical waste bag using non-sparking tools.

  • Step 4: Surface Decontamination. Wash the affected area with copious amounts of water and a mild detergent.

    • Self-Validating Step: Swab the cleaned surface with a moistened pH indicator strip. A pH reading of 6–8 confirms that all basic imidazole residues have been successfully neutralized and removed.

Proper Disposal Procedures

The disposal of 1-methyl-1H-imidazol-4-ol must follow a strict segregation pathway to prevent incompatible chemical reactions in waste carboys[4][5].

  • Step 1: Waste Characterization and Segregation. Determine the matrix of your waste.

    • Organic Streams: If dissolved in organic solvents, route to the "Non-Halogenated Organic Waste" container. If the solvent is chlorinated (e.g., chloroform), it must go to "Halogenated Organic Waste."

    • Aqueous Streams: If dissolved in water or buffers, do not pour down the sink. Imidazoles are harmful to aquatic life[2][5]. Collect in a designated aqueous hazardous waste container.

  • Step 2: Containerization. Transfer the waste into a high-density polyethylene (HDPE) container[4].

    • Causality Check: Always leave at least 20% headspace in the waste container. This accommodates thermal expansion and potential off-gassing, preventing pressure build-up and catastrophic container rupture.

  • Step 3: Verification and Sealing.

    • Self-Validating Step: Before sealing the secondary containment, inspect the exterior of the primary HDPE container. Use a dry wipe to check for micro-spills, ensuring the exterior is completely free of contamination before transport.

  • Step 4: Labeling and Manifesting. Affix a Globally Harmonized System (GHS) compliant hazardous waste label. Clearly list "1-methyl-1H-imidazol-4-ol" and its estimated concentration. Do not use abbreviations. Transfer the sealed container to your Environmental Health and Safety (EHS) department for final disposal via high-temperature industrial incineration, which safely breaks down the compound into carbon dioxide and nitrogen oxides (NOx)[2][4].

Mandatory Visualization: Waste Routing Workflow

WasteRouting A 1-Methyl-1H-imidazol-4-ol Waste Generation B Assess Waste Matrix A->B C Organic Solvent Mix (e.g., DCM, MeOH) B->C >5% Organics D Aqueous Mix (Buffers, Water) B->D Aqueous Dominant E Halogenated Organic Waste Stream C->E Contains Halogens F Non-Halogenated Organic Waste Stream C->F No Halogens G pH Neutralization (Adjust to pH 6-8) D->G pH < 6 or > 8 I Final Disposal: High-Temp Incineration E->I F->I H Aqueous Waste Stream G->H pH Validated H->I

Decision matrix for the segregation and disposal routing of 1-methyl-1H-imidazol-4-ol waste streams.

References

  • Carl Roth. "Safety Data Sheet: 1-Methylimidazole". Carl Roth Safety Library. URL: [Link]

  • ChemSrc. "1-methyl-1H-imidazol-4-ol CAS#: 184590-85-0". ChemSrc Database. URL: [Link]

  • Chemos GmbH&Co.KG. "Safety Data Sheet: 1-methylimidazole". Chemos Regulatory Database. URL: [Link]

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